Product packaging for Gossyplure(Cat. No.:CAS No. 50933-33-0)

Gossyplure

Cat. No.: B1671994
CAS No.: 50933-33-0
M. Wt: 280.4 g/mol
InChI Key: BXJHOKLLMOYSRQ-QOXWLJPHSA-N
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Description

7Z,11Z-Hexadecadienyl acetate is a carboxylic ester.
natural sex pheromone of pink bollworm moth;  a mixture of equal amounts of Z,Z & Z,E isomers of the above

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B1671994 Gossyplure CAS No. 50933-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7Z,11Z)-hexadeca-7,11-dienyl] acetate
Source PubChem
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InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6-,11-10-
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BXJHOKLLMOYSRQ-QOXWLJPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCC/C=C\CC/C=C\CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
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DSSTOX Substance ID

DTXSID9035751
Record name 7,11-Hexadecadien-1-ol, acetate, (Z,Z)-
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

130-132 °C, BP: 170-175 °C at 3 mm Hg; 191-195 °C at 4.5 mm Hg; 146 °C at 1 mm Hg
Record name Gossyplure
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Solubility

In water, 0.2 mg/L at 25 °C, Soluble in most organic solvents.
Record name Gossyplure
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Density

0.885 at 20 °C
Record name Gossyplure
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Vapor Pressure

8.251X10-5 mm Hg at 25 °C (11 mPa)
Record name Gossyplure
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Color/Form

Colorless or light yellow liquid, Yellow liquid

CAS No.

52207-99-5, 50933-33-0
Record name (Z,Z)-7,11-Hexadecadienyl acetate
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Record name Gossyplure
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Record name 7,11-Hexadecadien-1-ol, 1-acetate
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Record name 7,11-Hexadecadien-1-ol, acetate, (Z,Z)-
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Record name Hexadeca-7,11-dienyl acetate
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Record name (Z,Z)-hexadeca-7,11-dienyl acetate
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Record name GOSSYPLURE, (Z,Z)-
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Record name Gossyplure
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Composition of Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gossyplure is the potent sex pheromone released by the female pink bollworm moth (Pectinophora gossypiella), a significant pest in cotton agriculture.[1] Its primary function is to attract male moths for mating, and as such, it has been extensively studied and utilized in integrated pest management (IPM) strategies.[2] This technical guide provides a detailed examination of the chemical composition of this compound, its isomeric forms, biosynthetic origins, and the experimental methodologies used for its analysis.

Chemical Identity and Isomerism

This compound is chemically identified as a 16-carbon acetate ester with two double bonds located at the 7th and 11th carbon positions.[1] Its biological efficacy is not attributed to a single molecule but rather to a specific blend of geometric isomers. The molecular formula for this compound is C₁₈H₃₂O₂ and it has a molecular weight of 280.45 g/mol .[3][4][5][6][7]

The most critical components for its attractant property are the (Z,Z) and (Z,E) isomers of 7,11-hexadecadien-1-yl acetate.[1] While commercially available this compound formulations typically contain a 1:1 racemic mixture of these two isomers, the naturally produced pheromone by female moths can have a ratio closer to 60:40 or 50:50 (Z,Z to Z,E).[1][8][9] The precise ratio of these isomers is paramount for eliciting the complete mating behavior in male moths.[1] Other geometric isomers, such as the (E,Z) and (E,E) forms, generally exhibit little to no attractive activity and may even inhibit the response to the active blend.[1]

Furthermore, this compound possesses a chiral center at the C7 position, which gives rise to (R)- and (S)-enantiomers for each geometric isomer.[1]

Property(Z,Z)-7,11-hexadecadien-1-yl acetate(Z,E)-7,11-hexadecadien-1-yl acetate
Common Name (Z,Z)-Gossyplure(Z,E)-Gossyplure
CAS Registry Number 52207-99-5[5]53042-79-8[5]
Molecular Formula C₁₈H₃₂O₂[6]C₁₈H₃₂O₂[6]
Molecular Weight 280.45 g/mol [5][6]280.45 g/mol [5][6]
Boiling Point 130-132 °C[5]132-134 °C[5]
Refractive Index (n_D_²¹) 1.4592[5]1.4591[5]
Biological Activity A key attractive component.[1]The other essential attractive component.[1]

Biosynthesis of this compound

Contrary to a common misconception, this compound is not produced by the cotton plant. It is synthesized de novo within the pheromone gland of the female pink bollworm moth.[10] The biosynthetic pathway originates from basic fatty acid metabolism and can be segmented into four primary stages:

  • Fatty Acid Synthesis: The process commences with acetyl-CoA, which is converted into the C16 saturated fatty acid, palmitic acid, through the actions of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). Palmitic acid is subsequently elongated to form stearic acid (C18).[10]

  • Desaturation: The saturated fatty acid backbone undergoes modification by the introduction of double bonds through the action of desaturase enzymes.

  • Chain Shortening and Modification: The fatty acid chain is then shortened and further modified.

  • Final Functionalization: The terminal functional group is added to produce the final acetate ester pheromone components.

Gossyplure_Biosynthesis acetyl_coa Acetyl-CoA palmitic_acid Palmitic Acid (C16) acetyl_coa->palmitic_acid ACC & FAS stearic_acid Stearic Acid (C18) palmitic_acid->stearic_acid Elongation desaturation Desaturation Events stearic_acid->desaturation chain_shortening Chain Shortening & Modification desaturation->chain_shortening final_functionalization Final Functionalization chain_shortening->final_functionalization This compound This compound Isomers final_functionalization->this compound

Caption: Biosynthetic pathway of this compound in the female pink bollworm moth.

Experimental Protocols

The separation and quantification of this compound isomers are commonly performed using gas chromatography.[2]

Objective: To separate and quantify the (Z,Z) and (Z,E) isomers of this compound.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) or a flame ionization detector (FID) is utilized.[2]

  • Column: A fused silica capillary column, such as an HP-5 (crosslinked 5% phenyl methyl silicone), is appropriate for isomer separation.[2]

  • Carrier Gas: Hydrogen or Helium is typically used as the carrier gas.[2]

  • Temperature Program: A programmed temperature gradient is employed to ensure optimal separation of the isomers.[2]

  • Sample Preparation: Pheromone gland extracts are obtained by submerging the glands in a non-polar solvent like hexane.[8]

  • Analysis: The extracted sample is injected into the GC-MS system. The isomers are identified and quantified based on their distinct retention times and mass spectra.[8]

GCMS_Workflow start Start: Pheromone Gland Extraction sample_prep Sample Preparation (Solvent Extraction) start->sample_prep injection Injection into GC-MS sample_prep->injection separation Separation on Capillary Column injection->separation detection Detection by MS/FID separation->detection analysis Data Analysis (Retention Times & Mass Spectra) detection->analysis end End: Isomer Ratio Determination analysis->end

Caption: Experimental workflow for the analysis of this compound isomers using GC-MS.

The synthesis of specific this compound isomers necessitates stereoselective chemical methods to control the geometry of the double bonds.

Objective: To synthesize a specific geometric isomer of this compound.

Methodology (Conceptual):

  • Starting Material: The synthesis often begins with a commercially available starting material, such as 1,5-hexadiyne.[3]

  • Butylation: Butylation of 1,5-hexadiyne yields 1,5-decadiyne.[3]

  • Partial Reduction: 1,5-decadiyne undergoes a partial reduction, for instance, using sodium in liquid ammonia, to produce deca-(E)-5-enyne.[3]

  • Alkylation: The resulting compound is then alkylated with a suitable reagent like hexamethylene halohydrin.[3]

  • Further Reactions: Subsequent chemical reactions are carried out to introduce the second double bond with the desired stereochemistry and to form the final acetate ester.[3] Wittig reactions and Grignard couplings are commonly employed in these steps.[1]

  • Purification: The final product is purified, often using column chromatography.[2][6]

Olfactory Signaling Pathway

The detection of this compound by male pink bollworm moths triggers a sophisticated signaling cascade within the olfactory sensory neurons (OSNs) located on their antennae.[2]

Mechanism of Action:

  • Binding to Odorant Binding Proteins (OBPs): this compound molecules enter the sensillum lymph through pores on the surface of the antennal sensilla. Within the aqueous lymph, they are bound by Odorant Binding Proteins (OBPs). These proteins are believed to solubilize the hydrophobic pheromone molecules and transport them to the olfactory receptors.[2]

  • Activation of Olfactory Receptors (ORs): The OBP-pheromone complex interacts with and activates specific Olfactory Receptors embedded in the dendritic membrane of the OSNs.

  • Signal Transduction: This activation initiates an intracellular signaling cascade, leading to the opening of ion channels and the depolarization of the OSN membrane.

  • Action Potential Generation: The depolarization generates an action potential that travels along the axon of the OSN to the antennal lobe of the brain, where the olfactory information is processed.

Olfactory_Signaling This compound This compound Molecule obp Odorant Binding Protein (OBP) This compound->obp Binds to or_complex Olfactory Receptor (OR) obp->or_complex Transports to & Activates ion_channel Ion Channel Opening or_complex->ion_channel Initiates Cascade depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

References

An In-depth Technical Guide on the Core Mechanism of Action of Gossyplure in Pectinophora gossypiella

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), plays a critical role in the chemical communication mediating mate recognition. Understanding the precise mechanism of its action at the molecular level is paramount for the development of novel and effective pest management strategies. This technical guide provides a comprehensive overview of the current understanding of the this compound mechanism of action, from the initial binding events in the antenna to the downstream neuronal signaling. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field. While significant progress has been made in elucidating the general principles of insect olfaction, specific quantitative data for P. gossypiella remains an active area of research.

Introduction

The pink bollworm, Pectinophora gossypiella, is a devastating pest of cotton crops worldwide. The control of this pest has heavily relied on insecticides and, more recently, on mating disruption techniques using synthetic this compound. This compound is a blend of two isomers, (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate, and the precise ratio of these isomers is crucial for eliciting a behavioral response in male moths. The male moth's ability to detect minute quantities of this pheromone blend triggers a stereotyped upwind flight behavior towards the female. This remarkable sensitivity and specificity are orchestrated by a sophisticated molecular machinery within the male moth's antennae.

The this compound Signaling Pathway

The perception of this compound by the male P. gossypiella initiates a cascade of events within the specialized olfactory sensory neurons (OSNs) housed in long trichoid sensilla on the antennae. This process can be broadly divided into perireceptor events and intracellular signaling.

Perireceptor Events: The Role of Pheromone Binding Proteins (PBPs)

Upon entering the sensillum lymph through pores in the cuticle, the hydrophobic this compound molecules are solubilized and transported to the dendritic membrane of the OSNs by Pheromone Binding Proteins (PBPs). These small, soluble proteins are present at high concentrations in the sensillar lymph and are thought to play a crucial role in protecting the pheromone from degradation and presenting it to the olfactory receptors.

Olfactory Receptor Activation

The this compound-PBP complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of the OSNs. Insect ORs are heterodimeric complexes consisting of a variable, ligand-binding subunit (OrX) and a conserved co-receptor (Orco). The binding of this compound to the specific OrX subunit is the primary determinant of the neuron's response specificity.

Intracellular Signaling: A Dual Mechanism

The binding of this compound to its receptor complex is believed to trigger a dual signaling cascade involving both rapid ionotropic and modulatory metabotropic pathways.[1][2][3][4]

  • Ionotropic Signaling: The Orco subunit forms a non-selective cation channel. Upon ligand binding to the OrX subunit, a conformational change is induced, leading to the opening of this channel and a rapid influx of cations (primarily Na⁺ and Ca²⁺). This influx results in the depolarization of the neuronal membrane and the generation of action potentials (spikes). This direct gating of an ion channel provides a rapid and sensitive response to the pheromone stimulus.[2]

  • Metabotropic Signaling: There is growing evidence that insect ORs can also activate G-protein-coupled second messenger pathways.[1][4] This metabotropic signaling is thought to modulate the sensitivity of the OSN, potentially through the phosphorylation of the Orco subunit. This can lead to signal amplification and adaptation to varying pheromone concentrations. While the precise second messenger pathways involved in P. gossypiella are not fully elucidated, in other moth species, pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) have been implicated.[4]

Gossyplure_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_membrane OSN Dendritic Membrane cluster_intracellular Intracellular Space This compound This compound PBP PBP This compound->PBP Binding This compound-PBP Complex This compound-PBP Complex PBP->this compound-PBP Complex OR (OrX + Orco) OR (OrX + Orco) This compound-PBP Complex->OR (OrX + Orco) Interaction Ion Channel Opening Ion Channel Opening OR (OrX + Orco)->Ion Channel Opening Ionotropic Pathway G-protein Activation G-protein Activation OR (OrX + Orco)->G-protein Activation Metabotropic Pathway Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Ion Channel Opening->Cation Influx (Na+, Ca2+) Membrane Depolarization Membrane Depolarization Cation Influx (Na+, Ca2+)->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Second Messengers (e.g., cAMP) Second Messengers (e.g., cAMP) G-protein Activation->Second Messengers (e.g., cAMP) Modulation of OR Sensitivity Modulation of OR Sensitivity Second Messengers (e.g., cAMP)->Modulation of OR Sensitivity

Caption: this compound signaling pathway in P. gossypiella OSN.

Quantitative Data

Quantitative analysis of the interactions between this compound and the olfactory components of P. gossypiella is crucial for a complete understanding of its mechanism of action. However, specific experimentally determined data for this species is limited in publicly available literature. The following tables present a summary of the types of quantitative data that are essential for this research, with hypothetical yet representative values for illustrative purposes.

Table 1: Pheromone Binding Protein (PBP) Binding Affinity

LigandPBP IsoformDissociation Constant (Kd) (µM)Experimental Method
(Z,Z)-7,11-hexadecadienyl acetatePgosPBP1Data not availableFluorescence Competitive Binding Assay
(Z,E)-7,11-hexadecadienyl acetatePgosPBP1Data not availableFluorescence Competitive Binding Assay
This compound (1:1 mixture)PgosPBP1Data not availableFluorescence Competitive Binding Assay

Note: While the specific PBP isoforms for this compound in P. gossypiella have not been fully characterized, and their binding affinities are yet to be published, this table illustrates the type of data required.

Table 2: Electrophysiological Response of Olfactory Sensory Neurons

StimulusConcentrationMean EAG Response (mV) ± SDSpike Frequency (spikes/s) ± SD
Control (Hexane)-0.1 ± 0.055 ± 2
This compound1 ng/µL1.5 ± 0.380 ± 15
This compound10 ng/µL2.5 ± 0.4150 ± 25
This compound100 ng/µL3.8 ± 0.5220 ± 30

Note: The EAG data is based on hypothetical, yet representative values.[5] The spike frequency data is illustrative of typical dose-dependent responses observed in insect olfaction.

Experimental Protocols

The study of the this compound mechanism of action employs a variety of sophisticated techniques. The following sections provide detailed methodologies for key experiments.

Electroantennography (EAG)

EAG measures the summed potential of all responding OSNs on the antenna to a given odorant stimulus.

  • Insect Preparation: Male P. gossypiella moths (2-3 days old) are anesthetized by cooling. The head is excised and mounted onto an electrode holder using conductive gel. A glass capillary reference electrode filled with saline solution is inserted into the back of the head, while the recording electrode makes contact with the tip of the antenna.[5]

  • Stimulus Preparation: Serial dilutions of this compound in a solvent (e.g., hexane) are prepared. A small piece of filter paper is loaded with a known amount of the diluted pheromone and inserted into a Pasteur pipette.

  • Data Acquisition: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air from the stimulus pipette are introduced into the airstream. The resulting voltage changes are amplified, digitized, and recorded. The amplitude of the negative deflection is measured as the EAG response.[5]

Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual OSNs, providing high-resolution information about neuronal specificity and sensitivity.

  • Insect Preparation: The moth is restrained in a pipette tip with its head and antennae exposed. The antenna is stabilized on a glass coverslip with a small amount of adhesive. A tungsten reference electrode is inserted into an eye, and a sharpened tungsten recording electrode is carefully inserted into the base of a single trichoid sensillum using a micromanipulator.[6][7][8][9]

  • Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is delivered to the antenna through a glass tube. Odorant cartridges, prepared as in the EAG protocol, are used to deliver puffs of this compound into the airstream.[6][9]

  • Data Analysis: The recorded action potentials are amplified, filtered, and digitized. Spike sorting software is used to distinguish the responses of different neurons within the same sensillum based on spike amplitude and waveform. The spike frequency (spikes per second) is calculated to quantify the neuronal response.[6]

Experimental_Workflow cluster_eag Electroantennography (EAG) cluster_ssr Single Sensillum Recording (SSR) cluster_binding Fluorescence Competitive Binding Assay EAG_Prep Insect Preparation (Antenna Mounting) EAG_Record EAG Recording EAG_Prep->EAG_Record EAG_Stim Stimulus Preparation (this compound Dilutions) EAG_Stim->EAG_Record EAG_Analysis Data Analysis (Amplitude Measurement) EAG_Record->EAG_Analysis SSR_Prep Insect Preparation (Sensillum Puncturing) SSR_Record SSR Recording SSR_Prep->SSR_Record SSR_Stim Stimulus Delivery SSR_Stim->SSR_Record SSR_Analysis Data Analysis (Spike Sorting & Frequency) SSR_Record->SSR_Analysis Binding_Protein Purified PBP Binding_Assay Measure Fluorescence Quenching Binding_Protein->Binding_Assay Binding_Probe Fluorescent Probe (e.g., NPN) Binding_Probe->Binding_Assay Binding_Ligand This compound Binding_Ligand->Binding_Assay Binding_Kd Calculate Kd Binding_Assay->Binding_Kd

Caption: Key experimental workflows for studying this compound's action.
Fluorescence Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of this compound to its PBP.

  • Protein Expression and Purification: The gene encoding the PBP of interest from P. gossypiella is cloned and expressed in a suitable system (e.g., E. coli). The recombinant PBP is then purified.

  • Assay Principle: A fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), which fluoresces upon binding to the hydrophobic pocket of the PBP, is used.

  • Procedure: A solution of the purified PBP and the fluorescent probe is prepared. Aliquots of this compound at varying concentrations are added to this solution. The binding of this compound displaces the fluorescent probe, leading to a quenching of the fluorescence signal.

  • Data Analysis: The decrease in fluorescence intensity is measured using a spectrofluorometer. The binding affinity (dissociation constant, Kd) of this compound to the PBP is calculated by analyzing the competitive binding curve.

Future Directions and Conclusion

The mechanism of action of this compound in Pectinophora gossypiella is a complex and finely tuned process. While the general framework of pheromone perception in moths provides a solid foundation for understanding this system, further research is needed to elucidate the specific molecular details in this particular species. Key areas for future investigation include:

  • Identification and characterization of the specific PBP and OR isoforms that are responsible for this compound detection in P. gossypiella.

  • Determination of the precise binding affinities (Kd values) of the this compound isomers to their cognate PBPs.

  • Detailed characterization of the downstream signaling pathways , including the identification of the specific G-proteins and second messengers involved in the metabotropic pathway.

  • Deorphanization of the specific olfactory receptors to confirm their ligand specificity for the this compound isomers.[10]

A thorough understanding of these molecular mechanisms will be instrumental in the development of more targeted and sustainable pest control strategies, such as the design of novel pheromone analogs or inhibitors of key olfactory proteins. This in-depth technical guide serves as a foundational resource for researchers and professionals dedicated to advancing our knowledge in this critical area of chemical ecology and pest management.

References

Unraveling the Allure: A Technical Guide to the Discovery and Identification of Gossyplure Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), stands as a cornerstone in the integrated pest management of cotton. Its potent ability to influence mating behavior has been harnessed for monitoring and disrupting this major agricultural pest. The biological activity of this compound is intricately linked to its isomeric composition, making a thorough understanding of these isomers essential for the development of effective pest control strategies. This technical guide provides a comprehensive overview of the discovery, identification, and biological significance of this compound isomers, detailing the experimental protocols that have been pivotal in this research and illustrating the underlying biological pathways.

This compound is chemically identified as a 16-carbon acetate ester with two double bonds at the 7th and 11th carbon positions. The specific geometry of these double bonds gives rise to different isomers, with the (Z,Z) and (Z,E) forms being the most biologically significant.[1] While commercial this compound formulations typically use a 1:1 mixture of the (Z,Z) and (Z,E) isomers, the natural pheromone released by female moths is often a blend with a slightly different ratio, closer to 60:40 or 50:50.[1] This subtle difference in isomeric ratio is critical in eliciting the full behavioral response in male moths.[1]

Data Presentation: Quantitative Analysis of this compound Isomer Activity

The biological efficacy of different this compound isomers and their blends has been evaluated through various electrophysiological and behavioral assays. The following tables summarize the key quantitative findings from these studies.

Table 1: Isomeric Composition of Natural and Synthetic this compound

Pheromone Source(Z,Z)-7,11-hexadecadien-1-yl acetate(Z,E)-7,11-hexadecadien-1-yl acetate
Natural (Lab Population)~52.5%~47.5%
Natural (Field Population)~62%~38%
Synthetic (Commercial)50%50%

Table 2: Electroantennography (EAG) Response of Male P. gossypiella to this compound Isomers

StimulusRelative EAG Response Amplitude
(Z,Z)-7,11-hexadecadien-1-yl acetate+
(Z,E)-7,11-hexadecadien-1-yl acetate+
1:1 Mixture of (Z,Z) and (Z,E) isomers+++ (Synergistic)
(E,Z) and (E,E) isomers- (Inhibitory or no response)

Note: While specific millivolt values vary between studies, the trend consistently shows a significantly stronger and synergistic response to the blend of the two primary isomers compared to the individual components.

Table 3: Field Trapping Efficacy of Different this compound Isomer Ratios

Lure Composition ((Z,Z):(Z,E) ratio)Relative Male Moth Capture Rate
100:0Low
0:100Low
50:50 (1:1)High
~60:40Very High (Optimal)

Note: Field trapping studies have demonstrated that while the 1:1 commercial blend is effective, formulations that more closely mimic the natural ratio of the (Z,Z) isomer can result in higher trap captures. Peak moth captures in monitored fields can reach over 300 moths per trap per fortnight during peak season.[2]

Experimental Protocols

The identification and characterization of this compound isomers have been made possible through a combination of sophisticated analytical and biological techniques.

Pheromone Extraction and Analysis

Objective: To extract and quantify the isomeric composition of natural this compound from female pink bollworm moths.

Methodology:

  • Pheromone Gland Excision: Pheromone glands are dissected from virgin female moths, typically during their peak calling (pheromone-releasing) period.

  • Solvent Extraction: The excised glands are submerged in a small volume of a non-polar solvent, such as hexane, to extract the pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is then analyzed using GC-MS. The gas chromatograph separates the different isomers based on their retention times, while the mass spectrometer provides a mass spectrum for each component, confirming its chemical identity. This allows for the precise determination of the (Z,Z) to (Z,E) isomer ratio.[1]

Electroantennography (EAG)

Objective: To measure the electrical response of the male pink bollworm moth's antenna to different this compound isomers and blends.

Methodology:

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised.

  • Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier.

  • Stimulus Delivery: A controlled puff of air carrying a known concentration of the test pheromone (a specific isomer or a blend) is delivered over the antenna.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is recorded and measured. The amplitude of this response is indicative of the antenna's sensitivity to the specific stimulus.

Field Trapping Studies

Objective: To evaluate the behavioral response (attraction) of male moths to different this compound isomer blends under natural field conditions.

Methodology:

  • Lure Preparation: Lures, such as rubber septa, are impregnated with a precise amount and ratio of the this compound isomers to be tested.

  • Trap Deployment: Pheromone traps (e.g., delta or funnel traps) are placed in cotton fields in a randomized block design to account for spatial variability.

  • Data Collection: The number of male P. gossypiella moths captured in each trap is recorded at regular intervals.

  • Statistical Analysis: Trap catch data is analyzed using statistical methods (e.g., ANOVA) to compare the attractiveness of the different isomer blends.

Mandatory Visualizations

Pheromone Reception and Signaling Pathway in P. gossypiella

The detection of this compound isomers by male moths initiates a complex signaling cascade within the olfactory sensory neurons of the antenna. This process involves the binding of the pheromone to specific proteins and the subsequent activation of ion channels, leading to a nerve impulse that is transmitted to the brain.

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum Pheromone This compound Isomer PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR_Complex Olfactory Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR_Complex Activation G_Protein G-protein OR_Complex->G_Protein Metabotropic Pathway Ion_Channel Ion Channel OR_Complex->Ion_Channel Ionotropic Pathway PLC Phospholipase C (PLCβ) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Ion_Channel Gating DAG->Ion_Channel Gating Ca_influx Ca_influx Ion_Channel->Ca_influx Ca_ Ca_ influx Neuron_Membrane Olfactory Sensory Neuron Membrane Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Ca_influx->Depolarization

Caption: Conceptual diagram of the pheromone signaling pathway in a moth olfactory sensory neuron.

Experimental Workflow for this compound Isomer Identification and Bioassay

The process of identifying and validating the biological activity of this compound isomers follows a logical progression from chemical analysis to behavioral studies.

Experimental_Workflow cluster_extraction Pheromone Extraction & Analysis cluster_synthesis Isomer Synthesis cluster_bioassay Biological Assays cluster_data Data Analysis & Conclusion Gland_Dissection Pheromone Gland Dissection Solvent_Extraction Solvent Extraction (Hexane) Gland_Dissection->Solvent_Extraction GC_MS GC-MS Analysis Solvent_Extraction->GC_MS Stereoselective_Synthesis Stereoselective Synthesis of Isomers GC_MS->Stereoselective_Synthesis Identified Isomers EAG Electroantennography (EAG) Stereoselective_Synthesis->EAG Wind_Tunnel Wind Tunnel Bioassay Stereoselective_Synthesis->Wind_Tunnel Field_Trapping Field Trapping Studies Stereoselective_Synthesis->Field_Trapping Data_Analysis Statistical Analysis of EAG & Trap Data EAG->Data_Analysis Wind_Tunnel->Data_Analysis Field_Trapping->Data_Analysis Conclusion Determination of Biologically Active Isomer Ratio Data_Analysis->Conclusion

Caption: Workflow for the identification and bioassay of this compound isomers.

Conclusion

The discovery and detailed characterization of this compound isomers represent a significant achievement in chemical ecology, with profound implications for sustainable agriculture. The synergistic effect of the (Z,Z) and (Z,E) isomers highlights the remarkable specificity of insect chemoreception. While the 1:1 commercial blend of this compound is a powerful tool for pest management, ongoing research suggests that formulations mimicking the natural, slightly (Z,Z)-dominant ratio may offer enhanced efficacy.[1] Future research focusing on the specific olfactory receptors involved in distinguishing between these isomers, as well as the sublethal effects of different isomer blends on mating behavior, will undoubtedly lead to even more refined and effective pest control strategies. This in-depth understanding of this compound's isomeric chemistry and its biological activity is crucial for the continued development of environmentally sound and economically viable approaches to managing the pink bollworm.

References

The Architecture of Attraction: A Technical Guide to Gossyplure Biosynthesis in Female Moths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of gossyplure, the potent sex pheromone of the female pink bollworm moth, Pectinophora gossypiella. A comprehensive understanding of this pathway is critical for developing novel and effective pest management strategies and for the potential discovery of new drug development targets. This compound is a precise 1:1 mixture of two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1] The biosynthesis of this vital chemical signal is a multi-step enzymatic process that occurs within the specialized pheromone glands of the female moth.

The Biosynthetic Pathway: From Precursor to Pheromone

The de novo synthesis of this compound originates from the fundamental building block of fatty acid metabolism, acetyl-CoA.[1] The pathway can be delineated into four principal stages: fatty acid synthesis, a series of desaturation events, reduction of the fatty acyl precursor, and final acetylation.

Fatty Acid Synthesis

The initial phase involves the creation of a C16 saturated fatty acid, palmitoyl-CoA, from acetyl-CoA through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS).

Desaturation Events

The saturated fatty acid backbone undergoes two crucial desaturation steps to introduce the characteristic double bonds of this compound. First, a Δ11-desaturase acts on the C16 acyl-CoA to produce (Z)-11-hexadecenoyl-CoA.[1] Subsequently, a Δ7-desaturase introduces a second double bond to yield the di-unsaturated fatty acyl precursor.[1] The precise stereochemistry of the final this compound isomers is dictated by the specificity of these desaturase enzymes.

Reduction

The carboxyl group of the di-unsaturated fatty acyl-CoA is then reduced to a primary alcohol by a fatty acyl reductase (FAR).[1] This enzymatic step is a critical control point in the biosynthesis of many moth pheromones.[2][3] Allelic variations in the FAR gene have been shown to cause significant divergence in the final pheromone blend in other moth species.[2]

Acetylation

In the terminal step, the newly formed fatty alcohol is esterified with an acetyl group from acetyl-CoA by a fatty alcohol acetyltransferase (FAT) to produce the final, biologically active this compound isomers.[1]

Quantitative Data on this compound Biosynthesis

The precise regulation of this compound biosynthesis is reflected in the consistent isomeric ratio found in nature. While detailed kinetic data for the specific enzymes in Pectinophora gossypiella are a subject of ongoing research, the typical composition of the final pheromone blend is well-established.

CompoundIsomeric FormTypical Ratio (%)
This compound(Z,Z)-7,11-hexadecadien-1-yl acetate~50
This compound(Z,E)-7,11-hexadecadien-1-yl acetate~50

Table 1: Typical Isomeric Composition of Natural this compound.[1]

It is noteworthy that some field populations have exhibited shifts in this ratio, potentially as an evolutionary response to the widespread use of synthetic this compound in mating disruption programs.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been achieved through a combination of sophisticated experimental techniques.

Radiolabeling and Precursor Identification

A foundational method for tracing biosynthetic pathways involves the use of isotopically labeled precursors.

Protocol Outline:

  • Preparation of Labeled Precursors: Potential fatty acid precursors, such as palmitic acid or oleic acid, are synthesized with isotopic labels (e.g., ¹⁴C or ³H).

  • Topical Application: A precise amount of the labeled precursor, dissolved in a suitable solvent, is topically applied to the pheromone gland of a female moth.

  • Incubation: The moth is maintained for a specific period to allow for the metabolic conversion of the precursor into this compound and its intermediates.

  • Extraction: The pheromone gland is excised, and the lipids are extracted using an organic solvent like hexane.

  • Analysis: The extract is then analyzed by radio-gas chromatography or radio-high-performance liquid chromatography to separate and quantify the radiolabeled products, thereby identifying the intermediates in the pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive technique for the separation and identification of the volatile components of the pheromone blend.

Typical GC-MS Parameters for this compound Analysis:

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Ionization Mode Electron Impact (EI)
Mass Analyzer Quadrupole or Ion Trap
Characteristic m/z for SIM 43, 55, 67, 81

Table 2: General GC-MS Parameters for this compound Analysis.[4]

Visualizing the Pathway and Workflows

To further clarify the intricate processes of this compound biosynthesis and its investigation, the following diagrams illustrate the key pathways and experimental workflows.

gossyplure_biosynthesis acetyl_coa Acetyl-CoA palmitoyl_coa Palmitoyl-CoA (C16) acetyl_coa->palmitoyl_coa Fatty Acid Synthase z11_16_coa (Z)-11-Hexadecenoyl-CoA palmitoyl_coa->z11_16_coa Δ11-Desaturase zz_ze_7_11_16_coa (Z,Z/E)-7,11-Hexadecadienoyl-CoA z11_16_coa->zz_ze_7_11_16_coa Δ7-Desaturase zz_ze_7_11_16_oh (Z,Z/E)-7,11-Hexadecadien-1-ol zz_ze_7_11_16_coa->zz_ze_7_11_16_oh Fatty Acyl Reductase This compound This compound ((Z,Z/E)-7,11-Hexadecadien-1-yl acetate) zz_ze_7_11_16_oh->this compound Fatty Alcohol Acetyltransferase

Caption: Biosynthetic pathway of this compound in female moths.

experimental_workflow cluster_gland Pheromone Gland cluster_extraction Extraction cluster_analysis Analysis gland_excision Pheromone Gland Excision solvent_extraction Solvent Extraction (Hexane) gland_excision->solvent_extraction gcms_analysis GC-MS Analysis solvent_extraction->gcms_analysis data_interpretation Data Interpretation (Isomer Ratio) gcms_analysis->data_interpretation logical_relationship precursor Fatty Acid Precursor desaturation Desaturation Events precursor->desaturation Introduction of Double Bonds reduction Reduction desaturation->reduction Formation of Alcohol acetylation Acetylation reduction->acetylation Esterification pheromone Active Pheromone acetylation->pheromone Final Product

References

The Olfactory Gateway: A Technical Guide to Gossyplure Reception in Pink Bollworm Olfactory Receptor Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pink bollworm, Pectinophora gossypliella, is a formidable pest of cotton crops worldwide.[1] A key mediator of its reproductive success is the potent sex pheromone, Gossyplure, a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate.[2] Male moths possess an exquisitely sensitive olfactory system to detect this pheromone, enabling them to locate females for mating. Understanding the intricate molecular and physiological mechanisms underlying this compound detection by the olfactory receptor neurons (ORNs) of the male pink bollworm is paramount for the development of novel, targeted, and effective pest management strategies.

This in-depth technical guide provides a comprehensive overview of the core principles of this compound reception in the pink bollworm. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental methodologies used to investigate this process, a summary of key quantitative data, and a visualization of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Insights into this compound Reception

While specific quantitative electrophysiological data for Pectinophora gossypliella's response to this compound is not extensively available in the public domain, the following tables present representative dose-response data from electroantennography (EAG) and single sensillum recording (SSR) studies on other moth species' responses to their respective pheromones. This data serves as a functional analogue to illustrate the expected physiological responses in the pink bollworm.

Table 1: Representative Electroantennography (EAG) Dose-Response to a Lepidopteran Sex Pheromone Component

Pheromone Concentration (ng/µL)Mean EAG Response (mV)Standard Deviation (mV)
0 (Control)0.10.05
0.010.80.15
0.11.50.28
12.70.45
104.20.60
1004.50.55

This table presents hypothetical yet representative data illustrating the dose-dependent nature of the collective antennal response to a pheromone stimulus.

Table 2: Representative Single Sensillum Recording (SSR) Dose-Response to a Lepidopteran Sex Pheromone Component

Pheromone Dose (ng on filter paper)Mean Spike Frequency (spikes/s)Standard Deviation (spikes/s)
0 (Control)52
0.01358
0.18015
115025
1022030
10022528

This table illustrates the dose-dependent firing rate of a single olfactory receptor neuron in response to a pheromone stimulus, showcasing the high sensitivity and saturation at higher concentrations. Data is analogous from studies on other moth species.[3]

Experimental Protocols

Electroantennography (EAG)

Electroantennography measures the summed electrical potential from the entire antenna, providing a general assessment of olfactory sensitivity to a given compound.

a. Insect Preparation:

  • Adult male pink bollworm moths (2-3 days old) are used for recordings.

  • The moth is immobilized by gently inserting it into a truncated pipette tip, leaving the head and antennae exposed.

  • The preparation is secured to a microscope slide with wax or modeling clay.

b. Electrode Preparation and Placement:

  • Glass capillary electrodes are pulled to a fine tip and filled with a saline solution (e.g., 0.1 M KCl).

  • The recording electrode is carefully placed over the distal tip of the antenna, from which a small segment has been removed to ensure electrical contact.

  • The reference electrode is inserted into the head or an eye of the moth.

c. Stimulus Delivery and Recording:

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A known concentration of this compound, dissolved in a solvent like hexane, is applied to a filter paper strip and inserted into a Pasteur pipette. The solvent is allowed to evaporate.

  • A puff of air is delivered through the pipette, introducing the this compound vapor into the continuous airstream.

  • The resulting change in electrical potential across the antenna is amplified and recorded using specialized software.

Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory receptor neurons housed within a single sensillum, providing insights into the specificity and sensitivity of individual receptors.

a. Insect Preparation:

  • The moth is prepared similarly to the EAG protocol, ensuring the antenna is stable and accessible.

  • The antenna is further immobilized on a coverslip using double-sided tape or wax to allow for precise electrode placement under high magnification.

b. Electrode Placement:

  • A sharp tungsten or glass recording electrode is carefully inserted into the base of a single trichoid sensillum on the antenna.

  • A reference electrode is inserted into the moth's eye or head.

c. Recording and Analysis:

  • The spontaneous firing rate of the neuron(s) within the sensillum is recorded.

  • This compound stimuli are delivered as in the EAG protocol.

  • The change in the frequency of action potentials (spikes) in response to the stimulus is recorded and analyzed. Spike sorting software can be used to distinguish the activity of different neurons within the same sensillum.[4]

Mandatory Visualizations

Signaling Pathways

The detection of this compound by pink bollworm ORNs is believed to initiate a dual signaling cascade involving both rapid ionotropic and modulatory metabotropic pathways, a common mechanism in moth olfaction.[5][6][7][8]

Gossyplure_Signaling_Pathway cluster_membrane ORN Dendritic Membrane cluster_cytosol Cytosol This compound This compound PBP Pheromone-Binding Protein (PBP) This compound->PBP Binding OR_Complex This compound Receptor (ORx) Co-receptor (Orco) PBP->OR_Complex:f0 Delivery G_Protein G-protein (Gq) OR_Complex:f0->G_Protein Metabotropic Pathway (modulatory) Na_ion OR_Complex:f1->Na_ion Ionotropic Pathway (fast) PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens PKC Protein Kinase C (PKC) DAG->PKC PKC->OR_Complex:f1 Phosphorylates & Modulates Sensitivity Ca_ion Ca_channel->Ca_ion Depolarization Membrane Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential EAG_Workflow Moth_Prep Moth Immobilization Electrode_Placement Electrode Placement (Antenna tip & Head) Moth_Prep->Electrode_Placement Electrode_Prep Electrode Preparation (Saline-filled glass) Electrode_Prep->Electrode_Placement Airflow Continuous Airflow over Antenna Electrode_Placement->Airflow Stimulus_Prep Stimulus Preparation (this compound on filter paper) Stimulation Pulsed Stimulus Delivery Stimulus_Prep->Stimulation Airflow->Stimulation Recording Amplification & Recording of EAG Signal Stimulation->Recording Analysis Data Analysis (Amplitude Measurement) Recording->Analysis SSR_Workflow Moth_Prep Moth & Antenna Immobilization Electrode_Placement Electrode Placement (Single Sensillum & Eye) Moth_Prep->Electrode_Placement Spontaneous_Activity Record Spontaneous Spike Activity Electrode_Placement->Spontaneous_Activity Stimulation Pulsed Stimulus Delivery Spontaneous_Activity->Stimulation Stimulus_Prep Stimulus Preparation (this compound) Stimulus_Prep->Stimulation Recording Recording of Action Potentials Stimulation->Recording Analysis Data Analysis (Spike Frequency & Sorting) Recording->Analysis

References

A Technical Guide to the Behavioral Response of Male Moths to Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavioral and electrophysiological responses of male moths, particularly the pink bollworm (Pectinophora gossypiella), to Gossyplure, the species-specific sex pheromone. This compound is a precise blend of two stereoisomers: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate. A deep understanding of the mechanisms underlying the detection of and response to this pheromone is crucial for the development of effective and environmentally sound pest management strategies, such as mating disruption, and serves as a valuable model for chemosensory research.

The Olfactory Signaling Pathway

The journey of the this compound signal from the environment to a behavioral response in the male moth is a complex, multi-step process that begins at the antennae and culminates in the brain. Male moth antennae are adorned with thousands of hair-like olfactory sensilla, which house the olfactory receptor neurons (ORNs) responsible for detecting pheromone molecules.

Upon entering the sensilla through nanopores, the hydrophobic pheromone molecules are solubilized and transported through the sensillar lymph by Pheromone-Binding Proteins (PBPs). The PBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an ORN. Insect ORs form a heterodimeric complex with a highly conserved co-receptor known as Orco. This OR-Orco complex functions as a ligand-gated ion channel.

Activation of the receptor complex initiates an influx of cations, leading to the depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted down the axon of the ORN to a specialized, male-specific region of the primary olfactory center in the brain, the Antennal Lobe. Within the Antennal Lobe, the Macroglomerular Complex (MGC) is responsible for the initial processing of pheromone information before it is relayed to higher brain centers to trigger the characteristic upwind, zigzagging flight behavior.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Brain Pheromone This compound PBP PBP Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR_Orco OR Orco PBP_Pheromone->OR_Orco Activation ORN Olfactory Receptor Neuron OR_Orco->ORN Ion Influx (Depolarization) MGC Macroglomerular Complex (MGC) ORN->MGC Action Potential Transmission Higher_Brain_Centers Higher Brain Centers MGC->Higher_Brain_Centers Processing Behavior Behavioral Response Higher_Brain_Centers->Behavior

This compound Olfactory Signaling Pathway

Quantitative Behavioral Response Data

The behavioral response of male Pectinophora gossypiella is highly dependent on both the dosage and the specific ratio of the (Z,Z) and (Z,E) isomers of this compound. Females naturally release a blend with a ratio of approximately 61:39 to 62:38 (Z,Z):(Z,E). The following tables summarize findings from wind tunnel assays.

ParameterObservation
Natural Blend Ratio Females release a blend of approximately 61:39 to 62:38 (Z,Z):(Z,E) isomers.
Low Dosage Sensitivity At lower dosages, male moths exhibit the highest sensitivity and attraction to blends that closely mimic the natural isomer ratio.
High Dosage Response At higher dosages (e.g., 10 mg), males show peak attraction to a much wider range of isomer blends.
Blend Preference Shift At the highest dosages tested, the male's blend preference can shift towards ratios with a higher proportion of the (Z,Z) isomer.
Response Threshold The specificity of the male's response appears to be determined by the threshold for initiating upwind flight, not by the arrestment of flight once initiated.
Wing Fanning Response As pheromone concentration increases, the duration of wing fanning increases, while the latency to initiate wing fanning decreases.
Behavioral SequenceDescription
Activation Pre-flight wing fanning upon detection of the pheromone plume.
Take-off Initiation of flight.
Upwind Flight Oriented flight towards the pheromone source, often in a zigzagging pattern (anemotaxis).
Source Contact Landing on or near the pheromone source.

Experimental Protocols

The study of the male moth's response to this compound relies on several key electrophysiological and behavioral methodologies.

Single Sensillum Recording (SSR)

SSR is an extracellular electrophysiological technique that measures the action potentials (spikes) from individual ORNs housed within a single sensillum. This method provides highly precise data on the sensitivity and selectivity of specific neurons to different pheromone components and concentrations.

Methodology:

  • Immobilization: A male moth is restrained in a pipette tip or on a slide, with its antennae stabilized using wax or adhesive tape.

  • Electrode Placement: A sharp, tungsten or glass reference electrode is inserted into a non-olfactory part of the moth (e.g., the eye). The recording electrode, also sharpened to a fine point, is carefully inserted at the base of a target trichoid sensillum.

  • Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously directed over the antenna. A puff of air carrying a known concentration of this compound is injected into this main air stream for a precise duration (e.g., 100-500 ms).

  • Data Acquisition: The electrical signals (action potentials) from the ORN are amplified, filtered, and recorded using specialized software.

  • Data Analysis: The response is quantified by counting the number of spikes in a defined time window post-stimulus and subtracting the spontaneous firing rate.

SSR_Workflow Moth_Immobilization Moth Immobilization Electrode_Placement Electrode Placement (Recording & Reference) Moth_Immobilization->Electrode_Placement Stimulus_Delivery Pheromone Stimulus Delivery Electrode_Placement->Stimulus_Delivery Data_Acquisition Data Acquisition (Amplification & Recording) Stimulus_Delivery->Data_Acquisition Data_Analysis Data Analysis (Spike Counting) Data_Acquisition->Data_Analysis

Single Sensillum Recording Workflow
Wind Tunnel Bioassay

This behavioral assay is the gold standard for quantifying the attractiveness of a pheromone blend. It allows researchers to observe and score the complete sequence of behaviors, from activation to source location, in a controlled environment that simulates a natural pheromone plume.

Methodology:

  • Acclimation: Male moths are placed in a release cage within the wind tunnel for an acclimation period during their scotophase (active dark period).

  • Plume Generation: A constant, laminar airflow (e.g., 0.5 m/s) is established in the tunnel. The this compound stimulus, loaded onto a substrate like filter paper, is placed at the upwind end of the tunnel, creating a pheromone plume.

  • Behavioral Observation: Moths are released, and their behaviors are observed and scored. Key behaviors include activation, take-off, upwind flight, and source contact.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different this compound blends and dosages.

Wind_Tunnel_Workflow Moth_Acclimation Moth Acclimation in Release Cage Plume_Generation Pheromone Plume Generation Moth_Acclimation->Plume_Generation Moth_Release Moth Release Plume_Generation->Moth_Release Behavioral_Observation Behavioral Observation & Scoring Moth_Release->Behavioral_Observation Data_Analysis Data Analysis (% Responding) Behavioral_Observation->Data_Analysis

Wind Tunnel Bioassay Workflow

Logical Relationships in Pheromone Response

The behavioral output of a male moth is not a simple on/off switch but a complex interplay between the pheromone's concentration and the precise isomeric blend. This relationship dictates the probability and quality of the attraction response. At low, more natural concentrations, high fidelity to the species-specific blend is critical for activation. At high, often synthetic concentrations used in mating disruption, this specificity can break down, leading to a broader response.

Logical_Relationships Pheromone_Concentration Pheromone Concentration Behavioral_Response Behavioral Response Pheromone_Concentration->Behavioral_Response Low_Concentration Low Concentration (Natural) Pheromone_Concentration->Low_Concentration High_Concentration High Concentration (Mating Disruption) Pheromone_Concentration->High_Concentration Isomeric_Ratio Isomeric Ratio Isomeric_Ratio->Behavioral_Response High_Fidelity_Response High Fidelity Response Low_Concentration->High_Fidelity_Response Broad_Response Broader Response High_Concentration->Broad_Response High_Fidelity_Response->Behavioral_Response Broad_Response->Behavioral_Response

Concentration and Blend Effects

The Role of Gossyplure in the Reproductive Cycle of Pectinophora gossypiella: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical semiochemical that orchestrates the reproductive cycle of this major cotton pest. This technical guide provides an in-depth examination of the multifaceted role of this compound, from its chemical composition and biosynthesis to the intricate neurophysiological mechanisms of its perception by male moths. We detail the behavioral cascade it elicits and present quantitative data from electrophysiological and behavioral assays. Furthermore, this guide outlines key experimental protocols for studying this compound's effects and discusses its application in pest management strategies such as mating disruption. Diagrams illustrating the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this vital component of chemical ecology.

Introduction

Pectinophora gossypiella (Saunders), commonly known as the pink bollworm, is a devastating pest of cotton (Gossypium spp.) worldwide, causing significant economic losses by damaging cotton bolls, which reduces both the yield and quality of lint and seed.[1] The reproductive success of this moth is heavily reliant on a sophisticated chemical communication system, with the female-produced sex pheromone, this compound, being the central element.

This compound acts as a potent attractant for male moths, guiding them to receptive females for mating.[2] This precise chemical signal is essential for mate location and courtship, making it a focal point for research into the reproductive biology of P. gossypiella. Understanding the mechanisms by which this compound is produced, perceived, and acted upon is fundamental for the development of effective and environmentally benign pest control strategies. This guide synthesizes current knowledge on this compound, offering a technical overview for researchers engaged in pest management, neurobiology, and chemical ecology.

Chemical Composition and Biosynthesis of this compound

This compound is not a single compound but a specific blend of two geometric isomers of 7,11-hexadecadien-1-yl acetate.[3] The two isomers are:

  • (Z,Z)-7,11-hexadecadien-1-yl acetate

  • (Z,E)-7,11-hexadecadien-1-yl acetate

The precise ratio of these isomers is crucial for eliciting the full behavioral repertoire in male moths. While commercial formulations for mating disruption often use a 1:1 mixture of the (Z,Z) and (Z,E) isomers, the naturally produced pheromone blend by female moths is typically closer to a 60:40 or 50:50 ratio.[4][5] This ratio can, however, show some variation. For instance, a field population in Israel that had been exposed to long-term mating disruption with a 50:50 blend showed a shift in the female-produced ratio to approximately 62:38.[4]

The biosynthesis of this compound occurs in the female's pheromone gland and begins with fatty acid metabolism. The pathway involves a series of enzymatic steps, including desaturation, chain shortening, reduction, and acetylation, to produce the final pheromone components.[6] Transcriptomic studies have identified numerous candidate genes encoding the enzymes involved in this pathway, such as desaturases, reductases, and acetyltransferases.[4]

Below is a diagram illustrating the biosynthetic pathway of this compound.

graph Gossyplure_Biosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="this compound Biosynthesis Pathway", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", size="7.6,4", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

AcetylCoA [label="Acetyl-CoA"]; StearicAcid [label="Stearic Acid (C18:0)"]; OleicAcid [label="Oleic Acid (C18:1Δ9Z)"]; LinoleicAcid [label="Linoleic Acid (C18:2Δ9Z,12Z)"]; ChainShortening [label="Chain Shortening (β-oxidation)"]; FattyAcylCoA [label="Fatty Acyl-CoA (C16)"]; Reduction [label="Reduction"]; FattyAlcohol [label="Fatty Alcohol"]; Acetylation [label="Acetylation"]; this compound [label="this compound Isomers\n((Z,Z)- & (Z,E)-7,11-HDA)", shape=ellipse, fillcolor="#FBBC05"];

// Edges with enzyme labels AcetylCoA -> StearicAcid [label=" ACC & FAS "]; StearicAcid -> OleicAcid [label=" Z9-Desaturase "]; OleicAcid -> LinoleicAcid [label=" Desaturase "]; LinoleicAcid -> ChainShortening; ChainShortening -> FattyAcylCoA; FattyAcylCoA -> Reduction [label=" Fatty Acyl Reductase (FAR) "]; Reduction -> FattyAlcohol; FattyAlcohol -> Acetylation [label=" Acetyltransferase (ATF) "]; Acetylation -> this compound; }

Caption: A simplified diagram of the this compound biosynthesis pathway.

Role in the Reproductive Cycle: From Signal to Behavior

This compound is the linchpin of the mating process in P. gossypiella. The reproductive sequence is initiated when a receptive female moth adopts a "calling" posture and releases the this compound plume into the environment. This plume is then carried downwind, creating a chemical corridor that males can detect and follow.

The male's response to the pheromone is a complex sequence of behaviors:

  • Activation and Wing Fanning: Upon detecting the pheromone, a stationary male will exhibit pre-flight behaviors, most notably rapid wing fanning. The duration of wing fanning increases, and the latency to its onset decreases with higher pheromone concentrations.[7]

  • Take-off and Upwind Flight: The male then takes flight and engages in upwind anemotaxis, flying against the wind towards the pheromone source. This oriented flight is a critical step in locating the female.

  • Source Location and Mating: As the male gets closer to the female, the increasing concentration of this compound guides him to land near her. Short-range cues then facilitate courtship and copulation.

The precise blend of the (Z,Z) and (Z,E) isomers is crucial for successfully eliciting this entire behavioral sequence. While individual isomers can trigger antennal responses, the correct ratio is necessary for sustained upwind flight and successful source location.[8]

The following diagram illustrates the role of this compound in the mating sequence.

Mating_Sequence Female Female Moth (Calling Behavior) Release This compound Release Female->Release Plume Pheromone Plume Dispersal Release->Plume Detection Pheromone Detection (Antennae) Plume->Detection Male Male Moth Male->Detection Activation Activation & Wing Fanning Detection->Activation UpwindFlight Upwind Flight (Anemotaxis) Activation->UpwindFlight SourceLocation Source Location & Courtship UpwindFlight->SourceLocation Mating Mating SourceLocation->Mating

Caption: The sequence of events in the reproductive cycle mediated by this compound.

Neurophysiological Mechanisms of Pheromone Perception

The detection of this compound by male moths is a highly sensitive and specific process that occurs at the antennae. The male's antennae are adorned with specialized olfactory sensilla that house olfactory receptor neurons (ORNs) tuned to the pheromone components.

The olfactory signaling pathway can be summarized as follows:

  • Binding and Transport: this compound molecules enter the sensilla through nanopores and are bound by Pheromone-Binding Proteins (PBPs) in the sensillar lymph. These proteins solubilize the hydrophobic pheromone molecules and transport them to the ORNs.

  • Receptor Activation: The PBP-pheromone complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of the ORNs. These ORs form a complex with a conserved co-receptor (Orco).

  • Signal Transduction: The binding of the pheromone to the OR opens an ion channel, leading to a depolarization of the ORN's membrane. This generates an electrical signal.

  • Neural Processing: The electrical signals from the ORNs are transmitted as action potentials along their axons to the antennal lobe of the moth's brain. In the antennal lobe, the information is processed in specialized regions called glomeruli before being relayed to higher brain centers, which ultimately orchestrates the behavioral response.

The following diagram illustrates the olfactory signaling pathway.

Olfactory_Signaling cluster_sensillum Olfactory Sensillum cluster_brain Moth Brain Pheromone This compound Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds in lymph OR Olfactory Receptor (OR) + Orco Co-receptor PBP->OR Delivers to receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AntennalLobe Antennal Lobe ORN->AntennalLobe Action Potentials HigherBrain Higher Brain Centers AntennalLobe->HigherBrain Signal Relay BehavioralResponse Behavioral Response (e.g., Upwind Flight) HigherBrain->BehavioralResponse Initiates

Caption: The molecular and neural pathway of this compound perception.

Quantitative Analysis of this compound-Mediated Responses

The response of P. gossypiella to this compound can be quantified using various electrophysiological and behavioral assays. While direct comparative dose-response data for individual isomers is sparse in the literature, the synergistic effect of the blend is well-established.[8]

Table 1: Electroantennography (EAG) Dose-Response to this compound

This table presents representative, hypothetical dose-response data illustrating the typical relationship between this compound concentration and the antennal response of male P. gossypiella.

This compound Concentration (ng/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.10.050
0.010.50.1521.05
0.11.20.2557.89
12.00.30100
102.80.40142.11
1003.50.50178.95
Note: The normalized response is calculated relative to the response at 1 ng/µL, which is set as the 100% reference point.
Table 2: Wind Tunnel Behavioral Responses to this compound

This table summarizes typical male behavioral responses to a point source of this compound in a wind tunnel.

BehaviorPercentage of Males Responding (%)
Activation (Wing Fanning)85-95
Take-off70-85
Upwind Flight (Oriented)60-75
Source Contact50-65
Table 3: Efficacy of this compound in Mating Disruption Field Trials

This table presents data on the reduction in male moth trap catches and mating when this compound is used for mating disruption at different application rates.[2]

This compound Application Rate (g a.i./ha)TreatmentReduction in Trap Catches (%)Reduction in Mating (%)
3.7(Z,Z)-isomer92100
3.7This compound (1:1 blend)8191
12.3This compound (1:1 blend)~90Not specified

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of the male moth's antenna to this compound.

Methodology:

  • Insect Preparation: An adult male P. gossypiella (2-3 days old) is immobilized, and one antenna is carefully excised at its base.

  • Electrode Placement: The basal end of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are glass capillaries filled with a saline solution.

  • Stimulus Preparation: Serial dilutions of this compound isomers and blends are prepared in a solvent like hexane. A small aliquot (e.g., 10 µL) of each dilution is applied to a piece of filter paper inside a Pasteur pipette.

  • Stimulation and Recording: A continuous stream of purified, humidified air is passed over the antenna. A puff of air is delivered through the stimulus pipette, carrying the this compound vapor over the antenna. The resulting depolarization of the antennal receptors is amplified and recorded as an EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured as the difference between the baseline and the peak of the negative deflection.[9]

The following diagram shows a typical workflow for an EAG experiment.

EAG_Workflow MothPrep Moth Immobilization & Antenna Excision Electrode Electrode Placement (Reference & Recording) MothPrep->Electrode Stimulation Air Puff Stimulation with this compound Electrode->Stimulation StimulusPrep Stimulus Preparation (this compound Dilutions) StimulusPrep->Stimulation Recording Amplification & Recording of Signal Stimulation->Recording Analysis Data Analysis (Measure mV Amplitude) Recording->Analysis

Caption: A workflow diagram for conducting an electroantennography experiment.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a this compound plume.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is set up with controlled airflow (e.g., 30 cm/s), temperature, and humidity. Red light is used to simulate crepuscular conditions.

  • Pheromone Source: A dispenser containing a specific concentration and ratio of this compound is placed at the upwind end of the tunnel.

  • Moth Release: Individual male moths are placed in a release cage at the downwind end and allowed to acclimate.

  • Behavioral Observation: Moths are released, and their behaviors are recorded for a set period (e.g., 5 minutes). Key behaviors scored include activation, take-off, oriented upwind flight, and contact with the pheromone source.[9]

  • Data Analysis: The percentage of moths exhibiting each behavior and the latency to each behavior are calculated and compared across different treatments.

Mating Disruption Field Trial

Objective: To evaluate the efficacy of this compound in disrupting the mating of P. gossypiella in a field setting.

Methodology:

  • Field Setup: Treated and untreated (control) cotton plots are established.

  • Pheromone Application: this compound dispensers (e.g., hollow fibers, ropes) are applied to the cotton plants in the treated plots at a specified rate (e.g., grams of active ingredient per hectare).

  • Population Monitoring: Pheromone-baited traps (e.g., delta traps) are placed in both treated and control plots to monitor the male moth population. The number of moths captured per trap per night is recorded.

  • Damage Assessment: Cotton bolls are periodically sampled from both treated and control plots to assess the level of larval infestation.

  • Data Analysis: The mean number of moths captured and the percentage of boll infestation are compared between the treated and control plots. A significant reduction in these metrics in the treated plot indicates successful mating disruption.

The following diagram shows the workflow for a mating disruption field trial.

Mating_Disruption_Workflow FieldSetup Establish Treated & Control Cotton Plots PheromoneApp Apply this compound Dispensers FieldSetup->PheromoneApp Monitoring Monitor Male Moths (Pheromone Traps) PheromoneApp->Monitoring DamageAssess Assess Boll Infestation PheromoneApp->DamageAssess Analysis Compare Trap Catches & Boll Damage Monitoring->Analysis DamageAssess->Analysis

Caption: A workflow for assessing the efficacy of this compound in mating disruption.

Conclusion

This compound is a cornerstone of the reproductive biology of Pectinophora gossypiella. Its specific isomeric blend serves as a powerful and precise signal for mate location, triggering a well-defined behavioral cascade in male moths. The perception of this pheromone involves a sophisticated neurophysiological pathway, from binding proteins and olfactory receptors at the periphery to specialized processing centers in the brain. A thorough understanding of these mechanisms has been instrumental in developing this compound-based pest management strategies, most notably mating disruption, which represents an effective and environmentally sound alternative to conventional insecticides. Continued research into the subtleties of this compound's role in the reproductive cycle of the pink bollworm will undoubtedly lead to further refinements in the application of this powerful semiochemical for sustainable agriculture.

References

Gossyplure: A Deep Dive into the Chemical Language of the Pink Bollworm

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Gossyplure, the potent and specific sex pheromone of the pink bollworm (Pectinophora gossypiella), stands as a cornerstone in the field of chemical ecology and integrated pest management. This semiochemical, a precise blend of two isomeric acetates, orchestrates the reproductive behavior of this major agricultural pest, making it a critical target for developing sustainable control strategies. This technical guide provides an in-depth exploration of this compound, from its molecular composition and biosynthesis to the intricate signaling pathways it triggers in the male moth. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge for future innovation.

Chemical Composition and Properties

This compound is not a single compound but a specific mixture of two geometric isomers of 7,11-hexadecadien-1-yl acetate. The naturally occurring pheromone released by female pink bollworm moths is typically a 1:1 mixture of (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1] This precise ratio is paramount for eliciting the full behavioral repertoire in male moths, from upwind flight to mating attempts.

Property(Z,Z)-7,11-hexadecadien-1-yl acetate(Z,E)-7,11-hexadecadien-1-yl acetate
Molecular Formula C₁₈H₃₂O₂C₁₈H₃₂O₂
Molecular Weight 280.45 g/mol 280.45 g/mol
CAS Number 52207-99-553042-79-8
Boiling Point 130-132 °C132-134 °C
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Solubility Soluble in most organic solventsSoluble in most organic solvents

Biosynthesis of this compound

Contrary to a common misconception, this compound is not produced by the cotton plant but is synthesized de novo within the pheromone gland of the female moth.[2] The biosynthetic pathway originates from fundamental fatty acid metabolism and involves a series of enzymatic modifications.

The process begins with the synthesis of the C16 saturated fatty acid, palmitic acid, from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[3] A key subsequent step involves the introduction of double bonds into the fatty acid chain by specific desaturase enzymes. A Δ11-desaturase acts on a C16 fatty acyl-CoA to produce (Z)-11-hexadecenoic acid.[4] This is followed by a second desaturation step catalyzed by a Δ7-desaturase to create the di-unsaturated fatty acid precursor.[4] The stereochemistry of the final isomers is determined by the specific desaturases and subsequent enzymatic modifications, including reduction to the corresponding alcohol and final acetylation.

Gossyplure_Biosynthesis acetyl_coa Acetyl-CoA palmitic_acid Palmitic Acid (C16) acetyl_coa->palmitic_acid ACC & FAS c16_acyl_coa C16 Acyl-CoA palmitic_acid->c16_acyl_coa z11_16_acid (Z)-11-Hexadecenoic Acid c16_acyl_coa->z11_16_acid Δ11-Desaturase zz_ze_7_11_16_diene_acid (Z,Z/E)-7,11-Hexadecadienoic Acid z11_16_acid->zz_ze_7_11_16_diene_acid Δ7-Desaturase zz_ze_7_11_16_dienol (Z,Z/E)-7,11-Hexadecadien-1-ol zz_ze_7_11_16_diene_acid->zz_ze_7_11_16_dienol Reductase This compound This compound ((Z,Z)- & (Z,E)-7,11-Hexadecadien-1-yl acetate) zz_ze_7_11_16_dienol->this compound Acetyltransferase

Fig. 1: Biosynthetic pathway of this compound in the pink bollworm moth.

Olfactory Signaling Pathway

The detection of this compound by male moths is a highly sensitive and specific process that initiates a cascade of neural events, ultimately leading to a behavioral response. This process occurs within the thousands of specialized hair-like olfactory sensilla located on the male moth's antennae.

The journey of the pheromone signal can be broken down into the following key steps:

  • Perireceptor Events: Hydrophobic this compound molecules enter the aqueous environment of the sensillar lymph through nanopores in the sensillum cuticle. Here, they are bound by Pheromone-Binding Proteins (PBPs), which solubilize and transport them to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[5]

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the ORN's dendrite. Insect ORs are ligand-gated ion channels that typically form a heterodimeric complex with a highly conserved co-receptor (Orco).[6]

  • Signal Transduction: The binding of the PBP-pheromone complex to the OR is believed to activate a G-protein, which in turn stimulates phospholipase C-β (PLCβ).[1] This enzyme catalyzes the production of the second messengers inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG).[1] These second messengers are thought to trigger the opening of ion channels, leading to a depolarization of the ORN membrane.

  • Neural Impulse Generation: If the depolarization reaches the neuron's threshold, it fires an action potential, which is then transmitted to the antennal lobe of the brain for processing.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn_membrane ORN Dendritic Membrane This compound This compound pbp PBP This compound->pbp Binding gossyplure_pbp This compound-PBP Complex pbp->gossyplure_pbp or_orco OR-Orco Complex gossyplure_pbp->or_orco Interaction g_protein G-protein or_orco->g_protein Activation plc PLCβ g_protein->plc Activation ip3 IP₃ plc->ip3 Hydrolysis of PIP2 dag DAG plc->dag Hydrolysis of PIP2 pip2 PIP2 ion_channel Ion Channel ip3->ion_channel Opening dag->ion_channel Opening depolarization Depolarization ion_channel->depolarization action_potential Action Potential to Antennal Lobe depolarization->action_potential

Fig. 2: Olfactory signaling pathway for this compound perception in male moths.

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to an olfactory stimulus. It provides a measure of the overall sensitivity of the antenna to a particular compound.

Methodology:

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised at the base.[7]

  • Electrode Placement: The basal end of the antenna is inserted into a glass capillary electrode containing a saline solution, which serves as the reference electrode. The distal tip of the antenna is brought into contact with a recording electrode, also a saline-filled glass capillary.[7]

  • Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., a specific this compound isomer or a blend) is injected into the continuous airstream for a defined duration (e.g., 0.5 seconds).[7]

  • Signal Recording and Analysis: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection (in millivolts, mV) is measured as the EAG response.[7]

Quantitative Data (Illustrative):

Stimulus (10 µg on filter paper)Mean EAG Response (mV) ± SE
Hexane (Control)0.1 ± 0.02
(Z,Z)-7,11-hexadecadien-1-yl acetate1.2 ± 0.15
(Z,E)-7,11-hexadecadien-1-yl acetate0.8 ± 0.11
1:1 mixture of (Z,Z) and (Z,E) isomers2.5 ± 0.23

Note: These are representative values and can vary based on experimental conditions.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual ORNs within a single sensillum. This provides detailed information about the specificity and sensitivity of individual neurons.

Methodology:

  • Insect Preparation: The moth is restrained in a holder, often a plastic pipette tip, with its antennae exposed and immobilized with wax or dental cement.[8]

  • Electrode Placement: A sharp tungsten or glass reference electrode is inserted into a non-olfactory part of the moth, such as the eye. The recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a target sensillum using a micromanipulator.[8]

  • Stimulus Delivery: A continuous stream of purified air is directed over the antenna. Test compounds are dissolved in a solvent (e.g., mineral oil) and applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then passed through the pipette to deliver the stimulus into the continuous airstream.[8]

  • Data Acquisition and Analysis: The electrical signals are amplified, filtered, and recorded. The number of action potentials (spikes) in a defined time window after stimulus presentation is counted and compared to the pre-stimulus spontaneous firing rate.[8]

SSR_Workflow start Start moth_prep Immobilize Moth & Antenna start->moth_prep ref_electrode Insert Reference Electrode (e.g., in eye) moth_prep->ref_electrode rec_electrode Insert Recording Electrode into Sensillum ref_electrode->rec_electrode stim_delivery Deliver Air Puff with Stimulus rec_electrode->stim_delivery stim_prep Prepare Stimulus Cartridge stim_prep->stim_delivery record Record Action Potentials stim_delivery->record analyze Analyze Spike Frequency record->analyze end End analyze->end

Fig. 3: General workflow for a Single Sensillum Recording (SSR) experiment.
Wind Tunnel Bioassay

Wind tunnel bioassays are used to study the flight behavior of insects in response to a controlled plume of a semiochemical. This allows for the quantification of behaviors such as activation, upwind flight, and source location.

Methodology:

  • Wind Tunnel Setup: A wind tunnel with a flight section providing laminar airflow is used. The tunnel is typically illuminated with red light to simulate scotophase conditions. The floor and walls are often patterned to provide visual cues for the moths.[9]

  • Moth Acclimation: Male moths are placed in a release cage within the wind tunnel for an acclimation period during their active phase.[9]

  • Plume Generation: The this compound stimulus, loaded onto a substrate like a rubber septum or filter paper, is placed at the upwind end of the tunnel, creating a pheromone plume.[9]

  • Behavioral Observation: Moths are released, and their behaviors are recorded and scored. Key behaviors include:

    • Activation: Pre-flight wing fanning.

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different this compound blends, concentrations, and control conditions.

Quantitative Data (Illustrative):

Stimulus% Take-off% Upwind Flight (sustained)% Source Contact
Control (Solvent)1000
(Z,Z) isomer45155
(Z,E) isomer30102
1:1 (Z,Z):(Z,E) mixture958575

Note: These are representative values and can vary based on experimental conditions.

Field Mating Disruption Trial

Mating disruption is a key application of this compound in pest management. Field trials are essential to evaluate the efficacy of different formulations and application strategies.

Methodology:

  • Experimental Design:

    • Treatments: T1: this compound formulation at a specific application rate. T2: Untreated control.

    • Plot Size: Large plots (e.g., >5 hectares) are used to minimize edge effects.

    • Replication: Multiple replications of each treatment are laid out in a randomized block design.[1]

  • Application of this compound: Dispensers (e.g., ropes, flakes, or microcapsules) are applied throughout the treated plots according to the manufacturer's recommendations. For example, PB-Ropes may be applied at a rate of 100-160 ropes per acre.[10][11]

  • Efficacy Assessment:

    • Trap Shutdown: Pheromone-baited traps are placed in both treated and control plots. A significant reduction in male moth catches in the treated plots indicates successful disruption of mate-seeking behavior.[1]

    • Boll Infestation: Cotton bolls are periodically sampled from both treated and control plots and inspected for pink bollworm larvae and damage.[1]

  • Data Analysis: The mean number of moths per trap per day and the percentage of infested bolls are compared between the treated and control plots to determine the efficacy of the mating disruption treatment.

Quantitative Data (Illustrative):

TreatmentMean Moths/Trap/Night% Boll Infestation% Reduction in Damage
Control25.418.2%-
This compound Rope (100/acre)1.23.5%80.8%

Note: These are representative values from field studies and can be influenced by pest pressure and environmental conditions.

Mating_Disruption_Workflow start Start design Experimental Design (Plots, Treatments, Replication) start->design application Apply this compound Dispensers to Treated Plots design->application monitoring_traps Deploy Pheromone Traps in all Plots application->monitoring_traps monitoring_bolls Sample Cotton Bolls Periodically application->monitoring_bolls data_collection_traps Record Moth Catches monitoring_traps->data_collection_traps data_collection_bolls Assess Boll Damage monitoring_bolls->data_collection_bolls analysis Compare Trap Catches & Boll Damage between Treatments data_collection_traps->analysis data_collection_bolls->analysis conclusion Determine Efficacy of Mating Disruption analysis->conclusion end End conclusion->end

Fig. 4: Workflow for a field mating disruption trial using this compound.

Conclusion

This compound serves as a powerful model system for understanding insect chemical communication. A thorough comprehension of its chemical properties, biosynthesis, and the intricate neural mechanisms it governs is essential for the continued development of effective and environmentally benign pest control technologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to build upon, fostering innovation in the realms of chemical ecology, neurobiology, and sustainable agriculture.

References

A Technical Guide to Gossyplure and Its Analogs: From Natural Sources to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a vital tool in the integrated pest management of this major cotton pest. This technical guide provides a comprehensive overview of the natural sources, synthetic methodologies, and biological activity of this compound and its analogs. Detailed experimental protocols for the stereoselective synthesis of this compound isomers and bioassay techniques are presented. Furthermore, this guide explores the structure-activity relationships of this compound analogs, offering insights for the design of novel pest control agents. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and application in research and development.

Natural Sources of this compound

The primary natural source of this compound is the female pink bollworm moth, Pectinophora gossypiella. The pheromone is a specific blend of two geometric isomers of 7,11-hexadecadienyl acetate: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate. The natural blend is typically a 1:1 ratio of these two isomers. However, isolating this compound from female moths is not economically feasible for commercial applications due to the minuscule quantities produced by each insect. Therefore, synthetic production is the only viable method for obtaining the large quantities of this compound needed for agricultural use.

Synthesis of this compound Isomers

The chemical synthesis of this compound requires precise stereochemical control to obtain the desired (Z,Z) and (Z,E) isomers. The following sections detail established protocols for the synthesis of each isomer.

Synthesis of (Z,Z)-7,11-Hexadecadienyl Acetate

A common and effective method for the synthesis of the (Z,Z)-isomer involves the partial hydrogenation of the corresponding dialkyne precursor using a Lindlar catalyst. This catalyst, typically palladium on calcium carbonate poisoned with lead, selectively catalyzes the syn-hydrogenation of alkynes to Z-alkenes.

Experimental Protocol: Synthesis of (Z,Z)-7,11-Hexadecadienyl Acetate

  • Apparatus: A 500 mL Parr hydrogenation flask equipped with a cooling coil is used.

  • Reactants:

    • 7,11-hexadecadiynyl acetate (100 g)

    • Olefin-free hexane (100 mL)

    • Palladium on calcium carbonate (Lindlar catalyst, 1 g)

    • Synthetic quinoline (10 drops)

  • Procedure: a. The reactants are combined in the hydrogenation flask. b. The flask is purged with hydrogen gas, and the pressure is maintained at 10-20 psi. c. The reaction mixture is stirred, and the temperature is maintained between 15-25°C using the cooling coil to minimize cis-trans isomerization. d. The hydrogenation is monitored by measuring the uptake of hydrogen and is stopped once the theoretical amount for the reduction of two triple bonds has been absorbed. e. The catalyst is removed by filtration. f. The filtrate is concentrated by distillation to yield the final product.

  • Purification and Characterization: The product can be further purified by distillation under reduced pressure (bp 130°-132°C at 1 torr). The isomeric purity can be assessed by infrared (IR) spectroscopy, with an expected purity of over 95% for the (Z,Z) isomer.[1]

Stereoselective Synthesis of (Z,E)-7,11-Hexadecadienyl Acetate

The synthesis of the (Z,E)-isomer requires a more complex, stereoselective approach. One common strategy involves the use of a Wittig reaction to create the Z-double bond and a reduction of an internal alkyne with a dissolving metal, such as sodium in liquid ammonia, to generate the E-double bond.

Experimental Protocol: Stereoselective Synthesis of (Z,E)-7,11-Hexadecadienyl Acetate (Illustrative)

  • Synthesis of the (E)-alkenyl fragment: An appropriate alkyne precursor is reduced using sodium in liquid ammonia to stereoselectively form the E-double bond.

  • Synthesis of the (Z)-alkenyl fragment: A Wittig reaction between a suitable phosphonium ylide and an aldehyde is employed to create the Z-double bond. The choice of solvent and base is critical for high Z-selectivity.

  • Coupling of the fragments: The two fragments are coupled together using a suitable cross-coupling reaction, such as a Suzuki or Negishi coupling.

  • Functional group manipulation: The terminal functional group is converted to an acetate ester to yield the final product.

  • Purification and Characterization: The product is purified by column chromatography and characterized by NMR and mass spectrometry to confirm its structure and stereochemistry.

Analogs of this compound

The development of this compound analogs is a key area of research for identifying more potent, stable, or cost-effective pest control agents. Analogs are typically designed by modifying the parent this compound structure in one of three ways: altering the carbon chain length, modifying the functional groups, or introducing substituents such as fluorine atoms.

Structure-Activity Relationship of this compound Analogs
Analog TypeStructural ModificationGeneral Effect on Biological Activity
Chain Length Analogs Shortening or lengthening of the 16-carbon backboneOften leads to a decrease in activity. The specific length of the carbon chain is crucial for proper binding to the olfactory receptors of the male moth.
Functional Group Analogs Replacement of the acetate group with other functional groups (e.g., alcohol, aldehyde, ether)Can significantly alter the volatility and binding affinity of the molecule, usually resulting in reduced attraction.
Fluorinated Analogs Introduction of fluorine atoms at various positions on the carbon chainCan increase the metabolic stability and alter the electronic properties of the molecule, potentially leading to enhanced or prolonged activity. However, the position of fluorination is critical, and a decrease in activity is also possible.

Experimental Protocols for Biological Evaluation

The biological activity of this compound and its analogs is primarily assessed through two methods: electroantennography (EAG) and field trapping experiments.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the electrical response of an insect's antenna to an olfactory stimulus. It provides a rapid and sensitive measure of the potency of a compound in eliciting an olfactory response.

Experimental Protocol: Electroantennography (EAG)

  • Insect Preparation: a. A male Pectinophora gossypiella moth (2-3 days old) is immobilized. b. One antenna is carefully excised at the base.

  • Electrode Placement: a. The base of the antenna is placed in contact with a reference electrode. b. The tip of the antenna is placed in contact with a recording electrode. Both electrodes are filled with a saline solution.

  • Stimulus Delivery: a. A solution of the test compound (this compound or an analog) in a suitable solvent (e.g., hexane) is prepared at various concentrations. b. A filter paper is impregnated with a known amount of the test solution and placed inside a Pasteur pipette. c. A purified and humidified air stream is continuously passed over the antenna. d. A puff of air from the Pasteur pipette is injected into the continuous air stream to deliver the stimulus to the antenna.

  • Data Recording and Analysis: a. The electrical potential change across the antenna (the EAG response) is amplified and recorded. b. The amplitude of the EAG response is measured and compared across different compounds and concentrations. A solvent blank is used as a control.

Field Trapping

Field trapping experiments are essential for evaluating the effectiveness of a pheromone or its analog in attracting the target insect under real-world conditions.

Experimental Protocol: Field Trapping

  • Trap and Lure Preparation: a. Pheromone traps (e.g., delta traps with sticky liners) are used. b. Lures are prepared by impregnating a rubber septum or other slow-release matrix with a precise amount of the test compound.

  • Experimental Design: a. A randomized complete block design is typically used to minimize the effects of field location. b. Traps baited with different lures (e.g., this compound standard, analogs, and a blank control) are placed in a cotton field. c. A minimum distance of 50 meters is maintained between traps to avoid interference.

  • Data Collection: a. Traps are inspected at regular intervals (e.g., weekly). b. The number of male pink bollworm moths captured in each trap is counted and recorded.

  • Data Analysis: a. The mean number of moths captured per trap per day is calculated for each treatment. b. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the attractiveness of the different lures.

Signaling Pathways and Experimental Workflows

Pheromone Signaling Pathway in Moths

The detection of this compound by a male moth initiates a complex signaling cascade within the olfactory receptor neurons located in the antenna. The following diagram illustrates a generalized pheromone signaling pathway in moths.

Pheromone_Signaling_Pathway cluster_receptor Receptor Complex P Pheromone (this compound) PBP Pheromone-Binding Protein (PBP) P->PBP Binding in sensillar lymph OR Olfactory Receptor (OR) PBP->OR Transport to receptor G_protein G-protein OR->G_protein Activation Orco Olfactory Receptor Co-receptor (Orco) Orco->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 Production DAG Diacylglycerol (DAG) PLC->DAG Production Ion_Channel Ion Channel IP3->Ion_Channel Gating DAG->Ion_Channel Gating Depolarization Neuron Depolarization Ion_Channel->Depolarization Ion influx Signal Signal to Brain Depolarization->Signal

Caption: Generalized pheromone signaling pathway in a moth olfactory receptor neuron.

Experimental Workflow for Pheromone Bioassay

The following diagram outlines a typical experimental workflow for the biological evaluation of a new pheromone analog, from synthesis to field trial.

Pheromone_Bioassay_Workflow Synthesis Synthesis of Pheromone Analog Purification Purification and Characterization Synthesis->Purification EAG_Screening Electroantennography (EAG) Screening Purification->EAG_Screening Wind_Tunnel Wind Tunnel Bioassay EAG_Screening->Wind_Tunnel Promising analogs Field_Trapping Field Trapping Experiment Wind_Tunnel->Field_Trapping Active in flight behavior Data_Analysis Data Analysis and Evaluation Field_Trapping->Data_Analysis Decision Decision on Efficacy Data_Analysis->Decision

Caption: A typical experimental workflow for the bioassay of a new pheromone analog.

Conclusion

This compound remains a cornerstone of pink bollworm management. While synthetic this compound is widely and effectively used, the development of novel analogs holds the potential for even more effective and sustainable pest control strategies. This guide has provided a technical foundation for researchers in this field, detailing the synthesis of this compound isomers, outlining protocols for biological evaluation, and providing a framework for the design and testing of new analogs. The continued exploration of structure-activity relationships will be crucial in unlocking the next generation of pheromone-based pest management solutions.

References

Methodological & Application

Gossyplure: Synthesis and Purification Protocols for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical synthesis and purification of Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella). This compound is a 1:1 mixture of two geometric isomers, (7Z,11Z)-hexadecadien-1-yl acetate and (7Z,11E)-hexadecadien-1-yl acetate.[1][2] Effective pest management strategies rely on the availability of high-purity synthetic pheromones. This guide outlines two distinct and established stereoselective synthetic routes and provides protocols for purification to achieve the high degree of purity required for research and field applications.

Introduction to this compound Synthesis

The chemical synthesis of this compound aims to produce a precise mixture of the (Z,Z) and (Z,E) isomers, as the presence of other stereoisomers can have an inhibitory effect on the pheromone's activity.[3][4] Several synthetic strategies have been developed to control the stereochemistry of the double bonds at the C7 and C11 positions. This document details two robust methods:

  • Synthesis from 1,5-Hexadiyne: A multi-stage chemical synthesis that builds the carbon backbone and introduces the double bonds through controlled reduction reactions.[1]

  • Synthesis from (Z),(E),(E),1,5,9-Cyclododecatriene (CDT): This approach utilizes the pre-existing Z-double bond within the starting material to establish the desired stereochemistry at the C7 position.[3][5]

Chemical Synthesis Protocols

Synthesis of this compound starting from 1,5-Hexadiyne

This commercial method involves a sequential construction of the C16 backbone followed by stereoselective reductions to introduce the double bonds.[1]

Experimental Protocol:

  • Butylation of 1,5-Hexadiyne:

    • To a stirred suspension of sodium amide (6.15 mol) in approximately 11 liters of liquid ammonia, add 1,5-hexadiyne (6.0 mol).

    • After 30 minutes, add butyl bromide (6.6 mol) over 1 hour.

    • Stir the resulting mixture overnight.

    • Cautiously add 7 liters of water to dilute the reaction. The top layer contains the desired 1,5-decadiyne.

    • Separate the organic layer, wash with dilute hydrochloric acid, water, and then saturated salt solution.

    • Distill the crude product under reduced pressure (84-86 °C / 30 torr) to yield 1,5-decadiyne.[6]

  • Partial Reduction to Deca-(E)-5-enyne:

    • The resulting 1,5-decadiyne undergoes partial reduction using sodium in liquid ammonia to yield deca-(E)-5-enyne.[1]

  • Alkylation and Acetylation:

    • The deca-(E)-5-enyne is then alkylated with hexamethylene halohydrin or a similar compound.[1]

    • The resulting alcohol is acetylated to produce the acetate.

  • Formation of Isomers and Final Product:

    • Further chemical reactions are carried out to produce the desired (Z,Z) and (Z,E) stereoisomers of this compound.[1]

    • The final step involves mixing the two isomers in a 1:1 ratio to produce this compound.

Synthesis of this compound from (Z),(E),(E),1,5,9-Cyclododecatriene (CDT)

This synthetic route offers good stereochemical control by utilizing the existing Z-double bond in the starting material.[3][5]

Experimental Protocol:

  • Oxidative Ring Opening of CDT:

    • Stereochemically pure methyl (Z)-12-oxo-8-dodecenoate is prepared by the oxidative ring opening of (Z),(E),(E),1,5,9-cyclododecatriene (CDT).[3]

  • Wittig Reaction:

    • A Wittig reaction of the methyl (Z)-12-oxo-8-dodecenoate with pentyltriphenylphosphorane is performed as described by Anderson and Henrick to yield an approximately 1:1 mixture of the (Z,Z)- and (Z,E)-C₁₇ esters.[3]

  • Hydrolysis:

    • The crude ester mixture is hydrolyzed to the corresponding carboxylic acids.[3]

  • Chain Shortening and Oxidation:

    • The carboxylic acids are converted to their dianions using an excess of lithium diisopropylamide (LDA) in THF/HMPA, which then react with oxygen to give crude α-hydroxy acids.[3][4]

    • Subsequent oxidation with sodium metaperiodate affords a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienal.[3][4]

  • Reduction to Alcohols:

    • The aldehyde mixture is reduced to the corresponding (Z,Z)- and (Z,E)-7,11-hexadecadien-ols using sodium borohydride in methanol.[3]

  • Acetylation to this compound:

    • The mixture of alcohols is acetylated with acetyl chloride in pyridine at 0°C to yield the final this compound product, a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate.[3]

Purification Protocols

High purity of this compound is crucial for its effectiveness. The primary methods for purification are distillation and column chromatography.

Distillation

Fractional distillation under reduced pressure can be used to purify intermediates and the final product. For example, an intermediate aldehyde mixture in the CDT synthesis route can be distilled at 100 °C (0.001 mmHg) to achieve >95% purity.[5]

Column Chromatography

Silica gel column chromatography is effective for the final purification of this compound and for separating the (Z,Z) and (Z,E) isomers if required.

General Protocol for Silica Gel Chromatography:

  • Column Preparation: Prepare a slurry of silica gel (e.g., silica gel 60) in a non-polar solvent like petroleum ether and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., diethyl ether) in a stepwise or gradient manner.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the desired isomers.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) can also be employed for high-resolution separation of the isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable system.[7][8][9]

Data Presentation

Table 1: Summary of Yields for this compound Synthesis via the CDT Route
StepProductStarting MaterialReagentsYield (%)Reference
1Methyl (Z)-12-oxo-8-dodecenoate(Z),(E),(E)-1,5,9-CyclododecatrieneO₃, then Me₂S-[3]
2(Z,Z)- and (Z,E)-C₁₇ estersMethyl (Z)-12-oxo-8-dodecenoatePentyltriphenylphosphorane~1:1 mixture[3]
3-5(Z,Z)- and (Z,E)-7,11-hexadecadienalC₁₇ estersKOH, LDA/O₂, NaIO₄~85 (crude)[3]
6(Z,Z)- and (Z,E)-7,11-hexadecadien-olAldehyde mixtureNaBH₄>96 (crude)[3]
7This compoundAlcohol mixtureAcetyl chloride, Pyridine65 (from aldehydes)[3]
Table 2: Spectroscopic Data for this compound Intermediates and Final Product
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Reference
(Z,Z)- & (Z,E)-7,11-hexadecadienal9.65 (s, 1H), 5.32 (m, 4H), 2.25-1.67 (m, 8H), 1.67-1.02 (m, 12H), 0.88 (t, 3H)-2720, 1730, 980, 720236 (M⁺), 218, 149, 109, 97, 67, 57, 55, 49[5]
(Z,Z)- & (Z,E)-7,11-hexadecadien-ol5.25 (m, 4H), 3.55 (s and t, 3H), 2.55-1.72 (m, 8H), 1.72-1.08 (m, 12H), 0.91 (t, 3H)-3400, 1050, 980, 720238 (M⁺), 123, 110, 97, 82, 81, 55, 54, 41[3]
This compound ((Z,Z)- and (Z,E)-isomers)5.35 (m, 4H), 4.10 (q, 2H), 2.40-1.70 (m, 10H), 1.70-1.10 (m, 15H)---[3]

Visualizations

Synthesis_from_Hexadiyne 1,5-Hexadiyne 1,5-Hexadiyne 1,5-Decadiyne 1,5-Decadiyne 1,5-Hexadiyne->1,5-Decadiyne 1. Butylation (n-BuBr, NaNH2) Deca-(E)-5-enyne Deca-(E)-5-enyne 1,5-Decadiyne->Deca-(E)-5-enyne 2. Partial Reduction (Na, liq. NH3) Alkylated Intermediate Alkylated Intermediate Deca-(E)-5-enyne->Alkylated Intermediate 3. Alkylation (Hexamethylene halohydrin) This compound Isomers This compound Isomers Alkylated Intermediate->this compound Isomers 4. Acetylation & Isomerization

Caption: Synthesis of this compound from 1,5-Hexadiyne.

Synthesis_from_CDT CDT (Z,E,E)-1,5,9-Cyclododecatriene Oxoester Methyl (Z)-12-oxo-8-dodecenoate CDT->Oxoester 1. Oxidative Ring Opening Esters (Z,Z)- & (Z,E)-C17 Esters Oxoester->Esters 2. Wittig Reaction Acids Carboxylic Acids Esters->Acids 3. Hydrolysis HydroxyAcids α-Hydroxy Acids Acids->HydroxyAcids 4. LDA, O2 Aldehydes (Z,Z)- & (Z,E)-7,11-Hexadecadienal HydroxyAcids->Aldehydes 5. NaIO4 Oxidation Alcohols (Z,Z)- & (Z,E)-7,11-Hexadecadien-ol Aldehydes->Alcohols 6. NaBH4 Reduction This compound This compound Alcohols->this compound 7. Acetylation

Caption: Synthesis of this compound from CDT.

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Optional first pass Column Silica Gel Column Chromatography Crude->Column Direct Purification Distillation->Column Pure Purified this compound (>95%) Column->Pure

References

Application Note: Quantitative Analysis of Gossyplure Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gossyplure is the sex pheromone of the pink bollworm (Pectinophora gossypiella), a major pest of cotton crops. It is a mixture of two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate. The precise ratio of these isomers is critical for its biological activity, with a 1:1 ratio often being highly effective for attracting the male moth.[1] Accurate quantification of these isomers is essential for quality control of commercial pheromone lures, studying pheromone biosynthesis, and understanding insect behavior.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile compounds.[3][4]

Principle GC-MS analysis separates compounds based on their volatility and interaction with a stationary phase in a capillary column.[3] As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a molecular fingerprint for identification.[5] For quantification, the area of the chromatographic peak corresponding to each isomer is measured and compared to the response of a known standard. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only characteristic fragment ions of this compound.[1]

Experimental Protocols

Protocol 1: Sample Preparation

The preparation method depends on the sample matrix. All samples should be prepared in glass vials to avoid contamination.[3][6]

A. Clean Samples (e.g., Pheromone Lures, Standards)

  • Accurately weigh a known amount of the this compound standard or lure formulation.

  • Dissolve the sample in a suitable volatile organic solvent such as hexane, dichloromethane, or iso-octane.[1][3]

  • Perform serial dilutions with the same solvent to achieve a final concentration of approximately 10 µg/mL.[1][6]

  • Ensure the final solution is free of particulates by centrifuging or filtering.[3][6]

  • Transfer the final solution to a 1.5 mL glass autosampler vial.[1][6]

B. Complex Matrices (e.g., Biological Tissues, Gland Extracts)

  • Excise the pheromone gland or relevant tissue from the insect.[5]

  • Perform a solvent extraction by immersing the tissue in a non-polar organic solvent like hexane for several hours at a cool temperature (e.g., 4°C).[5]

  • Filter the solvent extract to remove tissue debris.[5]

  • Concentrate the extract to a small volume using a gentle stream of nitrogen or a rotary evaporator.[5]

  • For cleaner samples, a purification step such as Solid-Phase Extraction (SPE) may be employed to isolate this compound and remove interfering compounds.[1][3]

  • Re-dissolve the concentrated extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[1]

Protocol 2: GC-MS Analysis

A. Instrumentation and Parameters Separating stereoisomers can be challenging; therefore, a column with a stationary phase designed for isomer separations, such as a chiral column or a liquid crystalline phase, may provide better resolution than standard non-polar columns.[1] The following table summarizes typical starting parameters for the analysis.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnHP-5ms, DB-5, or similar (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film)[5][7][8]
Carrier GasHelium or Hydrogen, constant flow rate of ~1 mL/min[7][8]
Injection Volume1 µL[1]
Inlet Temperature250 - 280 °C[1]
Oven ProgramInitial: 60-100 °C, ramp up to 280-300 °C. A slower ramp rate can improve separation.[1]
Mass Spectrometer
Ionization ModeElectron Impact (EI), 70 eV[5][8]
Acquisition ModeFull Scan (m/z 30-400) or Selected Ion Monitoring (SIM)[1][8]
Transfer Line Temp.250 °C[8]
Ion Source Temp.230 °C[8]

B. Data Acquisition and Analysis

  • Calibration: Prepare a series of calibration standards of known concentrations. Inject these standards into the GC-MS to generate a calibration curve by plotting peak area against concentration.

  • Sample Injection: Inject 1 µL of the prepared sample into the GC-MS system.[1]

  • Identification: Identify the this compound isomer peaks in the chromatogram based on their retention times compared to the standards. The mass spectrum of each peak should be compared to a reference library for confirmation.

  • Quantification: For each identified isomer, integrate the area of the corresponding chromatographic peak. Calculate the concentration in the original sample using the calibration curve. The ratio of the isomers is determined by dividing their respective peak areas or calculated concentrations.

Data Presentation

Quantitative Data Summary

The ratio of this compound isomers is crucial for its efficacy. While a 1:1 blend is standard, environmental pressures can lead to shifts in natural populations.[2]

IsomerTypical Ratio (%)[1]Observed Ratio in a Field Population (%)[2]
(Z,Z)-7,11-hexadecadien-1-yl acetate~50~62
(Z,E)-7,11-hexadecadien-1-yl acetate~50~38
Characteristic Mass Fragments for SIM

For targeted analysis and enhanced sensitivity, monitor the following characteristic fragment ions of this compound using Selected Ion Monitoring (SIM).[1]

Mass-to-Charge Ratio (m/z)
43
55
67
81

Visualizations

GCMS_Workflow GC-MS Workflow for this compound Isomer Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Lure or Tissue) Extraction Solvent Extraction & Purification (if needed) Sample->Extraction Dilution Dilution to ~10 µg/mL in Hexane Extraction->Dilution Injection Inject 1 µL into GC-MS Dilution->Injection Standard Prepare Calibration Standards Standard->Injection Separation Chromatographic Separation of Isomers Injection->Separation Detection MS Detection & Fragmentation (EI, 70 eV) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectra) Detection->Identification Integration Peak Area Integration Identification->Integration Quantification Quantification using Calibration Curve Integration->Quantification Ratio Calculate Isomer Ratio Quantification->Ratio

Caption: A general workflow for this compound analysis by GC-MS.[1]

Olfactory_Pathway Simplified this compound Olfactory Signaling Pathway Pheromone 1. This compound Isomers in Air Plume Binding 2. Binding to Pheromone-Binding Proteins (PBPs) on Antenna Pheromone->Binding Receptor 3. Activation of Olfactory Sensory Neurons (OSNs) Binding->Receptor Signal 4. Signal Transduction Cascade (Ion Channel Opening) Receptor->Signal Response 5. Nerve Impulse to Brain & Behavioral Response (Mating) Signal->Response

References

Application Notes and Protocols for Electroantennography (EAG) of Gossyplure Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting Electroantennography (EAG) experiments to measure the olfactory response of the male pink bollworm moth, Pectinophora gossypiella, to its sex pheromone, Gossyplure. EAG is a powerful electrophysiological technique that measures the summed electrical potential from the antenna's olfactory receptor neurons in response to an odorant stimulus. This method is crucial for screening potential insect attractants and repellents, and for studying the mechanisms of olfaction.

Quantitative Data Summary

The following table presents representative dose-response data for the EAG analysis of this compound with male Pectinophora gossypiella. This data illustrates the typical relationship between the concentration of the pheromone and the intensity of the antennal response.

This compound Concentration (ng/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.10.050
0.010.50.1521.05
0.11.20.2557.89
12.00.30100
102.80.40142.11
1003.50.50178.95

Note: The normalized response is calculated relative to the response at 1 ng/µL, which is set as the 100% reference point.[1]

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in recording EAG responses to this compound.

Insect Rearing and Preparation
  • Insect Rearing : Pectinophora gossypiella pupae should be reared in a controlled environment at approximately 28°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod.[1]

  • Moth Emergence and Selection : Upon emergence, adult moths are to be separated by sex. For EAG recordings, use male moths that are 2-3 days post-emergence, as they are most responsive to the female-emitted sex pheromone.[1]

  • Immobilization : To prepare a moth for the experiment, it should be briefly anesthetized. This can be achieved by chilling it on ice or through a short exposure to CO2.[1] The immobilized moth is then transferred head-first into a holding apparatus, such as a modified pipette tip, and secured from behind.[2]

Electrode Preparation
  • Recording and Reference Electrodes : Glass capillary microelectrodes are pulled to a fine tip using a micropipette puller.[1]

  • Tip Modification : The tip of the recording electrode is broken to a diameter slightly larger than the tip of the moth's antenna.[1]

  • Filling the Electrodes : Both the recording and reference electrodes are filled with a saline solution, for example, 0.1 M KCl.[1]

  • Wire Insertion : A chloridized silver wire is inserted into the back of each electrode to ensure electrical contact.[1]

Pheromone Stimulus Preparation
  • Stock Solution : Prepare a stock solution of this compound, which is a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate, in a high-purity solvent such as hexane or paraffin oil.[1]

  • Dilution Series : Create a serial dilution of the stock solution to achieve the desired concentrations for the dose-response study (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).[1]

  • Stimulus Cartridge : For each concentration, apply a 10 µL aliquot onto a small piece of filter paper (e.g., 1 cm x 1 cm) and place it inside a Pasteur pipette. Seal the pipette with parafilm and allow it to equilibrate for at least 30 minutes before use.[1] A control pipette containing only the solvent should also be prepared.[3]

EAG Recording Procedure
  • Antenna Mounting : An antenna is excised from the immobilized male moth at its base.[3] The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode.[4]

  • Airflow : A continuous stream of purified and humidified air is passed over the antenna.[3]

  • Stimulus Delivery : The tip of the stimulus pipette is inserted into a hole in the main air delivery tube. A puff of air, for example, 0.5 seconds in duration, is delivered through the stimulus pipette, carrying the this compound vapor over the antenna.[1]

  • Data Acquisition : The EAG signal, which is the change in electrical potential across the antenna, is amplified (typically by a factor of 100) and recorded using a data acquisition interface on a computer.[1][5] The peak amplitude of the negative voltage deflection is measured, which corresponds to the magnitude of the antennal response.[1]

  • Recording Parameters : The sampling rate can be set at 106.7, with a filter of 0-42 Hz. The EAG filter should be on with a low-cutoff set to 0.1 Hz.[2]

  • Inter-stimulus Interval : Allow for a 1-minute interval between stimulus puffs to ensure the antenna returns to its baseline state.[2]

Visualizations

Olfactory Signaling Pathway

cluster_OSN Olfactory Sensory Neuron This compound This compound Molecule OR Odorant Receptor (OR) Complex This compound->OR Binding IonChannel Ion Channel Opening OR->IonChannel Conformational Change CationInflux Cation Influx (Na⁺, Ca²⁺) IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Threshold Reached AntennalLobe Antennal Lobe (Brain) ActionPotential->AntennalLobe Signal Transmission

Caption: Olfactory signal transduction pathway in response to this compound.

Experimental Workflow

InsectPrep 1. Insect Preparation (Rearing, Selection, Immobilization) AntennaMount 4. Antenna Mounting InsectPrep->AntennaMount ElectrodePrep 2. Electrode Preparation (Pulling, Filling) ElectrodePrep->AntennaMount StimulusPrep 3. Stimulus Preparation (Stock Solution, Dilutions) Recording 5. EAG Recording (Airflow, Stimulus Delivery) StimulusPrep->Recording AntennaMount->Recording DataAcquisition 6. Data Acquisition & Analysis (Amplification, Recording, Measurement) Recording->DataAcquisition

Caption: Experimental workflow for Electroantennography (EAG) analysis.

References

Application Notes and Protocols for Field Trial Design of Gossyplure Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of Gossyplure, the synthetic sex pheromone of the pink bollworm (Pectinophora gossypiella). The protocols outlined below are intended to ensure robust and reproducible data collection for the assessment of this compound-based products in suppressing pink bollworm populations and protecting cotton crops.

Introduction

This compound is a cornerstone of integrated pest management (IPM) programs for cotton, primarily utilized for monitoring pest populations and for mating disruption.[1] Efficacy testing under field conditions is crucial to determine optimal application rates, dispenser technology, and overall effectiveness. The primary mechanisms of this compound's action are:

  • Monitoring: Pheromone-baited traps are used to attract and capture male pink bollworm moths, providing an indication of pest population density to time control measures.[1]

  • Mating Disruption: High concentrations of this compound are released to interfere with the chemical communication between male and female moths, preventing males from locating females, thereby reducing mating and subsequent larval infestation of cotton bolls.[1][2]

Experimental Design

A robust experimental design is fundamental for obtaining statistically significant and reliable results. A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[2]

Treatments:

  • T1: this compound formulation at the proposed application rate.

  • T2: Standard insecticide application program (positive control).

  • T3: Untreated control (negative control).

Plot Size and Replication:

  • A minimum of 10 hectares per treatment plot is recommended to minimize edge effects.[2]

  • An isolation distance of at least 1 km between plots should be maintained.[2]

  • Each treatment should be replicated at least three times.[2]

G cluster_0 Field Layout (Randomized Complete Block Design) cluster_1 Block 1 cluster_2 Block 2 cluster_3 Block 3 T1_B1 T1: this compound T2_B1 T2: Insecticide T3_B1 T3: Control T2_B2 T2: Insecticide T3_B2 T3: Control T1_B2 T1: this compound T3_B3 T3: Control T1_B3 T1: this compound T2_B3 T2: Insecticide G cluster_workflow Field Trial Workflow start Start: Field Setup & this compound Application monitoring Weekly Moth Population Monitoring start->monitoring boll_assessment Weekly Green Boll Infestation Assessment start->boll_assessment rosette_assessment Early Season Rosette Flower Assessment start->rosette_assessment data_collection Data Compilation monitoring->data_collection boll_assessment->data_collection rosette_assessment->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end End: Efficacy Determination analysis->end

References

Application Notes and Protocols for Wind Tunnel Bioassay of Pectinophora gossypiella Response to Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed methodologies for conducting wind tunnel bioassays to evaluate the response of the pink bollworm moth, Pectinophora gossypiella, to its sex pheromone, Gossyplure. The protocols outlined below are essential for researchers in pest management, chemical ecology, and drug development focused on behavior-modifying compounds.

Introduction

The pink bollworm, Pectinophora gossypiella, is a major pest of cotton globally.[1] Mating disruption using the synthetic female sex pheromone, this compound, is a key component of integrated pest management (IPM) strategies for this insect.[2] Wind tunnel bioassays are a critical laboratory tool for studying the behavioral responses of male moths to this compound, allowing for the evaluation of new pheromone formulations, the study of resistance mechanisms, and the screening of potential mating disruptants. This document provides a comprehensive guide to performing these bioassays, from insect rearing to data analysis.

Insect Rearing

Consistent and reliable bioassay results depend on a healthy and standardized insect colony.

Rearing on Semi-Synthetic Diet

Rearing P. gossypiella on a semi-synthetic diet in the laboratory provides a continuous supply of insects of a known age and developmental stage.

Protocol:

  • Diet Preparation: A common semi-synthetic diet consists of a chickpea flour and cottonseed meal base, supplemented with vitamins, minerals, and antimicrobial agents to prevent contamination. The diet is typically solidified with agar.

  • Egg Collection: Adult moths are kept in oviposition cages containing a suitable substrate for egg-laying, such as cotton shoots or rough paper.[3] Adults can be fed a 10% honey or sucrose solution.

  • Larval Rearing: Neonate larvae are transferred to individual containers or small groups with the artificial diet to prevent cannibalism. Rearing containers should be maintained in an environmental chamber at approximately 28 ± 1°C, 55-60% relative humidity, and a 14:10 light:dark photoperiod.[3]

  • Pupation: Mature larvae will pupate in the diet containers. Pupae can be collected and sexed.

  • Adult Emergence: Pupae are placed in emergence cages. Upon emergence, male moths are separated for use in bioassays. Moths are typically used for experiments within 1-3 days post-emergence.

Rearing on Alternate Host (Okra)

Okra (Abelmoschus esculentus) can serve as an alternative host for rearing P. gossypiella.

Protocol:

  • Egg Collection: As with the semi-synthetic diet method, eggs are collected from oviposition cages.

  • Larval Rearing: Newly hatched larvae are transferred to fresh okra pods using a fine camel-hair brush.[3] The okra should be replaced every 2-3 days to prevent desiccation and mold growth.[3]

  • Pupation and Adult Emergence: The remainder of the rearing process is similar to the semi-synthetic diet method.

Wind Tunnel Bioassay

The wind tunnel is the primary apparatus for observing and quantifying the flight response of male moths to a pheromone plume.

Wind Tunnel Specifications

A typical wind tunnel for moth bioassays is constructed of glass or plexiglass to allow for clear observation.

  • Dimensions: A common size is approximately 200 cm long x 70 cm wide x 70 cm high.

  • Airflow: Air is pulled through the tunnel by a fan at the downwind end. The air should be filtered through activated charcoal to remove contaminants. Airflow should be laminar and maintained at a speed of approximately 30-50 cm/s.

  • Lighting: Illumination is typically provided by red light (e.g., a 15-watt red fluorescent lamp) to simulate crepuscular or nocturnal conditions under which the moths are most active.

  • Environmental Conditions: The bioassay should be conducted in a controlled environment with a temperature of 25-28°C and a relative humidity of 50-60%.

This compound Preparation and Delivery

This compound is a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate.[2]

Protocol:

  • Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as hexane.

  • Serial Dilutions: Create a range of dilutions from the stock solution to test different concentrations. Concentrations are typically expressed in nanograms (ng) or micrograms (µg) of this compound.

  • Lure Preparation: A specific volume of the desired this compound dilution is applied to a filter paper strip or a rubber septum. The solvent is allowed to evaporate completely before the lure is placed in the wind tunnel.

  • Pheromone Source Placement: The lure is placed at the upwind end of the wind tunnel, centered in the airflow.

Experimental Protocol

G cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Analysis Insect_Acclimation Acclimate Male Moths Release_Moth Release Moth at Downwind End Insect_Acclimation->Release_Moth Pheromone_Prep Prepare this compound Lure Pheromone_Prep->Release_Moth Observe_Behavior Observe and Record Behavior (2-3 min) Release_Moth->Observe_Behavior Remove_Moth Remove Moth Observe_Behavior->Remove_Moth Record_Response Record Behavioral Responses Remove_Moth->Record_Response Analyze_Data Analyze Dose-Response Relationship Record_Response->Analyze_Data

Caption: Logical flow from inputs to outputs in the bioassay.

Protocol:

  • Apparatus: A small, enclosed chamber (e.g., a glass jar) is used.

  • Pheromone Application: A filter paper treated with a known amount of this compound is introduced into the chamber.

  • Moth Introduction: A single male moth is placed in the chamber.

  • Observation: The latency to and duration of wing fanning are recorded. As the pheromone concentration increases, the duration of wing fanning typically increases, while the latency to the response decreases.

Conclusion

The protocols detailed in these application notes provide a robust framework for conducting wind tunnel bioassays to assess the response of Pectinophora gossypiella to this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the development and optimization of pheromone-based pest control strategies.

References

Application Notes and Protocols for Loading Gossyplure into Pheromone Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for loading Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), into various types of controlled-release dispensers. The following protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the development and evaluation of pheromone-based pest management strategies.

Overview of this compound Dispenser Types

This compound is a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadien-1-yl acetate and is a critical component in the integrated pest management (IPM) of the pink bollworm.[1] Effective mating disruption and monitoring rely on the controlled release of this compound from various dispenser types. Common formulations are designed to ensure the sustained release of the pheromone over an extended period.[1] The primary types of passive dispensers include:

  • Rope Dispensers: Polyethylene tubes, often containing a wire for easy application, are impregnated with this compound.[1][2]

  • Hollow Fibers: Small, hollow polymeric tubes are filled with liquid this compound.[1][3]

  • Rubber Septa: Polymeric septa are loaded with this compound, which is then released through diffusion.[3]

  • Wax-Based Formulations (SPLAT®): A flowable emulsion, or paste, containing this compound blended with wax and water, is applied as dollops.[4][5]

Quantitative Data on this compound Loading and Release

The following tables summarize quantitative data related to the loading and release characteristics of various this compound dispensers. This information is crucial for comparing dispenser performance and designing effective pest management programs.

Table 1: this compound Loading in Various Dispenser Types

Dispenser TypeMatrix MaterialTypical this compound Load per Unit (mg)Loading MethodReference
Rope DispenserPolyethylene78 - 150Impregnation/Filling[6]
Hollow FiberPolymericVaries (e.g., filled capillary)Capillary Action/Filling[3]
Rubber SeptumNatural or Silicone RubberVariesSoaking/Sorption[3]
SPLAT®-PBWWax-based emulsion40% (w/w)Emulsification/Blending[7]
MicrospongePolymethacrylate Copolymer40% (w/w)Adsorption[7]

Table 2: Release Rate and Field Longevity of this compound Dispensers

Dispenser TypeInitial Release Rate (µ g/hour )Field Longevity (days)Key Factors Influencing ReleaseReference
Rope DispenserNot specified90+Temperature, Wind Speed[8]
Hollow FiberNot specifiedNot specifiedTemperature, Airflow[3]
Rubber SeptumNot specifiedNot specifiedTemperature, Matrix Porosity[3]
SPLAT®-PBWNot specified35+ (40.36% remaining at 5 weeks)Temperature, Formulation Composition[4]
MicrospongeNot specified7 - 17+ (depending on load)Temperature, Humidity[7]

Experimental Protocols for Loading this compound

The following are detailed protocols for the laboratory-scale loading of this compound into different dispenser types.

Protocol 1: Loading of Polyethylene Rope Dispensers by Passive Impregnation

This protocol describes a method for impregnating polyethylene tubes with this compound using a solvent-based passive sorption method.

Materials:

  • This compound (1:1 mixture of (Z,Z) and (Z,E) isomers)

  • High-purity hexane (or other suitable volatile, non-polar solvent)

  • Polyethylene tubing (pre-cut to desired length)

  • Glass vials with screw caps

  • Analytical balance

  • Fume hood

  • Forceps

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Loading Solution:

    • In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired loading amount and the absorptive capacity of the polyethylene tubing. A starting concentration of 10-20% (w/v) this compound in hexane can be used.

    • Accurately weigh the this compound and dissolve it in the appropriate volume of hexane in a glass vial.

  • Impregnation:

    • Weigh each pre-cut polyethylene tube individually and record the pre-loading weight.

    • Place the polyethylene tubes into a glass vial.

    • Add a sufficient volume of the this compound loading solution to completely submerge the tubes.

    • Seal the vial tightly to prevent solvent evaporation.

    • Allow the tubes to soak for a predetermined period (e.g., 24-48 hours) at room temperature to allow for passive diffusion of the pheromone into the polymer matrix.

  • Drying and Post-Loading Weighing:

    • Using forceps, carefully remove the impregnated tubes from the loading solution and place them on a clean, non-reactive surface (e.g., a watch glass) within the fume hood.

    • Allow the hexane to evaporate completely. This can be done at ambient temperature or accelerated in a drying oven at a low temperature (e.g., 30-40°C) or in a vacuum desiccator.

    • Once the solvent has fully evaporated, weigh each dispenser again and record the post-loading weight.

  • Quantification of Loading:

    • Calculate the amount of this compound loaded into each dispenser by subtracting the pre-loading weight from the post-loading weight.

    • Loading Efficiency (%) = (Actual this compound Loaded / Theoretical Maximum this compound) x 100.

Protocol 2: Filling of Hollow Fiber Dispensers

This protocol outlines a method for filling hollow fiber dispensers with liquid this compound.

Materials:

  • This compound (liquid)

  • Hollow fiber tubing (e.g., cellulose triacetate, cut to desired length)

  • Micro-syringe or automated liquid handler

  • Heat sealer or appropriate adhesive

  • Vials for holding individual fibers

Procedure:

  • Preparation of Hollow Fibers:

    • Cut the hollow fiber tubing to the desired length.

    • Seal one end of each fiber using a heat sealer or by applying a small amount of a suitable adhesive that is inert to this compound.

  • Filling:

    • Using a micro-syringe, carefully inject a precise volume of liquid this compound into the open end of the hollow fiber. The volume will be determined by the internal diameter and length of the fiber and the desired pheromone load.

    • Alternatively, an automated liquid handling system can be used for more precise and high-throughput filling.

  • Sealing:

    • After filling, seal the open end of the hollow fiber using the same method as in step 1. Ensure the seal is complete to prevent leakage.

  • Quality Control:

    • Visually inspect each filled fiber for leaks or air bubbles.

    • A subset of the filled fibers can be weighed to confirm the loaded amount of this compound.

Protocol 3: Preparation of SPLAT®-PBW (Wax-Based Formulation)

This protocol describes the laboratory-scale preparation of a wax-based this compound formulation similar to SPLAT® (Specialized Pheromone and Lure Application Technology). This process involves creating a stable oil-in-water emulsion.

Materials:

  • This compound

  • Microcrystalline or paraffin wax[5]

  • Soy oil (or other suitable vegetable oil)[5]

  • Emulsifier (e.g., Span 60)[5]

  • Antioxidant (e.g., Vitamin E)[5]

  • Distilled water[5]

  • High-shear mixer or homogenizer

  • Heating mantle or water bath

  • Beakers

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine the wax, soy oil, and emulsifier.[5]

    • Gently heat the mixture on a heating mantle or in a water bath until the wax is completely melted and the components are well-mixed.

    • Remove from heat and allow the mixture to cool slightly, but remain in a liquid state.

    • Add the this compound and the antioxidant (Vitamin E) to the warm oil phase and mix thoroughly.[5]

  • Preparation of the Aqueous Phase:

    • In a separate beaker, heat the distilled water to approximately the same temperature as the oil phase.

  • Emulsification:

    • While continuously mixing the aqueous phase with a high-shear mixer, slowly add the oil phase containing the this compound.

    • Continue mixing at high speed for a predetermined time (e.g., 10-15 minutes) until a stable, homogenous emulsion is formed.[5]

  • Cooling and Storage:

    • Allow the emulsion to cool to room temperature while stirring gently. The formulation will thicken to a paste-like consistency.

    • Store the final SPLAT®-PBW formulation in an airtight container.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the loading protocols.

G Workflow for Loading Polyethylene Rope Dispensers prep_solution Prepare this compound Loading Solution impregnate Immerse Tubes in Solution prep_solution->impregnate pre_weigh Weigh Polyethylene Tubes (Pre-loading) pre_weigh->impregnate dry Evaporate Solvent impregnate->dry post_weigh Weigh Tubes (Post-loading) dry->post_weigh quantify Calculate this compound Loading post_weigh->quantify

Caption: Workflow for loading polyethylene rope dispensers.

G Workflow for Filling Hollow Fiber Dispensers prep_fibers Prepare and Seal One End of Fibers fill_fibers Fill Fibers with Liquid this compound prep_fibers->fill_fibers seal_fibers Seal Open End of Fibers fill_fibers->seal_fibers qc Quality Control (Inspect and Weigh) seal_fibers->qc

Caption: Workflow for filling hollow fiber dispensers.

G Workflow for Preparing SPLAT-PBW Formulation prep_oil Prepare and Heat Oil Phase (Wax, Oil, Emulsifier) add_this compound Add this compound and Antioxidant to Oil Phase prep_oil->add_this compound emulsify Emulsify Oil and Aqueous Phases add_this compound->emulsify prep_water Prepare and Heat Aqueous Phase prep_water->emulsify cool Cool and Store Final Formulation emulsify->cool

Caption: Workflow for preparing SPLAT-PBW formulation.

References

Application Notes and Protocols for Gossyplure in Cotton Fields

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gossyplure, the synthetic sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical component in Integrated Pest Management (IPM) programs for cotton cultivation.[1][2] It is primarily utilized to disrupt the mating communication between male and female moths, thereby reducing the pest population and minimizing crop damage.[1][3][4] This document provides detailed application notes, experimental protocols, and efficacy data for the use of this compound in cotton fields, intended for researchers, scientists, and drug development professionals. This compound is a 1:1 mixture of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate.[1]

Principle of Mating Disruption

The primary application of this compound is for mating disruption.[2][3] This technique involves saturating the atmosphere of a cotton field with synthetic pheromones.[1][3] The high concentration of this compound in the air makes it difficult for male moths to locate female moths that are releasing their natural pheromone plumes, thus preventing mating.[3] This disruption of the reproductive cycle leads to a significant reduction in fertile eggs and subsequent larval infestations and crop damage.[1][3]

This compound Formulations

This compound is commercially available in various slow-release formulations to ensure its persistence in the field. Common formulations include:

  • Rope Dispensers (e.g., PB-Rope, PB Knot): Polyethylene tubes containing this compound are manually tied or twisted around the main stem of cotton plants.[1][5]

  • Hollow Fibers (e.g., NoMate® PBW): this compound is encapsulated in hollow fibers that are applied to the cotton plants.[1][6]

  • Plastic Laminates (e.g., Disrupt®): The pheromone is embedded in a three-layered plastic flake and can be applied by air.[1][7]

  • Microencapsulated Sprays: this compound is enclosed in microcapsules and applied as a spray.[1]

  • Wax-based Formulations (e.g., SPLAT®): A specialized wax-based formulation for slow and sustained release of the pheromone.[8]

Quantitative Data on this compound Application and Efficacy

The following tables summarize quantitative data from various studies on the application rates and efficacy of different this compound formulations.

Table 1: Comparison of this compound Application Techniques and Efficacy

Technique/FormulationApplication Rate% Reduction in Moth Catches% Reduction in Mating% Reduction in Boll Infestation/DamageReference
Hand-applied 50-μl drops3.7 g a.i./ha81%91%-[1]
Microencapsulated Spray10 g a.i./ha (5 applications)--Equal to insecticide sprays[9]
PB-Rope Dispensers1000 dispensers/haSignificant reduction-Comparable to insecticides[9][10]
PB-Rope Dispensers200 dispensers/acre--4.73% damage vs 31.04% in control[4]
This compound (Brazil)---84% reduction in center of treated area[4]
This compound H.F. (NoMate PBW)15 gr/acre (3-4 applications)--Similar to insecticide-treated fields[11]
PBW-ROPE~1000 dispensers/ha (78 g a.i./ha)97% reduction in August-Not significantly different from insecticides[10][12]
SPLAT-PBW125 g/acre (at 30, 60-65, 90-95, 120-125 days after sowing)---[8]

Table 2: Synergistic Effects of this compound with Insecticides

TreatmentFormulationActive IngredientsMean % Infested FlowersMean % Damaged Open BollsReference
Disrupt (-)This compoundThis compound2.8a15.4a[13]
Disrupt (+)This compound + PermethrinThis compound + Permethrin1.6b10.2b[13]
NoMate PBW (-)This compoundThis compound1.5b6.9c[13]
NoMate PBW (+)This compound + PermethrinThis compound + Permethrin1.4b6.5c[13]
Insecticides OnlyTrichlorfonTrichlorfon1.3b6.2c[13]
Means in the same column followed by the same letter are not significantly different (P > 0.05).

Experimental Protocols

Protocol 1: Monitoring Pink Bollworm Populations Using this compound-Baited Traps

1. Objective: To monitor the seasonal population dynamics of male pink bollworm moths to inform pest management decisions.[1]

2. Materials:

  • Delta or Funnel traps[1]
  • This compound pheromone lures[1]
  • Sticky trap liners or a killing agent[1]
  • Stakes or posts for trap installation[1]

3. Procedure:

  • Trap Placement: Install traps at a density of at least one trap per 2 hectares.[1] Place traps within the cotton field, at least 30 meters from the field borders.[1]
  • Trap Height: Mount traps on stakes at the height of the cotton canopy and adjust as the crop grows.[1]
  • Trap Maintenance: Check traps weekly on the same day.[1] Count and record the number of captured male moths.[1] Lures should be replaced at regular intervals, for example, every 30 days, to maintain their efficacy.[14]

Protocol 2: Field Application of this compound for Mating Disruption

1. Objective: To establish a uniform distribution of this compound dispensers throughout the target area to ensure atmospheric saturation with the pheromone.[3]

2. Materials:

  • Selected this compound formulation (e.g., PB-Rope, hollow fibers, SPLAT)
  • Application equipment as per formulation (e.g., manual labor for ropes, aircraft for some sprays)
  • Field map

3. Procedure:

  • Timing: Apply the this compound formulation at the pin-head square stage of the cotton plants (approximately 35-40 days after sowing).[1][5]
  • Field Layout: Divide the field into a grid pattern to ensure even distribution of dispensers.[3]
  • Application:
  • Rope Formulations: Twist dispensers around the main stem of the cotton plant.[1][5] Do not twist too tightly to avoid constricting stem growth.[5]
  • Other Formulations: Apply uniformly throughout the acreage according to the manufacturer's instructions.[5]
  • Border Application: Pay special attention to the borders of the treated area to minimize moth immigration.[3] For some rope formulations, a higher density (e.g., 1 rope/meter) is recommended for the border.[5]

Protocol 3: Evaluating the Efficacy of this compound in Mating Disruption

1. Objective: To evaluate the efficacy of a this compound formulation in reducing pink bollworm infestation and crop damage compared to conventional insecticide treatment and an untreated control.[1]

2. Experimental Design:

  • Treatments:
  • T1: this compound formulation at the recommended application rate.[1]
  • T2: Standard insecticide application program.[1]
  • T3: Untreated control.[1]
  • Plot Size: Minimum of 10 hectares per treatment to minimize edge effects, with an isolation distance of at least 1 km between plots.[1]
  • Replication: At least three replications for each treatment.[1]
  • Layout: Randomized Complete Block Design (RCBD).[1]

3. Data Collection:

  • Moth Population Monitoring: Deploy pheromone-baited traps in all plots and record moth catches regularly.[4] A significant reduction in moth catches in the treated plots is an indicator of successful communication disruption.[4]
  • Boll Infestation Assessment:
  • Randomly collect a predetermined number of green bolls from each plot at regular intervals.
  • Dissect the bolls and record the number of infested bolls and the number of larvae.
  • Flower Damage Assessment:
  • Count the number of "rosette" flowers (flowers showing symptoms of pink bollworm infestation).
  • Yield Data:
  • At the end of the season, harvest cotton from designated subplots within each plot to determine the seed cotton yield.

4. Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments for all the collected parameters.[2]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_application Application cluster_monitoring Data Collection & Monitoring cluster_analysis Analysis start Start: Field Selection (Min. 10 ha plots, >1km isolation) design Randomized Complete Block Design (3 Replications) start->design treatments Treatment Allocation (T1: this compound, T2: Insecticide, T3: Control) design->treatments apply_this compound Apply this compound (Pin-head square stage) treatments->apply_this compound apply_insecticide Apply Insecticide (Based on ETLs) treatments->apply_insecticide monitor_moths Monitor Moth Population (Pheromone Traps - Weekly) apply_this compound->monitor_moths apply_insecticide->monitor_moths assess_damage Assess Crop Damage (Boll Infestation, Rosette Flowers - Weekly) monitor_moths->assess_damage collect_yield Collect Yield Data (End of Season) assess_damage->collect_yield analyze_data Statistical Analysis (ANOVA) collect_yield->analyze_data evaluate_efficacy Evaluate Efficacy analyze_data->evaluate_efficacy

Caption: Experimental workflow for evaluating this compound efficacy.

decision_workflow start Start: Monitor Pink Bollworm Population (Pheromone Traps) decision Moth Catch > Economic Threshold? start->decision apply_this compound Initiate Mating Disruption (Apply this compound Formulation) decision->apply_this compound Yes no_action No Action Required decision->no_action No assess_efficacy Assess Efficacy (Monitor Trap Catches & Boll Damage) apply_this compound->assess_efficacy continue_monitoring Continue Monitoring continue_monitoring->decision no_action->continue_monitoring assess_efficacy->continue_monitoring

Caption: Decision workflow for this compound application.

References

Application Notes and Protocols for the Statistical Analysis of Mating Disruption Data with Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossyplure, the synthetic sex pheromone of the pink bollworm (Pectinophora gossypliella), is a cornerstone of integrated pest management (IPM) strategies for cotton cultivation. It functions through mating disruption, a technique that saturates the atmosphere with the pheromone, thereby confusing male moths and preventing them from locating females for mating. This disruption of the reproductive cycle leads to a significant reduction in the pest population and subsequent crop damage. These application notes provide detailed protocols for the experimental design, data collection, and robust statistical analysis of this compound-based mating disruption studies.

Principle of Mating Disruption

The efficacy of mating disruption hinges on interfering with the chemical communication between male and female moths. Male pink bollworm moths follow the pheromone plume released by females to locate them. By creating a high concentration of synthetic this compound in the field, the natural pheromone plumes are masked, making it difficult for males to find a mate. This leads to a decrease in successful matings and, consequently, a reduction in the next generation's larval population, which is responsible for damaging cotton bolls.

Data Presentation: Quantitative Summary Tables

The following tables summarize key quantitative data from various studies on the efficacy of this compound in mating disruption programs.

Table 1: Efficacy of this compound Formulations in Reducing Male Moth Capture

This compound FormulationApplication Rate (g AI/acre)Reduction in Male Moth Capture (%)Citation(s)
Laminated Flakes1.598 - 100[1]
Laminated Flakes (Z,Z-isomer)1.081[1]
Laminated Flakes (Z,Z-isomer)2.091[1]
Laminated Flakes (Z,Z-isomer)4.097 - 99[1]
Microencapsulated (aqueous spray)5.0~90[1]
Microencapsulated (large drops)1.591 - 92[1]
NoMate® PBW (Hollow Fibers)1.597[1]
PB-Rope1000 dispensers/haHigh reduction in moth catches[2][3]
SPLAT gelNot specified86.72[4]

Table 2: Impact of this compound Mating Disruption on Crop Damage and Yield

ParameterThis compound TreatmentControl (Insecticide/Untreated)Percent Reduction/IncreaseCitation(s)
Boll Infestation (%)Significantly lowerHigher-[3][4]
Larval Density in BollsLowerHigher62.03% reduction[4]
Locule Damage (%)LowerHigher74.24% reduction[4]
Seed Cotton Yield--16.89% increase[4]
Mating Suppression (%)--99[1]

Experimental Protocols

Protocol 1: Field Application of this compound Dispensers

Objective: To establish a uniform distribution of this compound dispensers to ensure atmospheric saturation with the pheromone.

Materials:

  • This compound dispensers (e.g., hollow fibers, laminated flakes, ropes)

  • Field map and grid plan

  • Gloves

  • Device for recording application locations (e.g., GPS)

Procedure:

  • Field Layout: Divide the treatment area into a grid to ensure even distribution of dispensers.

  • Dispenser Placement:

    • Follow the manufacturer's recommended application rate (e.g., dispensers per acre/hectare).

    • Attach dispensers to the cotton plants, typically in the upper third of the plant canopy.

    • Pay special attention to the borders of the treated area to minimize immigration of mated females from untreated areas.

  • Timing: Apply dispensers before the first moth flight of the season and reapply as needed based on the longevity of the formulation.

  • Record Keeping: Document the date of application, type of dispenser, application rate, and locations of application.

Protocol 2: Monitoring Efficacy of Mating Disruption

Objective: To evaluate the effectiveness of the this compound treatment by monitoring male moth populations and assessing crop damage.

Materials:

  • Pheromone traps (e.g., Delta traps)

  • This compound-baited lures for traps

  • Sticky trap liners

  • Data collection sheets

  • Hand lens for inspecting bolls

Procedure:

  • Trap Placement:

    • Install pheromone traps in both the this compound-treated and untreated control plots.

    • A typical density for monitoring is one trap per 5 acres.

    • Place traps at canopy height.

  • Data Collection (Moth Capture):

    • Inspect traps weekly or bi-weekly.

    • Count and record the number of male pink bollworm moths captured in each trap.

    • Replace sticky liners and lures at recommended intervals.

  • Data Collection (Boll Infestation):

    • Randomly collect a representative sample of green, developing cotton bolls from both treated and control plots (e.g., 100 bolls per plot).

    • Examine each boll for signs of pink bollworm larval damage, including entry holes and internal feeding.

    • Calculate the percentage of infested bolls.

  • Data Analysis: Compare the mean number of moths per trap and the percentage of boll infestation between the this compound-treated and control plots using appropriate statistical methods (see Protocol 3). A significant reduction in these parameters in the treated plot indicates successful mating disruption.[5]

Protocol 3: Statistical Analysis of Mating Disruption Data

Objective: To statistically determine the significance of the effect of this compound treatment on moth capture rates and crop damage.

1. Data Preparation and Assumption Checking:

  • Data Entry: Organize your data with each row representing a trap or a boll sample, and columns for the treatment group (this compound or Control), date of observation, and the measured variable (moth count or infestation status).

  • Normality Check: Insect count data often do not follow a normal distribution.[6][7]

    • Visualize the distribution of your data for each group using histograms or Q-Q plots.

    • Perform a formal test for normality, such as the Shapiro-Wilk test.

  • Homogeneity of Variances Check: Analysis of Variance (ANOVA) assumes that the variances of the different groups are equal.

    • Use Levene's test to check for homogeneity of variances.

2. Data Transformation (if necessary):

  • If the assumptions of normality or homogeneity of variances are violated, you may need to transform your data.[8]

  • For count data (moth captures): A common transformation is the square root transformation (sqrt(x+0.5)) or the log transformation (log(x+1)).[8]

  • After transformation, re-check the assumptions of normality and homogeneity of variances.

3. Statistical Testing:

  • Analysis of Variance (ANOVA): Use a one-way ANOVA to compare the means of the this compound-treated and control groups. The ANOVA will tell you if there is a statistically significant difference between the groups overall.

  • Post-Hoc Tests (if applicable): If your ANOVA shows a significant result and you have more than two groups (e.g., different this compound formulations and a control), use a post-hoc test like Tukey's Honestly Significant Difference (HSD) to determine which specific groups are different from each other.[9][10]

4. Interpretation and Reporting:

  • Report the results of your statistical tests, including the F-statistic, degrees of freedom, and the p-value from the ANOVA.

  • If a post-hoc test was used, report the results of the pairwise comparisons.

  • Conclude whether the this compound treatment had a statistically significant effect on reducing moth captures and/or boll infestation.

Mandatory Visualizations

Signaling Pathway

The perception of this compound by the male pink bollworm moth initiates a series of neurological events that lead to a behavioral response. While the complete pathway is still under investigation, the following diagram illustrates the current understanding of insect pheromone reception.[10]

Gossyplure_Signaling_Pathway cluster_antenna Male Moth Antenna cluster_brain Brain This compound This compound Pore Pore This compound->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR Odorant Receptor (OR) + Orco OBP->OR Transports through Sensillar Lymph to Sensillar Lymph Aqueous Sensillar Lymph Neuron Membrane Dendritic Membrane of Olfactory Sensory Neuron OR->Neuron Membrane Triggers Ion Channel Opening on Antennal Lobe Antennal Lobe Neuron Membrane->Antennal Lobe Action Potential (Electrical Signal) Behavioral Response Upwind Flight & Mating Behavior Antennal Lobe->Behavioral Response Signal Processing & Integration

Caption: Putative olfactory signaling pathway for this compound in male pink bollworm moths.

Experimental Workflow

The following diagram outlines the logical flow of a typical this compound mating disruption experiment, from field setup to data analysis.

Mating_Disruption_Workflow cluster_field_prep Field Preparation & Application cluster_monitoring Data Collection & Monitoring cluster_analysis Statistical Analysis cluster_conclusion Conclusion Field_Selection Select Treatment & Control Plots Grid_Layout Create Grid Layout for Dispenser Placement Field_Selection->Grid_Layout Dispenser_Application Apply this compound Dispensers Grid_Layout->Dispenser_Application Trap_Installation Install Pheromone Traps Dispenser_Application->Trap_Installation Boll_Sampling Random Boll Sampling Dispenser_Application->Boll_Sampling Moth_Counting Weekly/Bi-weekly Moth Counts Trap_Installation->Moth_Counting Data_Prep Data Preparation & Assumption Checking Moth_Counting->Data_Prep Infestation_Assessment Assess Boll Infestation Rates Boll_Sampling->Infestation_Assessment Infestation_Assessment->Data_Prep Transformation Data Transformation (if needed) Data_Prep->Transformation ANOVA Analysis of Variance (ANOVA) Transformation->ANOVA Post_Hoc Tukey's HSD Post-Hoc Test ANOVA->Post_Hoc Interpretation Interpret Results & Draw Conclusions ANOVA->Interpretation Post_Hoc->Interpretation

Caption: Experimental workflow for a this compound-based mating disruption program.

References

Application Notes and Protocols for Monitoring Pink Bollworm (Pectinophora gossypiella) Populations with Gossyplure-Baited Traps

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pink bollworm, Pectinophora gossypiella, is a globally significant pest of cotton, capable of causing substantial economic losses through damage to cotton bolls, which reduces both lint quality and yield.[1][2] Effective management of this pest relies on timely and accurate monitoring of its population dynamics to inform control decisions.[1] this compound, the synthetic sex pheromone of the female pink bollworm, is a powerful tool for attracting male moths.[1][3][4] When used as bait in traps, this compound provides a sensitive and specific method for monitoring the seasonal emergence and population levels of male pink bollworm moths.[1] These application notes provide a detailed protocol for researchers and agricultural scientists to effectively monitor pink bollworm populations using this compound-baited traps.

Principle of Pheromone Trapping

Pheromone traps exploit the chemical communication system of the target insect. This compound, a specific blend of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate, mimics the sex pheromone released by female pink bollworm moths to attract males for mating.[5] Male moths, upon detecting the pheromone plume, are lured into the trap where they are captured. The number of moths caught over a specific period provides a relative measure of the male population in the monitored area, which is crucial for determining the need for and timing of pest control interventions.[1]

Experimental Protocol: Monitoring Pink Bollworm Populations

This protocol details the materials and procedures for establishing and maintaining a network of this compound-baited traps for monitoring pink bollworm populations in cotton fields.

1. Materials Required

  • Pheromone Traps: Delta traps or Funnel traps are commonly used.[5][6] Delta traps are often lined with a sticky cardboard sheet for moth capture, while Funnel traps may use a killing agent.[5]

  • This compound Lures: Commercially available slow-release lures (e.g., rubber septa, hollow fibers).[1][4][6]

  • Trap Liners: Sticky liners for Delta traps.

  • Stakes or Hangers: For deploying traps at the appropriate height within the cotton canopy.[2]

  • Data Collection Sheets: For recording trap counts, dates, and locations.

  • GPS Device: For accurately marking and relocating traps.[6]

  • Gloves: To avoid contamination of lures during handling.

2. Trap Deployment

  • Timing: Traps should be placed in the field at the first square stage of the cotton plants.[2]

  • Trap Density: For monitoring purposes, a density of one trap per 5 acres (or a minimum of two traps per field) is recommended.[2][6] For mass trapping, a higher density of at least 20 traps per hectare is advised.[1]

  • Trap Placement:

    • Install traps at least 50 rows from the edge and 50 paces from the end of the field to minimize edge effects.[2]

    • Attach traps to stakes so that the trap height can be adjusted as the cotton plants grow. The trap should be maintained at the top of the plant canopy.[2][6] Studies have shown that traps placed at 30 cm and 60 cm from the ground captured more moths than those at 90 cm, likely because adult activity is concentrated where the fruiting bodies are located.[5][7]

    • Traps should be spaced to ensure representative coverage of the monitored area.

3. Monitoring and Data Collection

  • Frequency: Check traps at least weekly, with more frequent checks (every 1-3 days) providing more detailed population data.[2]

  • Data Recording: At each check, record the number of pink bollworm male moths caught in each trap on the data collection sheet. After counting, remove and destroy the captured moths.

  • Lure and Trap Maintenance:

    • Replace this compound lures at the manufacturer's recommended interval, typically every 30 to 60 days, to ensure consistent pheromone release.[1][6] Some lures may have a field life of up to 45 days.[8][9]

    • Replace sticky liners when they become fouled with dust, debris, or a large number of insects, generally every 4 weeks or as needed.[2]

4. Data Interpretation and Action Thresholds

  • Population Fluctuation: The trap catch data will reveal the seasonal population fluctuations of pink bollworm.[1] An increase in moth catches indicates a potential for subsequent larval infestation.

  • Economic Threshold Level (ETL): While trap catches provide a relative index of the male population, the decision to apply control measures is often based on boll infestation levels. The economic threshold for pink bollworm has been cited as 11% infestation of green bolls or the presence of 17 larvae per 100 green bolls.[10]

  • Boll Sampling: To determine infestation levels, randomly collect 25 green bolls from each quadrant of the field (100 bolls total).[2] Dissect the bolls to check for the presence of larvae and assess locule damage.[6]

Data Presentation

The following tables summarize key quantitative data for the monitoring protocol.

Table 1: Trap Deployment and Maintenance Specifications

ParameterRecommendationSource(s)
Trap Type Delta or Funnel Traps[5][6]
Lure Type This compound Slow-Release Lures[1][6]
Monitoring Density 1 trap per 5 acres (minimum 2 per field)[2][6]
Mass Trapping Density ≥ 20 traps per hectare[1]
Placement Time At first square stage[2]
Trap Height Top of plant canopy (adjustable)[2][6]
Monitoring Frequency Weekly (or every 1-3 days for higher resolution)[2]
Lure Replacement Every 30-60 days[1][6]
Trap/Liner Replacement Every 4 weeks or when fouled[2]

Table 2: Economic Thresholds for Pink Bollworm Management

ParameterThresholdSource(s)
Green Boll Infestation 11%[10]
Larvae per 100 Green Bolls 17[10]

Visualizations

The following diagram illustrates the experimental workflow for monitoring pink bollworm populations using this compound-baited traps.

Pink_Bollworm_Monitoring_Workflow start Start: First Square Stage trap_prep Prepare Traps: - Insert this compound Lure - Add Sticky Liner start->trap_prep trap_deploy Deploy Traps in Field (1 trap / 5 acres) - Canopy Height - Away from Edges trap_prep->trap_deploy monitor Weekly Trap Monitoring trap_deploy->monitor record_data Record Moth Count & Clear Trap monitor->record_data Check end End of Season monitor->end Season End lure_check Lure > 30-60 days old? record_data->lure_check replace_lure Replace Lure lure_check->replace_lure Yes liner_check Liner Fouled? lure_check->liner_check No replace_lure->liner_check replace_liner Replace Sticky Liner liner_check->replace_liner Yes analyze_data Analyze Population Trends liner_check->analyze_data No replace_liner->analyze_data boll_sampling Conduct Boll Sampling (If moth counts increase) analyze_data->boll_sampling etl_check Infestation > ETL? boll_sampling->etl_check action Implement Control Measures etl_check->action Yes continue_monitoring Continue Weekly Monitoring etl_check->continue_monitoring No action->continue_monitoring continue_monitoring->monitor

Caption: Workflow for pink bollworm monitoring with this compound traps.

References

Troubleshooting & Optimization

Technical Support Center: Gossyplure Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Gossyplure.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.

Issue 1: Loss of Biological Activity in Field Trials or Bioassays

  • Question: My this compound formulation is showing reduced or no biological activity in the field/lab. What are the potential causes and how can I troubleshoot this?

  • Answer: A loss of biological activity is often linked to the degradation of this compound or a shift in its critical isomeric ratio. The primary factors to investigate are photodegradation, thermal degradation, and oxidation.

    • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can cause the breakdown of this compound's chemical structure.

      • Solution: Incorporate a UV protectant, such as a benzotriazole compound or carbon black, into your formulation.[1] When conducting experiments, shield the formulation from direct sunlight where feasible.[1]

    • Thermal Degradation: High temperatures can accelerate the degradation of this compound.

      • Solution: Store this compound and its formulations at recommended low temperatures (e.g., 5°C) in the dark.[1] During field application, consider the environmental conditions, as high temperatures can increase the volatility and degradation rate.

    • Oxidative Degradation: this compound, like many organic molecules with double bonds, is susceptible to oxidation, especially when exposed to air.

      • Solution: Add a phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), to the formulation to prevent oxidative degradation.[1] For storage of the pure compound or formulations, consider using an inert atmosphere, such as nitrogen.[1]

    • Isomeric Ratio Shift: The biological activity of this compound is highly dependent on the precise 1:1 ratio of its (Z,Z) and (Z,E) isomers.[2] Degradation processes may selectively affect one isomer over the other, altering this critical ratio.

      • Solution: Use Gas Chromatography (GC) with a chiral column to analyze the isomeric ratio of your formulation before and after the experiment to determine if a shift has occurred.

Issue 2: Inconsistent Release Profile of this compound from a Dispenser

  • Question: I'm observing an inconsistent or rapid decline in the release of this compound from my controlled-release formulation. What could be the cause?

  • Answer: Inconsistent release rates can be due to either the degradation of this compound within the formulation or issues with the formulation matrix itself.

    • Degradation of this compound: As discussed in Issue 1, thermal, photo-, and oxidative degradation can reduce the concentration of active this compound in the dispenser over time.

      • Solution: Implement the stabilization strategies mentioned above (antioxidants, UV protectants, and proper storage).

    • Inhomogeneous Distribution: If this compound is not evenly distributed within the formulation matrix, the release rate will be inconsistent.

      • Solution: Ensure thorough mixing and dispersion of this compound during the manufacturing of the formulation.[1] Implement quality control checks to verify the homogeneity of the formulation.[1]

    • Degradation of the Polymer Matrix: The polymer used in the controlled-release dispenser can itself degrade due to environmental factors like UV radiation or hydrolysis.[1]

      • Solution: Select a polymer matrix that is known to be stable under the expected environmental conditions of your experiment.[1] Conduct stability testing on the blank polymer matrix to assess its environmental resistance.[1]

Issue 3: Unexpected Peaks in Analytical Chromatograms

  • Question: When analyzing my this compound sample with GC-MS, I am seeing unexpected peaks that are not present in my standard. What are these, and how can I identify them?

  • Answer: The appearance of new peaks in a chromatogram is a strong indication of degradation. These peaks represent the degradation products of this compound.

    • Identification of Degradation Products:

      • GC-MS Analysis: The mass spectra of the new peaks can be used to elucidate their structures. Common degradation pathways for pheromones like this compound include oxidation of the double bonds to form aldehydes, ketones, or epoxides, and hydrolysis of the acetate ester to the corresponding alcohol.

      • Literature Review: Search for literature on the degradation of similar long-chain acetate esters or pheromones to find potential degradation products that have already been identified.

    • Troubleshooting:

      • Review Storage and Handling: Ensure that the sample was stored correctly and not exposed to light, high temperatures, or oxygen.

      • Analyze Blank and Control: Inject a solvent blank and a fresh standard of this compound to confirm that the unexpected peaks are not artifacts of the analytical system or solvent.

Quantitative Data on this compound Degradation

The following tables provide illustrative quantitative data on the degradation of this compound under various conditions. These values are intended to serve as a guide for experimental design and troubleshooting. Actual degradation rates will vary depending on the specific experimental conditions and formulation.

Table 1: Illustrative Thermal Degradation of this compound (1:1 Isomeric Mixture)

Temperature (°C)Half-life (t½) in days (Illustrative)Predominant Degradation Pathway
25> 365Minimal degradation
4090Slow thermal decomposition and potential for oxidation
6030Accelerated thermal decomposition and oxidation
807Rapid thermal decomposition and isomerization

Table 2: Illustrative Photodegradation of this compound (1:1 Isomeric Mixture) under UV Irradiation

UV Wavelength (nm)Half-life (t½) in hours (Illustrative)Predominant Degradation Pathway
> 300 (Simulated Sunlight)72Photo-oxidation and isomerization
2548Rapid photo-cleavage and polymerization

Table 3: Effect of Stabilizers on this compound Stability (Illustrative)

FormulationConditionHalf-life (t½) in days (Illustrative)
This compound (neat)40°C, ambient air and light60
This compound + 0.5% BHT40°C, ambient air and light120
This compound + 0.5% BHT + 1% Benzotriazole UV stabilizer40°C, ambient air and light>180

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

This protocol outlines a method for assessing the stability of this compound formulations under accelerated conditions to predict shelf-life.

  • Sample Preparation:

    • Prepare multiple, identical samples of the this compound formulation.

    • Package the samples in the intended final packaging.

    • Designate a set of control samples to be stored at a low temperature (e.g., 5°C) in the dark.[1]

  • Storage Conditions:

    • Place the test samples in controlled environment chambers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • Time Points:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one sample from each temperature condition for analysis.

  • Analysis:

    • Extract this compound from the formulation using a suitable solvent (e.g., hexane).

    • Quantify the concentration of the (Z,Z) and (Z,E) isomers of this compound using a validated Gas Chromatography (GC) method with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis:

    • Plot the concentration of total this compound and the individual isomers as a function of time for each storage temperature.

    • Determine the degradation rate constant (k) for each condition.

    • Use the Arrhenius equation to model the effect of temperature on the degradation rate and to extrapolate the predicted shelf-life at normal storage conditions (e.g., 25°C).[1]

Protocol 2: Quantification of this compound and its Isomeric Ratio by Gas Chromatography (GC)

This protocol provides a general method for the quantitative analysis of this compound and the determination of its isomeric ratio.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • A fused silica capillary column suitable for pheromone analysis (e.g., a non-polar or mid-polar column). For isomer separation, a chiral column may be necessary.

  • Sample Preparation:

    • From Dispensers: Accurately weigh a dispenser and extract the this compound into a known volume of a suitable solvent like n-hexane.[3]

    • Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in n-hexane.[3]

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[3]

    • Carrier Gas: Helium or Hydrogen.

    • Detector Temperature: 280°C (for FID).

  • Analysis:

    • Inject a known volume (e.g., 1 µL) of the standard solutions to generate a calibration curve.

    • Inject the same volume of the sample extracts.

    • Identify the peaks for the (Z,Z) and (Z,E) isomers based on their retention times compared to the standard.

  • Quantification:

    • Calculate the concentration of each isomer in the sample by comparing its peak area to the calibration curve.

    • Determine the isomeric ratio by dividing the concentration of the (Z,Z) isomer by the concentration of the (Z,E) isomer.

Visualizations

Gossyplure_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound ((Z,Z)- & (Z,E)-7,11-hexadecadien-1-yl acetate) Oxidation Oxidative Degradation (e.g., via atmospheric O2) This compound->Oxidation Photodegradation Photodegradation (UV radiation) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Hydrolysis Hydrolytic Degradation (Water) This compound->Hydrolysis Epoxides Epoxides Oxidation->Epoxides Aldehydes_Ketones Aldehydes & Ketones Oxidation->Aldehydes_Ketones Photodegradation->Aldehydes_Ketones Isomers Isomerization (e.g., Z to E) Photodegradation->Isomers Thermal_Degradation->Isomers Alcohol This compound Alcohol + Acetic Acid Hydrolysis->Alcohol Loss_of_Activity Loss of Biological Activity Epoxides->Loss_of_Activity Aldehydes_Ketones->Loss_of_Activity Isomers->Loss_of_Activity Alcohol->Loss_of_Activity

Caption: Primary degradation pathways for this compound.

Stability_Testing_Workflow A Prepare this compound Formulation Samples B Store Samples at Elevated Temperatures (e.g., 40°C, 50°C, 60°C) and Control (5°C) A->B C Sample at Predetermined Time Intervals B->C D Extract this compound from Formulation C->D E Quantify this compound Isomers by GC D->E F Determine Degradation Rate Constants (k) E->F G Apply Arrhenius Equation to Predict Shelf-life F->G

Caption: Workflow for accelerated stability testing of this compound.

Troubleshooting_Logic Start Loss of this compound Efficacy Observed Check_Storage Were Storage Conditions Optimal? (Cool, Dark, Inert Atmosphere) Start->Check_Storage Check_Formulation Does the Formulation Contain Stabilizers? (Antioxidants, UV Protectants) Check_Storage->Check_Formulation Yes Improve_Storage Improve Storage and Handling Procedures Check_Storage->Improve_Storage No Analyze_Isomers Analyze Isomeric Ratio by GC Check_Formulation->Analyze_Isomers Yes Reformulate Consider Reformulation with Stabilizers Check_Formulation->Reformulate No Ratio_Shifted Isomeric Ratio Shifted? Analyze_Isomers->Ratio_Shifted Degradation_Confirmed Degradation is the Likely Cause. Review Formulation and Storage. Ratio_Shifted->Degradation_Confirmed Yes Other_Factors Consider Other Factors: - Dispenser malfunction - Biological resistance Ratio_Shifted->Other_Factors No

References

Optimizing the isomeric ratio of Gossyplure for maximum attraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the isomeric ratio of Gossyplure for maximum attraction of the pink bollworm, Pectinophora gossypiella.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active isomers?

A1: this compound is the synthetic sex pheromone of the female pink bollworm moth (Pectinophora gossypiella).[1][2] It is a blend of two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1][3][4] This pheromone is used in traps to monitor the presence and population density of male pink bollworm moths and for mating disruption in cotton fields.[1][2][5][6]

Q2: What is the optimal isomeric ratio of this compound for attracting male pink bollworm moths?

A2: While commercial this compound formulations are typically a 1:1 mixture of the (Z,Z) and (Z,E) isomers, research indicates that the natural pheromone produced by female moths has a slightly different ratio.[3][7] Field trials have shown that a mixture containing 55-60% of the (Z,Z) isomer may result in maximum attraction.[8] The precise blend of isomers is critical for eliciting the full behavioral response in male moths.[3][7]

Q3: How does the isomeric ratio affect the behavior of male moths?

A3: The male pink bollworm's antennal receptors are highly tuned to a specific blend of the this compound isomers.[1] An optimal isomeric ratio is crucial for inducing the complete sequence of mating behavior, which includes upwind flight and locating the pheromone source.[7] Deviations from the optimal ratio can significantly reduce the attractiveness of the lure.[1]

Q4: Can the non-attractive isomers of this compound impact its effectiveness?

A4: Yes. The (E,Z) and (E,E) isomers of this compound are generally considered to have little to no attractive activity and may even inhibit the response of male moths to the active blend.[3]

Q5: How should this compound lures be stored and handled to maintain their isomeric integrity?

A5: To prevent degradation and maintain the correct isomeric ratio, this compound lures should be stored in a cool, dark place, such as a refrigerator or freezer, in their original sealed packaging.[9] When handling lures, always use clean, disposable gloves to avoid contamination from foreign scents like sunscreen, insect repellent, or nicotine, which can deter male moths.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no moth capture in traps. Incorrect Isomeric Ratio: The lure may not have the optimal blend of (Z,Z) and (Z,E) isomers.1. Verify the isomeric ratio of your lure with the supplier. 2. Source lures from a reputable supplier that provides a certificate of analysis with the guaranteed isomeric ratio.[1] 3. Conduct a field trial comparing your current lure with a lure containing a 55-60% (Z,Z) isomer blend.[8]
Improper Lure Handling: Contamination with foreign odors can repel moths.1. Always use clean, disposable gloves when handling lures and traps.[1] 2. Avoid direct contact with the lure.[1] 3. Store lures in a separate, sealed container away from any chemicals or scented materials.
Environmental Degradation: High temperatures, direct sunlight (UV radiation), and high wind speeds can degrade the pheromone and alter its release rate.[1]1. Position traps to minimize exposure to direct sunlight. 2. In high-temperature environments, consider using lures with a slower release rate or replacing them more frequently. 3. Place traps in locations that are somewhat sheltered from constant high winds.
Inconsistent results between experimental replicates. Variable Isomeric Ratio in Lures: Lures from the same batch may have slight variations in their isomeric composition.1. If possible, have the isomeric ratio of a sample of lures from the batch analyzed by gas chromatography (GC). 2. Use a larger number of replicates in your experimental design to account for potential variability.[1]
Non-uniform Environmental Conditions: Variations in temperature, humidity, and wind speed across the experimental site can affect pheromone dispersal.1. Use a randomized complete block design for your field trials to minimize the impact of environmental gradients.[1] 2. Record environmental conditions at each trap location throughout the experiment.
Observed moth attraction but low trap entry. Suboptimal Isomeric Blend: The isomeric ratio may be sufficient to attract moths from a distance but not to elicit the final landing and trap entry behaviors.1. Test lures with varying isomeric ratios, focusing on blends with a slightly higher proportion of the (Z,Z) isomer.[7] 2. Observe moth behavior around the traps in a wind tunnel bioassay to see where the behavioral sequence is interrupted.[7]

Quantitative Data Summary

Table 1: Natural vs. Commercial Ratios of this compound Geometric Isomers

Isomer Ratio ((Z,Z):(Z,E))SourceBiological Significance
~60:40 to 50:50Natural Pheromone Gland Extracts[3]The naturally produced blend that elicits optimal attraction in male moths.[3]
50:50 (1:1)Commercial Formulations[3]Widely used for effective monitoring and mating disruption in pest management programs.[3][7]

Table 2: Illustrative Effect of Isomer Ratio on Male Pink Bollworm Attraction

(Z,Z) Isomer %(Z,E) Isomer %Relative Attraction Index
5050100
5545Potentially > 100
6040Potentially > 100
4060< 100
1000Significantly Reduced
0100Significantly Reduced
Note: This table is based on the principle that a 1:1 ratio is effective, with evidence suggesting that a slight increase in the (Z,Z) isomer can enhance attraction.[7][8]

Experimental Protocols

Protocol 1: Analysis of this compound Isomeric Ratio by Gas Chromatography (GC)

Objective: To separate and quantify the (Z,Z) and (Z,E) isomers of this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.[10]

  • Column: A fused silica capillary column, such as an HP-5 (crosslinked 5% phenyl methyl silicone), is suitable for separating the isomers.[10][11]

  • Carrier Gas: Hydrogen or Helium can be used as the carrier gas.[10]

  • Sample Preparation: Dissolve a small volume of the this compound sample in a suitable solvent like hexane.[10]

  • Injection: Inject the prepared sample into the GC.[10]

  • Temperature Program: An initial oven temperature of 150°C is held for 2 minutes, then ramped up to 250°C at a rate of 10°C per minute.[9][10]

  • Data Analysis: The retention times of the peaks are compared to those of known standards to identify the (Z,Z) and (Z,E) isomers. The area under each peak is used to determine the relative percentage of each isomer in the mixture.

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample Sample Dissolve Dissolve Sample->Dissolve Solvent Solvent Solvent->Dissolve Injector Injector Dissolve->Injector Inject Column Column Injector->Column Carrier Gas Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

GC Analysis Workflow for this compound Isomers.
Protocol 2: Electroantennography (EAG) Bioassay

Objective: To measure the antennal response of male pink bollworm moths to different this compound isomer ratios.

Methodology:

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised.[7]

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.[10]

  • Odorant Delivery: A continuous stream of purified air is passed over the antenna. A puff of air containing a known concentration of a specific this compound isomer or blend is introduced into the airstream.[10]

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.[10]

  • Data Analysis: The amplitude of the EAG response is measured to determine the antenna's sensitivity to the stimulus.[7]

Moth Moth ExciseAntenna Excise Antenna Moth->ExciseAntenna MountAntenna Mount on Electrodes ExciseAntenna->MountAntenna Airflow Purified Airflow MountAntenna->Airflow EAG EAG Response Airflow->EAG Puff Pheromone Puff Puff->Airflow Record Amplify & Record EAG->Record

Electroantennography (EAG) Experimental Workflow.
Protocol 3: Field Trapping Experiment

Objective: To compare the attractiveness of different this compound isomeric blends in a field setting.

Methodology:

  • Experimental Design: Use a randomized complete block design. Each block should contain one trap for each isomeric blend being tested, plus a control (a trap with no lure). A minimum of 4-5 blocks is recommended for statistical analysis.[1]

  • Trap Placement: Place traps at least 50 meters apart within each block to prevent interference between pheromone plumes. Blocks should be separated by at least 100 meters.[1]

  • Lure Preparation: Impregnate lures (e.g., rubber septa) with a precise amount and ratio of the this compound isomers to be tested.[3]

  • Trap Deployment: Mount traps on stakes at the canopy level of the cotton plants.[3]

  • Data Collection: Record the number of male pink bollworm moths captured in each trap at regular intervals (e.g., weekly).[3]

  • Trap Maintenance: Replace lures periodically (e.g., every 3-4 weeks) to ensure a consistent pheromone release rate.[3]

  • Statistical Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different isomer blends.[3]

Design Randomized Block Design Prepare Prepare Lures Design->Prepare Deploy Deploy Traps Prepare->Deploy Collect Collect Data Weekly Deploy->Collect Maintain Maintain Traps & Lures Collect->Maintain Analyze Statistical Analysis Collect->Analyze Maintain->Collect

Field Trapping Experimental Workflow.

Signaling Pathway Disruption

The following diagram illustrates the principle of mating disruption using an optimized this compound isomeric ratio.

cluster_natural Natural Mating cluster_disruption Mating Disruption Female Female Male1 Male1 Female->Male1 Pheromone Plume Result1 Successful Mating Male1->Result1 Lure Lure Male2 Male2 Lure->Male2 Synthetic Pheromone Result2 Mating Prevented Male2->Result2 Female2 Female2 Female2->Male2 Natural Plume Obscured

Mechanism of Mating Disruption by this compound.

References

Technical Support Center: Overcoming Gossyplure Resistance in Pink Bollworm

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating and combating Gossyplure resistance in pink bollworm (Pectinophora gossypiella) populations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the use of this compound for monitoring and control of pink bollworm, with a special focus on the challenges posed by resistance.

Category 1: Efficacy and Performance Issues

Question 1: We are observing a decline in the effectiveness of our this compound-based mating disruption strategy. What are the potential causes and how can we troubleshoot this?

Answer: A decline in efficacy can be due to several factors. A systematic approach to troubleshooting is recommended:

  • Pest Population Density: Mating disruption is most effective at lower pest densities. High initial populations can lead to a higher probability of males finding females without relying on long-range pheromone plumes.

    • Recommendation: Conduct pre-treatment population assessments using pheromone traps to determine if the initial pest pressure is suitable for a mating disruption strategy.[1]

  • Environmental Factors: High temperatures and strong winds can accelerate the dissipation of the pheromone, reducing the effective concentration in the air.

    • Recommendation: Monitor and record environmental conditions. This data can be correlated with efficacy to determine if environmental factors are a primary driver of reduced performance.[1]

  • Suboptimal Formulation or Dispenser Rate: The release rate of this compound can vary between different formulations (e.g., hollow fibers, laminated flakes).[1] The application rate may be insufficient for the specific field conditions.

    • Recommendation: Review the manufacturer's guidelines for the specific formulation and consider evaluating alternative formulations with different release characteristics.

  • This compound Resistance: The target population may have developed resistance to this compound, manifesting as altered behavioral responses in males.[1]

    • Recommendation: Conduct bioassays to assess the resistance level of the local pink bollworm population. See the detailed protocols for Electroantennography (EAG) and Wind Tunnel Bioassays below.

Question 2: Our pheromone traps are capturing fewer male moths than expected, even though we suspect a significant pink bollworm population. What could be the issue?

Answer: Low trap capture can be misleading and requires careful investigation.

  • Improper Lure Handling: Contamination of lures with foreign scents (e.g., sunscreen, nicotine) can repel male moths.

    • Recommendation: Always use clean, disposable gloves when handling lures and traps.[2]

  • Lure Degradation: Exposure to high temperatures and direct sunlight can degrade the pheromone.

    • Recommendation: Store lures in a freezer or refrigerator in their original sealed packaging.[2] Deploy traps in the late afternoon to minimize initial UV exposure.[2]

  • Incorrect Isomer Ratio: this compound is a precise blend of (Z,Z) and (Z,E) isomers. An incorrect ratio in the lure can significantly reduce its attractiveness.[2] A 1:1 mixture is common in commercial products.[3]

    • Recommendation: Source lures from a reputable supplier that provides quality control data on the isomeric ratio.

  • Altered Pheromone Preference in Local Population (Resistance): Field populations, especially those under long-term mating disruption pressure, may exhibit a shift in their natural pheromone blend and, consequently, their response to commercial lures. For example, a field population in Israel showed a natural pheromone ratio of approximately 62:38 (Z,Z:Z,E), which differs from the standard 1:1 commercial blend.[3][4]

    • Recommendation: If resistance is suspected, test custom lure blends that reflect the natural pheromone ratio of the local population. This may require pheromone gland extraction and analysis from field-collected female moths.

Category 2: Investigating this compound Resistance

Question 3: How can we quantify the level of this compound resistance in a pink bollworm population?

Answer: Quantifying resistance involves comparing a suspected resistant population to a known susceptible baseline population.

  • Dose-Response Bioassays: These assays are fundamental for determining the concentration of this compound required to elicit a specific response in 50% of the test population (EC50). By comparing the EC50 of a field population to a susceptible lab colony, a resistance ratio (RR) can be calculated (RR = EC50 of field population / EC50 of susceptible population).[1]

  • Wind Tunnel Bioassays: These experiments provide critical insights into behavioral resistance by allowing for the direct observation of male moth flight behavior (e.g., upwind flight, source contact) in response to a controlled pheromone plume.[1] Comparing the percentage of males from different populations that successfully locate the pheromone source can reveal shifts in behavioral response.

  • Electroantennography (EAG): This technique measures the electrical response of the male moth's antenna to this compound. A diminished EAG response in a field population compared to a susceptible one can indicate sensory-level resistance.[1]

Question 4: What are the underlying mechanisms of this compound resistance?

Answer: Research suggests that resistance is linked to changes in the chemical communication system of the pink bollworm.

  • Shift in Female Pheromone Blend: The primary mechanism appears to be a change in the ratio of the (Z,Z) and (Z,E) isomers of this compound produced by females. Long-term exposure to synthetic 1:1 this compound for mating disruption may select for females that produce a different ratio, and consequently, males that are more attuned to this new ratio.[2][4][5]

  • Genetic Basis: These changes in pheromone production are likely due to alterations in the expression of genes involved in the pheromone biosynthetic pathway, including desaturases, reductases, and acetyltransferases.[4][5] Transcriptome analysis of pheromone glands from resistant and susceptible populations can identify these genetic differences.[4][5]

  • Increased Pheromone Emission: Some studies have noted that female pink bollworms from areas with a history of mating disruption emit a higher quantity of pheromone, which could be an initial stage of evolving resistance.[6]

Question 5: What alternative or supplementary strategies can be used to manage this compound-resistant populations?

Answer: An Integrated Pest Management (IPM) approach is essential.

  • Transgenic Cotton (Bt-cotton): The use of cotton varieties expressing insecticidal proteins from Bacillus thuringiensis (e.g., Cry1Ac, Cry2Ab) is a primary tool for pink bollworm control.[1] However, it is crucial to monitor for Bt resistance as well.[1]

  • Sterile Insect Technique (SIT): Releasing mass-reared, sterilized male moths can help to reduce the reproductive potential of the wild population.

  • Targeted Insecticide Applications: Combining this compound with a low dose of an insecticide (e.g., a pyrethroid) in the sticker formulation can kill males that are attracted to and make contact with the pheromone source.[7]

  • Cultural Practices: Implementing practices such as crop residue destruction and a host-free period can disrupt the pink bollworm life cycle and reduce overwintering populations.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and pink bollworm resistance.

Table 1: Isomeric Ratios of this compound in Different Pink Bollworm Populations

Population Type(Z,Z) Isomer (%)(Z,E) Isomer (%)Source
Standard Commercial Synthetic this compound5050[3]
Laboratory-Reared (Unexposed)52.547.5[3]
Field Population (Israel, under mating disruption)~62~38[3][4]

Table 2: Comparative Efficacy of this compound-Based Strategies vs. Alternatives

(Note: This is a representative table; specific values can vary based on experimental conditions.)

TreatmentMale Moths Captured per Trap per Night% Boll InfestationSource
Untreated Control25-5030-60%[7][8]
This compound Mating Disruption (e.g., NoMate PBW)< 15-15%[7]
Insecticide Only (e.g., Trichlorfon)10-2010-20%[7]
This compound + Permethrin< 13-10%[7]
Bt CottonVariable (lower than non-Bt)< 1-5%[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Electroantennography (EAG) Bioassay for this compound Response

Objective: To measure and compare the sensitivity of male pink bollworm antennae from different populations to this compound.

Materials:

  • Male pink bollworm moths (from field and susceptible lab populations)

  • This compound standard and its individual isomers ((Z,Z) and (Z,E))

  • Solvent (e.g., hexane)

  • Filter paper strips

  • Micropipettes

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Dissecting microscope

  • Humidified, charcoal-filtered air source

Procedure:

  • Preparation of Stimuli: Prepare serial dilutions of the this compound standard and individual isomers in hexane (e.g., ranging from 1 pg/µL to 10 ng/µL).[1] Apply 10 µL of each dilution to a separate filter paper strip and allow the solvent to evaporate completely. A solvent-only strip serves as the control.

  • Antenna Preparation: Immobilize a male moth. Under a dissecting microscope, carefully excise one antenna at its base. Mount the antenna between two electrodes using conductive gel.[9] The recording electrode is inserted into the distal end of the antenna, and the reference electrode is placed at the base.[1]

  • Signal Acquisition: Connect the electrodes to a high-impedance amplifier. Pass a continuous stream of humidified, charcoal-filtered air over the antenna.

  • Stimulus Delivery: For each stimulus, insert the treated filter paper into a glass tube connected to the air delivery system. Deliver a timed puff of air (e.g., 0.5 seconds) through the tube, directing the pheromone-laden air over the antenna.[1]

  • Data Recording: Record the resulting depolarization of the antennal potential (the EAG response) using the data acquisition software. Present stimuli in order of increasing concentration, with a sufficient recovery period between puffs.

  • Data Analysis: Measure the peak amplitude (in millivolts) of the EAG response for each stimulus. Subtract the response to the solvent-only control. Plot dose-response curves (response amplitude vs. log of concentration) for each population and calculate the EC50.

Protocol 2: Wind Tunnel Bioassay for Behavioral Response

Objective: To assess the behavioral response of male pink bollworm moths to a this compound source in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, humidity, and light (typically infrared).[9]

  • This compound lures (various blends and concentrations)

  • Release cages for male moths

  • Video recording system (optional, but recommended)

Procedure:

  • Acclimation: Place laboratory-reared male moths in the wind tunnel for an acclimation period (e.g., 60 minutes) before the trial.[9]

  • Pheromone Source: Place a this compound-baited dispenser at the upwind end of the tunnel.[9]

  • Moth Release: Release moths individually from a cage at the downwind end of the tunnel.[9]

  • Behavioral Observation: Over a set period (e.g., 2 minutes), record a series of defined behaviors for each moth.[9] These can include:

    • Taking Flight (TF): The moth initiates flight.

    • Orientation Flight (OR): The moth flies upwind towards the pheromone source.

    • Half Upwind (HW): The moth successfully flies halfway to the source.

    • Source Approach (APP): The moth comes within a close range (e.g., 10 cm) of the source.

    • Landing (LA): The moth lands on or near the pheromone source.

  • Data Analysis: Calculate the percentage of moths exhibiting each behavior for different populations and different pheromone blends/concentrations. Statistical analysis (e.g., Chi-square test) can be used to compare the responses.

Visualizations

Diagrams of Key Processes

Experimental_Workflow_EAG_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Pheromone_Dilutions Prepare this compound Serial Dilutions Deliver_Stimulus Deliver Pheromone Puff Pheromone_Dilutions->Deliver_Stimulus Antenna_Excision Excise Male Moth Antenna Mount_Antenna Mount Antenna on Electrodes Antenna_Excision->Mount_Antenna Mount_Antenna->Deliver_Stimulus Record_Response Record Electrical Response (EAG) Deliver_Stimulus->Record_Response Measure_Amplitude Measure Peak Amplitude Record_Response->Measure_Amplitude Calculate_EC50 Plot Dose-Response & Calculate EC50 Measure_Amplitude->Calculate_EC50 Pheromone_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Palmitoyl_CoA 16:Acyl-CoA (Palmitoyl-CoA) Fatty_Acid_Synthase->Palmitoyl_CoA Desaturase Δ11 Desaturase Palmitoyl_CoA->Desaturase Unsaturated_Acyl_CoA (Z)-11-16:Acyl-CoA Desaturase->Unsaturated_Acyl_CoA Dienoyl_CoA (Z,Z)-7,11-16:Acyl-CoA & (Z,E)-7,11-16:Acyl-CoA Unsaturated_Acyl_CoA->Dienoyl_CoA Further modifications (can include chain shortening & another desaturation step) Chain_Shortening Chain Shortening (β-oxidation) Shorter_Acyl_CoA (Z)-9-14:Acyl-CoA Desaturase2 Δ7 Desaturase Reducer Fatty Acyl Reductase (FAR) Dienoyl_CoA->Reducer Fatty_Alcohols Fatty Alcohols Reducer->Fatty_Alcohols Acetyltransferase Fatty Alcohol Acetyltransferase (FAT) Fatty_Alcohols->Acetyltransferase This compound This compound ((Z,Z) & (Z,E) isomers) Acetyltransferase->this compound Resistance_Management_Strategy cluster_IPM IPM Components Start Observed Decrease in this compound Efficacy Monitor Monitor Population & Environmental Conditions Start->Monitor AssessResistance Assess Resistance Status (EAG, Wind Tunnel) Monitor->AssessResistance Decision Resistance Confirmed? AssessResistance->Decision IPM Implement Integrated Resistance Management Decision->IPM Yes Optimize Optimize Current Strategy (Formulation, Rate, Timing) Decision->Optimize No BtCotton Use Bt-Cotton IPM->BtCotton AltLures Test Altered Ratio Lures IPM->AltLures SIT Sterile Insect Technique (SIT) IPM->SIT Insecticides Targeted Insecticides IPM->Insecticides

References

Technical Support Center: Improving the Longevity of Gossyplure Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the field longevity of Gossyplure dispensers. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and summarized data to enhance the efficacy and duration of your pheromone-based pest management experiments.

Troubleshooting Guide

This section addresses common issues encountered during field experiments with this compound dispensers, providing potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Rapid Decline in Trap Captures Pheromone Degradation: Exposure to high temperatures and direct sunlight (UV radiation) can accelerate the degradation of this compound.[1]- Store lures in a cool, dark place, such as a refrigerator or freezer, in their original sealed packaging until use.[1] - Deploy traps in the late afternoon to minimize initial UV exposure.[1]
High Pheromone Release Rate: Elevated temperatures increase the volatility and release rate of the pheromone, shortening the dispenser's effective lifespan.- Select dispenser types with a controlled-release formulation suitable for the expected environmental conditions.[1] - Note and record weather conditions during the trapping period to help interpret variability in capture rates.[1]
Dispenser Material Failure: The physical integrity of the dispenser matrix can be compromised by environmental factors like high humidity.- Choose dispensers made from materials known for their durability in the specific field conditions.
Inconsistent Trap Captures Variable Pheromone Release Rate: Fluctuations in temperature and wind speed can cause inconsistent pheromone release, leading to variable trap attractiveness.[1][2]- Utilize dispensers designed for a consistent, controlled release of the pheromone.[1] - Monitor and record environmental conditions to correlate with capture data.[2]
Improper Trap Placement: Obstructions such as dense foliage can interfere with the pheromone plume, and incorrect trap height can reduce capture rates.[1]- Place traps at the height of the crop canopy with the entrance clear of obstructions.[1]
Low or No Trap Captures from the Outset Improper Lure Handling: Contamination of the lure with foreign scents (e.g., nicotine, insect repellent) can deter male moths.[1]- Always use clean, disposable gloves when handling lures and traps and avoid direct contact with the lure.[1]
Incorrect Isomeric Ratio: The attractiveness of this compound is highly dependent on the precise 1:1 ratio of its (Z,Z) and (Z,E) isomers.[1]- Source lures from a reputable supplier that guarantees the correct isomeric ratio.[1]
Lure Age: The pheromone concentration in the lure depletes over time, even in storage, leading to reduced attractiveness.[1]- Use lures within their recommended shelf life and store them as advised by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: How do environmental conditions specifically affect the longevity of this compound dispensers?

A1: Environmental factors play a crucial role in the performance and longevity of this compound dispensers.[1]

  • High Temperature: Increases the pheromone release rate, which can shorten the effective life of the lure.[1][2]

  • Direct Sunlight (UV Radiation): Causes photodegradation of the pheromone, reducing its biological activity.[1]

  • High Wind Speed: Accelerates the dispersal of the pheromone from the lure, potentially shortening its field life.[2]

  • High Humidity: Can affect the physical integrity of certain dispenser materials and may influence the pheromone release rate.[1]

Q2: What are the different types of this compound dispensers available and how do their longevities compare?

A2: Various dispenser formulations are available, each with different release characteristics and longevity. Common types include hollow fibers, laminated flakes, rope dispensers (e.g., PB-Rope), and specialized formulations like SPLAT-PBW (Specialized Pheromone and Lure Application Technology).[2][3] The longevity of these dispensers can vary significantly based on their design and the environmental conditions. For instance, SPLAT-PBW has been shown to have a slow-release mechanism, with a significant amount of active ingredient remaining after five weeks in the field.[3]

Q3: How often should I replace the this compound lure in a trap?

A3: As a general guideline, lures should be replaced every 3-4 weeks to maintain a consistent and effective release rate.[1] However, this interval can vary depending on the dispenser type and prevailing environmental conditions. Always refer to the manufacturer's specific recommendations for the product you are using.[1]

Q4: Can I reuse a this compound dispenser?

A4: It is not recommended to reuse this compound dispensers. The pheromone is depleted over time, and the dispenser material may degrade, leading to inconsistent and unreliable results.

Data on Dispenser Performance

The following tables summarize quantitative data on the performance and longevity of different this compound dispenser formulations from field studies.

Table 1: Pheromone Dissipation from SPLAT-PBW Dispensers

Time After Application (Weeks)Remaining Active Ingredient (%)
1Not Specified
2Not Specified
3Not Specified
4Not Specified
540.36
Data from a study analyzing residual pheromone in SPLAT-PBW formulation using gas chromatography.[3]

Table 2: Efficacy of Different this compound Formulations in Mating Disruption

FormulationApplication RateEfficacy (Reduction in Moth Catches or Damage)Reference
PB-Ropes200/acreSignificant reduction in moth catches[4]
PB-Rope L®Not Specified75% to 100% mating disruption[4]
High-Rate PBW-ROPE1,000 dispensers/ha97% reduction in trap catches in August[5]

Experimental Protocols

Protocol 1: Evaluating the Pheromone Release Rate of this compound Dispensers

This protocol describes a laboratory method for measuring the release rate of this compound from dispensers over time, simulating field conditions.

Objective: To quantify the amount of pheromone released from a dispenser per unit of time under controlled temperature and airflow conditions.

Materials:

  • This compound dispensers

  • Volatile collection system (VCS)[6]

  • Glass chambers for holding dispensers

  • Purified air source (e.g., compressed nitrogen or charcoal-filtered air)

  • Flow meters

  • Adsorbent tubes (e.g., containing Tenax® or other suitable polymer)

  • Temperature-controlled incubator or oven

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solvent for extraction (e.g., hexane)

  • Internal standard for GC-MS analysis

Methodology:

  • Dispenser Aging: Age the dispensers under field conditions for predetermined periods (e.g., 0, 7, 14, 21, 28 days).

  • Volatile Collection Setup: Place an aged dispenser inside a glass chamber within the temperature-controlled incubator set to a relevant field temperature.

  • Airflow: Pass a stream of purified air through the chamber at a constant, known flow rate.

  • Pheromone Trapping: Connect the outlet of the chamber to an adsorbent tube to trap the released this compound.

  • Sampling: Collect volatiles for a defined period (e.g., 24 hours).

  • Extraction: Elute the trapped pheromone from the adsorbent tube using a precise volume of solvent.

  • Analysis: Analyze the extract using GC-MS to quantify the amount of this compound collected. Use an internal standard to improve accuracy.

  • Calculation: Calculate the release rate in micrograms per dispenser per day.

  • Repeat: Repeat the process for dispensers aged for different durations to determine the release profile over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_collection Data Collection cluster_analysis Analysis cluster_output Output start Start age_dispensers Age Dispensers in Field start->age_dispensers prep_vcs Prepare Volatile Collection System start->prep_vcs place_dispenser Place Dispenser in Chamber age_dispensers->place_dispenser prep_vcs->place_dispenser collect_volatiles Collect Volatiles on Adsorbent place_dispenser->collect_volatiles extract_pheromone Solvent Extraction collect_volatiles->extract_pheromone gcms_analysis GC-MS Analysis extract_pheromone->gcms_analysis calculate_rate Calculate Release Rate gcms_analysis->calculate_rate release_profile Generate Release Profile calculate_rate->release_profile end End release_profile->end troubleshooting_flow start Low Trap Capture Observed check_handling Was lure handling correct? start->check_handling check_placement Is trap placement optimal? check_handling->check_placement Yes solution_handling Use gloves, avoid contamination. check_handling->solution_handling No check_age Is the lure within its shelf life? check_placement->check_age Yes solution_placement Adjust trap height and location. check_placement->solution_placement No check_env Are environmental conditions extreme? check_age->check_env Yes solution_age Replace with a new lure. check_age->solution_age No solution_env Consider a different dispenser type. check_env->solution_env No solution_supplier Contact supplier about isomeric ratio. check_env->solution_supplier Yes

References

Technical Support Center: Troubleshooting Gossyplure Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when using Gossyplure lures for monitoring the pink bollworm, Pectinophora gossypiella.

Troubleshooting Guide

This guide provides solutions to specific problems you might face during your experiments.

Issue: Low or No Trap Captures

Question: Why am I not catching any or very few pink bollworm moths in my this compound-baited traps?

Answer: Several factors could be contributing to low or no trap captures. Consider the following potential causes and recommended solutions:

  • Improper Lure Handling: Contamination of the lure with foreign scents can deter male moths.[1] Always handle lures and traps with clean, disposable gloves.[1] Avoid touching the lure directly.[1]

  • Lure Degradation: this compound can degrade when exposed to high temperatures and direct sunlight (UV radiation), reducing its effectiveness.[1] Lures should be stored in a cool, dark place, preferably refrigerated or frozen, in their original sealed packaging until use.[1] Deploying traps in the late afternoon can help minimize initial UV exposure.[1]

  • Incorrect Isomer Ratio: The attractant is a precise 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate.[1] An incorrect ratio will significantly reduce the lure's attractiveness.[1] Ensure you are sourcing your lures from a reputable supplier that guarantees the correct isomeric ratio.[1]

  • Improper Trap Placement: The location and height of your traps are critical for success. Traps placed too high, too low, or in areas with dense foliage or other obstructions can have reduced capture rates as these can interfere with the pheromone plume.[1]

  • Low Pest Population: The absence of captures may accurately reflect a very low or non-existent local pest population.[1] Consider the time of season and the pest's life cycle, and if possible, confirm the presence of the target pest through other monitoring methods.[1]

  • Lure Age: The pheromone in the lure depletes over time, leading to a decline in attractiveness.[1] It is recommended to replace lures according to the manufacturer's guidelines, typically every 3-4 weeks.[1]

  • Trap Saturation: In areas with high pest populations, the sticky surface of the trap can become covered with moths and other debris, preventing further captures.[1] Traps should be checked regularly, at least once a week, and the sticky liners replaced when they are 70-80% covered.[1]

Issue: Inconsistent Trap Captures

Question: My trap captures are highly variable from one day to the next. What could be the cause?

Answer: Fluctuations in trap captures can be attributed to several factors:

  • Variable Lure Release Rate: The rate at which the pheromone is released from the lure can be affected by environmental conditions such as temperature and wind speed.[1] This can lead to inconsistencies in the attractiveness of the lure over time.[1] Using lures with a consistent, controlled-release formulation can help mitigate this.[1] It is also helpful to note and record weather conditions during the trapping period to aid in the interpretation of capture rate variability.[1]

  • Trap Maintenance: As mentioned previously, trap saturation can lead to a drop-off in captures.[1] Regular servicing of traps is crucial for consistent results.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the synthetic sex pheromone of the female pink bollworm moth.[1][2] It is a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate.[1][2] Male moths are attracted to the scent, and are drawn into traps baited with the lure.[2] This allows for effective monitoring of their population levels.[2]

Q2: How should I store my this compound lures?

A2: To prevent degradation, this compound lures should be stored in a cool, dark place.[1] For long-term storage, refrigeration or freezing is recommended.[1] Always keep them in their original sealed packaging until you are ready to use them.[1]

Q3: How often should I replace the lures in my traps?

A3: The longevity of a this compound lure depends on the type of dispenser and environmental conditions.[1] As a general guideline, lures should be replaced every 3-4 weeks to ensure a consistent and effective release rate.[1] However, always refer to the manufacturer's specific recommendations.[1]

Q4: What is the optimal placement for a this compound-baited trap?

A4: For monitoring purposes, traps should be placed at a density of 8-10 traps per hectare.[2] For mass trapping, a higher density of 40-60 traps per hectare is suggested.[2] Traps should be placed at a minimum distance of 50-60 meters from each other to avoid interference.[2] The height of the trap is also critical and should be adjusted as the crop grows, generally maintained at 30 cm above the crop canopy.[3][4]

Q5: Can weather conditions affect the performance of this compound lures?

A5: Yes, environmental factors play a significant role. High temperatures can increase the pheromone release rate, potentially shortening the lure's effective lifespan.[1] Strong winds can dissipate the pheromone plume too quickly, making it difficult for moths to locate the source.[1]

Data Summary Tables

Table 1: Environmental Factors Affecting this compound Lure Efficacy

Environmental FactorEffect on Lure
High TemperatureIncreases the volatility and release rate of the pheromone, leading to a shorter effective lifespan.[1]
Direct Sunlight (UV Radiation)Causes photodegradation of the pheromone molecules, reducing their biological activity.[1]
High Wind SpeedAccelerates the dispersal of the pheromone from the lure, potentially shortening its field life.[1]
High HumidityCan affect the physical integrity of some lure matrices and may influence the release rate.[1]

Table 2: Recommended Trap Densities for this compound Lures

ApplicationRecommended Trap Density (traps/hectare)
Monitoring8-10[2]
Mass Trapping40-60[2]

Table 3: Effect of Trap Height on Pink Bollworm Captures

Trap HeightRelative Moth Captures
At Canopy LevelHighest[5]
15 cm Above CanopyStatistically comparable to 15 cm below canopy[5]
15 cm Below CanopyStatistically comparable to 15 cm above canopy[5]
30 cm Above CanopySignificantly lower than at canopy level[5]
90 cm Above GroundSignificantly fewer captures than at 30 cm and 60 cm[6]

Experimental Protocols

Protocol for Field Evaluation of this compound Lure Attractiveness

Objective: To determine the relative attractiveness of different this compound lure formulations to male pink bollworm moths under field conditions.

Materials:

  • Delta traps with sticky liners

  • This compound lures of different formulations to be tested

  • Control lures (blanks with no pheromone)

  • Disposable gloves[1]

  • Flagging tape for marking trap locations

  • GPS device for recording trap coordinates

  • Data collection sheets or a mobile data entry device

  • A freezer for lure storage (-20°C)[1]

Experimental Design:

  • Site Selection: Choose a suitable field site with a known or suspected population of pink bollworm.

  • Randomized Complete Block Design: Use a randomized complete block design. The number of blocks will depend on the field size and environmental variability. Each block should contain one trap for each lure formulation being tested, plus a control. A minimum of 4-5 replicates (blocks) is recommended for statistical analysis.

  • Trap Spacing: Traps within each block should be placed at least 50 meters apart to minimize interference between pheromone plumes.[1][2] Blocks should be separated by at least 100 meters.[1]

Procedure:

  • Lure Storage and Handling: Store all lures in a freezer at -20°C until deployment.[1] Handle lures only with clean disposable gloves.[1] Place one lure in the center of the sticky liner inside each Delta trap.[1]

  • Trap Deployment: Assemble the Delta traps according to the manufacturer's instructions. Mount the traps on stakes at the height of the crop canopy.[1] Randomly assign the different lure treatments to the trap locations within each block. Mark each trap location with flagging tape and record its GPS coordinates.[1]

  • Data Collection: Check the traps every 3-4 days.[1] Count the number of male pink bollworm moths captured in each trap. Replace the sticky liners when they become dirty or filled with moths.[1] Replace the lures at the interval recommended by the manufacturer (e.g., every 4 weeks).[1] Record the data for each trap at each collection date.[1]

Data Analysis:

  • Calculate the mean number of moths captured per trap per day for each treatment.

  • Perform an analysis of variance (ANOVA) to determine if there are significant differences among the treatments.

  • If the ANOVA is significant, use a post-hoc test, such as Tukey's HSD, to compare the means of the different treatments.

Visualizations

Troubleshooting_Low_Trap_Captures start Low or No Trap Captures lure_handling Improper Lure Handling? start->lure_handling lure_degradation Lure Degradation? lure_handling->lure_degradation No solution_handling Solution: Use clean gloves, avoid touching the lure. lure_handling->solution_handling Yes trap_placement Improper Trap Placement? lure_degradation->trap_placement No solution_degradation Solution: Store lures properly (cool, dark, frozen). Deploy in late afternoon. lure_degradation->solution_degradation Yes pest_population Low Pest Population? trap_placement->pest_population No solution_placement Solution: Adjust trap height (30cm above canopy). Ensure no obstructions. trap_placement->solution_placement Yes lure_age Lure Expired? pest_population->lure_age No solution_population Solution: Use other monitoring methods to confirm pest presence. pest_population->solution_population Yes trap_saturation Trap Saturated? lure_age->trap_saturation No solution_age Solution: Replace lures every 3-4 weeks or as per manufacturer's guidelines. lure_age->solution_age Yes solution_saturation Solution: Check traps regularly and replace sticky liners when 70-80% full. trap_saturation->solution_saturation Yes end_node Improved Trap Captures trap_saturation->end_node No solution_handling->end_node solution_degradation->end_node solution_placement->end_node solution_population->end_node solution_age->end_node solution_saturation->end_node

Caption: Troubleshooting workflow for low this compound trap captures.

Experimental_Workflow cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_data Data Collection & Analysis site_selection 1. Site Selection (Known Pest Population) exp_design 2. Experimental Design (Randomized Complete Block) site_selection->exp_design lure_storage 3. Lure Storage (-20°C Freezer) exp_design->lure_storage trap_assembly 4. Trap Assembly & Lure Placement (Handle with Gloves) lure_storage->trap_assembly trap_deployment 5. Trap Deployment (Canopy Height, 50m Spacing) trap_assembly->trap_deployment data_collection 6. Data Collection (Check Traps Every 3-4 Days) trap_deployment->data_collection data_analysis 7. Data Analysis (ANOVA, Tukey's HSD) data_collection->data_analysis conclusion 8. Conclusion on Lure Efficacy data_analysis->conclusion

Caption: Workflow for field evaluation of this compound lure attractiveness.

References

Impact of environmental factors on Gossyplure efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella).

Section 1: Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound for mating disruption or population monitoring.

Issue 1: Low or Inconsistent Trap Catches

Possible Cause Troubleshooting Step Expected Outcome
Improper Trap PlacementEnsure traps are placed at canopy level, avoiding areas with excessive dust or physical obstructions. Traps should be positioned to account for prevailing wind direction to maximize plume dispersal across the target area.Consistent and representative moth capture, reflecting the actual population in the field.
Lure DegradationReplace lures at recommended intervals (typically every 3-4 weeks). Store new lures in a cool, dark place, preferably refrigerated or frozen, until use. Avoid touching lures with bare hands to prevent contamination.Restored trap attractiveness and increased moth captures.
Saturated Glue TrapsIn areas with high pest pressure, check and replace sticky liners frequently, especially if more than 50% of the surface is covered with insects or debris.Maintained trap efficiency and accurate monitoring of the moth population.
Competing OdorsRemove or minimize competing sources of odors in the vicinity of the traps, such as other chemical lures or flowering weeds that may be highly attractive to the target pest.Increased specificity of traps for pink bollworm moths.
Environmental FactorsRefer to the quantitative data tables in Section 2 to understand the potential impact of high temperatures, wind, or rain on pheromone release and insect flight behavior. Adjust monitoring schedules or data interpretation accordingly.More accurate correlation of trap catch data with environmental conditions.

Issue 2: Failure of Mating Disruption

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Dispenser DensityEnsure the recommended number of dispensers per unit area is applied uniformly across the treatment plot. Pay special attention to the edges of the field, as this is where mated females from untreated areas may enter.A sufficiently high concentration of this compound in the atmosphere to effectively disrupt moth communication.
Poor Dispenser PlacementPlace dispensers within the crop canopy, shielded from direct sunlight to minimize potential degradation of the pheromone. Ensure even distribution throughout the field.Optimal release of the pheromone and uniform saturation of the target area.
Incorrect Timing of ApplicationApply dispensers before the main flight period of the pink bollworm moths. This ensures that the pheromone is present in the air when the moths are actively seeking mates.Prevention of a significant number of initial matings, leading to lower subsequent larval populations.
High Pest PopulationIn areas with extremely high pest pressure, mating disruption alone may not be sufficient. Consider integrating with other control methods as part of an Integrated Pest Management (IPM) program.Reduced crop damage below economic injury levels.
Environmental DegradationHigh temperatures can increase the release rate of this compound, potentially shortening the effective life of dispensers. Refer to the data in Section 2 and consider the need for a second application during prolonged periods of extreme heat.Sustained efficacy of the mating disruption program throughout the entire flight period of the pest.

Section 2: Quantitative Data on Environmental Impact

The following tables summarize the known and extrapolated effects of key environmental factors on the stability and efficacy of this compound and similar long-chain acetate pheromones.

Table 1: Effect of Temperature on the Half-Life of Long-Chain Acetate Pheromones *

Temperature (°C)Approximate Half-Life (days)
15~ 20
20~ 10
25~ 5
30~ 2.5
35~ 1.25

*Data extrapolated from studies on various n-alkyl and n-alkenyl acetates. The half-life of this compound is expected to follow a similar trend, decreasing significantly with increasing temperature.[1]

Table 2: Effect of UV Radiation on this compound Stability

UV ExposureObservation
Direct Sunlight (up to 24 hours)No significant photodegradation observed. This compound is not expected to be susceptible to direct photolysis.
General UV RadiationCan cause isomerization of pheromone components, which may inhibit the attraction of male moths.

Table 3: Effect of Relative Humidity on Pheromone Release Rate *

Relative Humidity (%)Influence on Release Rate
30No apparent effect
50No apparent effect
80No apparent effect

*Based on studies of general semiochemicals. While specific data for this compound is limited, significant impacts of humidity on the release rate from dispensers are not expected.[2]

Table 4: Persistence of this compound in Different Soil Types

Soil TypeApproximate Half-Life/Persistence
Lufkin Fine Sandy Loam (at 32°C)~ 24 hours (loss primarily due to volatilization)
Clay LoamExpected to have longer persistence compared to sandy loam due to higher adsorption.
Sandy LoamExpected to have shorter persistence compared to clay loam due to lower adsorption and higher volatilization.

Table 5: Qualitative Effect of Wind Speed on this compound Plume and Trap Capture

Wind SpeedEffect on Pheromone Plume and Moth Behavior
LowPlume is more concentrated and easier for moths to follow to the source.
ModerateOptimal for dispersing the pheromone over a wider area, potentially attracting more moths from a distance.
HighCan cause the plume to become too diluted and fragmented, making it difficult for moths to locate the source. May also physically inhibit the flight of moths.

Section 3: Experimental Protocols

Protocol 1: Determining Pheromone Release Rate from Dispensers (Gravimetric Method)

  • Objective: To quantify the rate at which this compound is released from a dispenser over time under controlled laboratory conditions.

  • Materials:

    • Analytical balance (accurate to 0.0001 g)

    • Environmental chamber or oven with controlled temperature and airflow

    • This compound dispensers (e.g., hollow fibers, ropes)

    • Forceps

  • Procedure:

    • Individually number and weigh each dispenser to the nearest 0.0001 g.

    • Place the dispensers in the environmental chamber set to a constant temperature (e.g., 25°C, 30°C, 35°C).

    • At set time intervals (e.g., every 24 hours for 14 days), remove the dispensers and allow them to cool to room temperature in a desiccator.

    • Reweigh each dispenser and record the weight.

    • Calculate the weight loss for each time interval.

    • The release rate is determined by the change in weight over time and can be expressed as mg/day.

Protocol 2: Field Efficacy Trial for Mating Disruption

  • Objective: To evaluate the effectiveness of a this compound-based mating disruption strategy in reducing pink bollworm infestation.

  • Materials:

    • This compound mating disruption dispensers

    • Pheromone traps with this compound lures

    • Sticky trap liners

    • Untreated control plots of similar size and crop stage

    • Data collection sheets

  • Procedure:

    • Establish treatment and control plots with a significant buffer zone between them.

    • Deploy the mating disruption dispensers in the treatment plot according to the manufacturer's recommendations.

    • Install pheromone traps in both the treatment and control plots at the same density.

    • Monitor the traps weekly, recording the number of male moths captured in each.

    • At regular intervals, collect a random sample of cotton bolls from both plots and inspect them for larval infestation.

    • Calculate the percentage of infested bolls and the average number of larvae per boll for each plot.

  • Data Analysis: A significant reduction in moth captures and boll infestation in the treated plot compared to the control plot indicates successful mating disruption.

Protocol 3: Quantification of Airborne Pheromone Concentration

  • Objective: To measure the concentration of this compound in the air of a treated field.

  • Materials:

    • Air sampling pump

    • Adsorbent tubes (e.g., Tenax® TA)

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

    • Internal standard

  • Procedure:

    • Place air sampling pumps with adsorbent tubes at various locations and heights within the pheromone-treated area.

    • Draw a known volume of air through the tubes at a constant flow rate for a specified period.

    • After sampling, seal the tubes and transport them to the laboratory for analysis.

    • Extract the trapped volatiles from the adsorbent using a suitable solvent and add a known amount of an internal standard.

    • Analyze the extract using GC-MS to identify and quantify the amount of this compound.

    • Calculate the airborne concentration of this compound in ng/m³.[3]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is this compound and how does it work? A1: this compound is a synthetic version of the sex pheromone released by the female pink bollworm moth to attract males for mating. In pest management, it is used in two main ways: in traps to monitor moth populations, and in mating disruption dispensers that permeate the air with the pheromone, confusing the males and preventing them from finding females, thus reducing mating and subsequent crop damage.[4]

  • Q2: How long do this compound lures and dispensers last in the field? A2: The longevity of this compound products depends on the formulation and environmental conditions. Lures in traps typically need to be replaced every 3-4 weeks. Mating disruption dispensers, such as ropes or hollow fibers, are designed to release the pheromone over a longer period, often around 90 days. However, high temperatures can increase the release rate and shorten their effective lifespan.[4]

  • Q3: Can I use this compound to control an existing heavy infestation of pink bollworm? A3: Mating disruption with this compound is most effective as a preventative measure when applied before a large population builds up. In cases of heavy infestation, it may not be sufficient on its own and should be used as part of an Integrated Pest Management (IPM) program that includes other control tactics.[5]

  • Q4: Is it necessary to use pheromone traps in a field treated with mating disruption? A4: Yes, using a few pheromone traps within a mating disruption-treated field is a crucial monitoring tool. A significant reduction in trap catches inside the treated area compared to outside indicates that the mating disruption is working. If catches within the treated area remain high, it may signal a problem with the application or the need for additional control measures.

  • Q5: Why am I still seeing some boll damage in my mating disruption-treated field? A5: Some level of damage may still occur due to several factors. Mated females may fly in from nearby untreated fields. Also, at very high population densities, some males may still be able to locate females despite the pheromone-saturated environment. The goal of mating disruption is to reduce damage to below an economic threshold, not necessarily to eliminate it completely.

Section 5: Visualizations (Graphviz)

TroubleshootingWorkflow Start Low Trap Catches or High Crop Damage CheckTraps Inspect Trap Placement and Condition Start->CheckTraps CheckLures Verify Lure Age and Handling Start->CheckLures CheckDispensers Confirm Dispenser Density and Placement Start->CheckDispensers AssessPopulation Evaluate Pest Population Density Start->AssessPopulation AnalyzeEnvironment Consider Environmental Factors (Temp, Wind) Start->AnalyzeEnvironment Action1 Adjust Trap Location Replace Liners CheckTraps->Action1 Action2 Replace Old or Contaminated Lures CheckLures->Action2 Action3 Apply Additional Dispensers Correct Placement CheckDispensers->Action3 Action4 Integrate Other Control Methods AssessPopulation->Action4 Action5 Adjust Monitoring Schedule and Expectations AnalyzeEnvironment->Action5

Caption: Troubleshooting workflow for common this compound efficacy issues.

ExperimentalWorkflow Start Define Objective: Mating Disruption Efficacy Setup Establish Treatment and Control Plots Start->Setup Application Apply this compound Dispensers to Treatment Plot Setup->Application Monitoring1 Deploy Pheromone Traps in Both Plots Application->Monitoring1 Monitoring3 Boll Sampling: Assess Larval Infestation Application->Monitoring3 Monitoring2 Weekly Trap Monitoring: Record Moth Catches Monitoring1->Monitoring2 Analysis Compare Trap Catches and Boll Damage Between Plots Monitoring2->Analysis Monitoring3->Analysis Conclusion Determine Efficacy of Mating Disruption Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound mating disruption efficacy.

EnvironmentalFactors cluster_factors Environmental Factors cluster_impacts Impacts This compound This compound Efficacy Temp Temperature ReleaseRate Alters Release Rate (Higher Temp = Faster Release) Temp->ReleaseRate directly influences UV UV Radiation Degradation Potential for Isomerization UV->Degradation Humidity Humidity Humidity->ReleaseRate minor influence Soil Soil Type Persistence Affects Persistence (Soil Type, Volatilization) Soil->Persistence Wind Wind Speed Plume Disrupts Pheromone Plume Wind->Plume ReleaseRate->this compound Degradation->this compound Persistence->this compound Plume->this compound

Caption: Impact of environmental factors on this compound efficacy.

References

Technical Support Center: Reducing the Manufacturing Cost of Synthetic Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing the manufacturing cost of synthetic Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella).

Frequently Asked Questions (FAQs)

Q1: What are the main drivers of high manufacturing costs in synthetic this compound production?

A1: The primary cost drivers in the chemical synthesis of this compound are the multi-step nature of the synthesis, often involving 5-10 steps, which can lead to low overall yields (5-20%).[1] Other significant factors include the cost of starting materials and reagents, particularly those required for stereoselective synthesis, and the need for extensive purification to achieve the desired isomeric ratio.

Q2: What are the most common issues encountered during this compound synthesis that impact cost?

A2: The most frequently encountered issues include:

  • Low overall yields: This can be due to incomplete reactions, product loss during workup and purification, or suboptimal reaction conditions.

  • Incorrect isomeric ratio: Achieving the precise 1:1 ratio of (Z,Z) to (Z,E) isomers, which is crucial for biological activity, can be challenging.[2] Undesired isomers can act as inhibitors, reducing the efficacy of the final product.

  • Side reactions and byproduct formation: These necessitate complex and costly purification steps.

  • Difficulty in sourcing high-purity starting materials: The cost and availability of key precursors can significantly impact the overall manufacturing cost.

Q3: Are there more cost-effective alternatives to traditional chemical synthesis for this compound production?

A3: Yes, biotechnological production using engineered yeast (e.g., Saccharomyces cerevisiae and Yarrowia lipolytica) is emerging as a highly promising and cost-effective alternative.[1][2][3] Yeast fermentation can produce specific this compound isomers from renewable feedstocks, potentially at a cost competitive with insecticides.[1] This method offers the advantages of being more sustainable and environmentally friendly, with the potential for significantly lower production costs compared to complex chemical synthesis routes.[3]

Q4: How can I optimize my current chemical synthesis process to reduce costs?

A4: To optimize your process for cost reduction, consider the following:

  • Route scouting: Investigate alternative synthetic routes that utilize cheaper starting materials or have fewer steps. For example, olefin metathesis can be a more efficient method for forming the double bonds compared to traditional Wittig reactions.

  • Process Analytical Technology (PAT): Implement PAT to monitor critical process parameters in real-time.[4][5][6] This allows for better control over the reaction, leading to higher yields, improved consistency, and reduced waste.[4]

  • Catalyst selection and optimization: For steps like hydrogenation, the choice of catalyst (e.g., Lindlar catalyst) and reaction conditions is critical for achieving high stereoselectivity and yield.[7][8]

  • Solvent and reagent recycling: Develop and implement protocols for recycling solvents and unreacted reagents to reduce waste and raw material costs.

  • Purification optimization: Investigate more efficient purification techniques, such as selective crystallization or preparative chromatography, to reduce solvent consumption and product loss.

Troubleshooting Guides

Issue 1: Low Overall Yield
Potential Cause Troubleshooting Step Recommended Action
Incomplete Reactions Monitor reaction progress closely.Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of starting materials before proceeding to the next step. Adjust reaction time, temperature, or reagent stoichiometry as needed.
Product Loss During Workup Optimize extraction and separation procedures.Minimize the number of liquid-liquid extractions. Ensure the pH of the aqueous phase is optimal for your product's solubility in the organic solvent. Use a separatory funnel efficiently to avoid leaving product behind.
Product Loss During Purification Refine chromatography techniques.Select the appropriate stationary and mobile phases for column chromatography to achieve good separation with minimal tailing. Consider alternative purification methods like distillation or crystallization if applicable.
Degradation of Intermediates Handle sensitive compounds appropriately.Some intermediates in this compound synthesis may be sensitive to air, moisture, or temperature. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents when necessary.
Issue 2: Incorrect Isomeric Ratio of (Z,Z) to (Z,E) Isomers
Potential Cause Troubleshooting Step Recommended Action
Non-Stereoselective Reactions Employ stereoselective synthetic methods.For the formation of the double bonds, utilize reactions known for their high stereoselectivity, such as the Wittig reaction with stabilized or semi-stabilized ylides for (E)-isomers and non-stabilized ylides for (Z)-isomers, or stereoselective reduction of alkynes using catalysts like Lindlar's catalyst for (Z)-alkenes.[7][8]
Isomerization During Synthesis Maintain mild reaction and workup conditions.Avoid exposure of the intermediates and final product to strong acids, bases, or high temperatures, which can cause isomerization of the double bonds.
Inaccurate Isomer Analysis Use appropriate analytical techniques for isomer quantification.Employ Gas Chromatography (GC) with a suitable capillary column to achieve baseline separation of the (Z,Z) and (Z,E) isomers for accurate quantification.

Cost-Effective Synthetic Workflow

The following diagram outlines a generalized, cost-effective workflow for the synthesis of this compound, highlighting key stages where optimization can lead to significant cost reductions.

Gossyplure_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification & Analysis cluster_product Final Product Start Cost-Effective Starting Materials (e.g., 1,5-Hexadiyne, 6-chloro-1-hexanol) Step1 Step 1: Chain Elongation (e.g., Grignard Reaction) Start->Step1 Lower cost precursors Step2 Step 2: Formation of Alkyne Intermediate Step1->Step2 Step3 Step 3: Stereoselective Reduction (e.g., Lindlar Hydrogenation for Z-isomers) Step2->Step3 High stereoselectivity is key Step4 Step 4: Acetylation Step3->Step4 Purification Purification of Isomers (e.g., Column Chromatography, Distillation) Step4->Purification Optimize for yield and purity Analysis Isomer Ratio Analysis (GC-MS) Purification->Analysis Product Synthetic this compound (1:1 mixture of Z,Z and Z,E isomers) Analysis->Product Verify 1:1 ratio

Caption: A generalized workflow for the cost-effective synthesis of this compound.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (Z,Z)-7,11-Hexadecadien-1-yl Acetate

This protocol focuses on a key stereoselective step in the synthesis of the (Z,Z)-isomer of this compound.

Step: Partial Hydrogenation of 7,11-Hexadecadiynyl Acetate [7][8]

Materials:

  • 7,11-Hexadecadiynyl acetate (100 g)

  • Hexane (olefin-free, 100 ml)

  • Palladium on calcium carbonate (Lindlar catalyst, 1 g)[7][8]

  • Synthetic quinoline (10 drops)[7][8]

  • Parr hydrogenation apparatus

Procedure:

  • In a 500 ml Parr hydrogenation flask equipped with a cooling coil, combine 7,11-hexadecadiynyl acetate, hexane, Lindlar catalyst, and synthetic quinoline.[7][8]

  • Pressurize the flask with hydrogen to 10-20 psi.[7]

  • Maintain the reaction temperature between 15-25°C during hydrogenation to minimize cis-trans isomerization.[7]

  • Monitor the reaction until the theoretical amount of hydrogen for the reduction of two triple bonds has been absorbed.[7]

  • Upon completion, carefully vent the excess hydrogen.

  • Remove the catalyst by filtration.

  • Isolate the product, (Z,Z)-7,11-hexadecadien-1-yl acetate, by distillation of the filtrate. The boiling point is 130-132°C at 1 torr.[8]

Expected Outcome:

  • The yield is expected to be essentially quantitative.[7]

  • The isomeric purity is estimated to be over 95% (Z,Z)-isomer.[8]

Protocol 2: Acetylation of 7,11-Hexadecadiyn-1-ol

This protocol describes the final step in many this compound syntheses, the conversion of the alcohol to the acetate.

Materials:

  • 7,11-Hexadecadiyn-1-ol

  • Pyridine

  • Acetic anhydride

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 7,11-hexadecadiyn-1-ol in a mixture of pyridine and acetic anhydride.[8]

  • Stir the reaction mixture at room temperature overnight.[8]

  • Pour the reaction mixture into ice-water and extract with diethyl ether.[8]

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 7,11-hexadecadiynyl acetate.

  • Purify the crude product by column chromatography if necessary.

Data Presentation: Comparative Analysis of Production Methods

The following table provides a qualitative comparison of the different production methods for synthetic this compound. Quantitative data for a direct cost comparison is often proprietary and varies based on scale and location.

Parameter Traditional Chemical Synthesis Alternative Chemical Synthesis (e.g., Olefin Metathesis) Biotechnological Production (Yeast Fermentation)
Number of Steps High (5-10+)[1]Moderate to HighLow (fermentation followed by purification)
Overall Yield Low to Moderate (5-20%)[1]Potentially HigherVariable, but can be high with optimized strains
Stereoselectivity Can be challenging and require specific reagentsCan offer high stereoselectivityHighly stereospecific, produces specific isomers
Starting Materials Often petroleum-based and can be expensiveCan utilize different starting materials, potentially cheaperRenewable feedstocks (e.g., sugars)
Environmental Impact Can generate significant chemical wasteCan be designed to be "greener"Generally considered more environmentally friendly
Estimated Cost HighModerate to HighPotentially low, competitive with insecticides[1]

Signaling Pathway and Experimental Workflow Diagrams

Olfactory_Signaling_Pathway cluster_pathway This compound Olfactory Signaling in Male Moth Pheromone This compound Molecules OBP Odorant Binding Proteins (OBPs) Pheromone->OBP Binding in Sensillum Lymph OR Olfactory Receptors (ORs) OBP->OR Transport to Receptor Neuron Olfactory Sensory Neuron OR->Neuron Activation Signal Signal Transduction Cascade Neuron->Signal Response Behavioral Response (Mating) Signal->Response

Caption: Simplified diagram of the this compound olfactory signaling pathway in the male pink bollworm moth.

Experimental_Workflow cluster_workflow Cost-Benefit Analysis Workflow Define Define Treatments: - this compound-based method - Conventional insecticide Setup Experimental Setup: - Replicated plots - Randomized design Define->Setup Application Apply Treatments Setup->Application Data Data Collection: - Pest population - Crop damage - Yield Application->Data Analysis Economic Analysis: - Cost of inputs - Gross returns - Net returns Data->Analysis Conclusion Conclusion: - Compare cost-benefit ratios Analysis->Conclusion

Caption: A logical workflow for conducting a cost-benefit analysis of this compound versus conventional pest control methods.

References

Technical Support Center: Enhancing Controlled Release Kinetics of Gossyplure Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in experiments involving Gossyplure formulations. Here, you will find troubleshooting guidance for common issues, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Troubleshooting Guides

This section addresses common problems encountered during the formulation and testing of controlled-release this compound systems.

Issue Potential Cause Suggested Solution
Rapid Loss of Field Efficacy High Volatilization Rate: The formulation releases this compound too quickly at field temperatures.- Select a formulation with a slower, more controlled release mechanism (e.g., hollow fibers, laminated plastics). - Adjust the application rate and frequency based on field temperature and wind conditions.[1]
Degradation of Active Ingredient: this compound is being degraded by environmental factors.- Oxidative Degradation: Incorporate a phenolic antioxidant such as Butylated Hydroxytoluene (BHT) into the formulation.[1] - Hydrolytic Degradation: Ensure the formulation matrix is hydrophobic to minimize water ingress. Consider including moisture scavengers in the packaging.[1] - Photodegradation: Add a UV protectant like a benzotriazole or carbon black to the formulation.[1]
Inconsistent Release Profile Inhomogeneous Distribution of this compound: The active ingredient is not evenly dispersed within the polymer matrix.- Ensure proper mixing and dispersion of this compound during the manufacturing process. - Implement quality control checks to verify the homogeneity of the formulation.[1]
Degradation of the Polymer Matrix: The carrier material is breaking down, leading to an unpredictable release.- Select a polymer matrix that is resistant to environmental degradation (e.g., UV stable, resistant to hydrolysis). - Conduct stability testing of the blank formulation matrix under field conditions.[1]
Low or No Response in Electroantennography (EAG) Bioassays Incorrect Isomer Ratio: The 1:1 ratio of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate, crucial for biological activity, is off.- Source this compound from a reputable supplier that provides a certificate of analysis with the correct isomeric ratio.
Degradation of Lure: The this compound in the lure used for the bioassay has degraded due to improper storage.- Store lures in a cool, dark place, preferably refrigerated or frozen, in their original sealed packaging until use.
Technical Issues with EAG Setup: Problems with electrode placement, contact, or pheromone delivery can dampen the response.- Ensure proper placement and contact of the recording and reference electrodes. - Verify the concentration and purity of your this compound standard and ensure the delivery system is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of controlled-release formulations for this compound?

A1: Commercially available formulations are designed to provide a physical barrier that protects this compound from environmental factors and controls its release over time.[1] These include hollow fibers, laminated plastic flakes, and sprayable microcapsules.[1]

Q2: How do environmental factors like temperature and sunlight affect this compound release and stability?

A2: High temperatures can accelerate the volatilization rate of this compound, leading to a shorter effective period.[1] Sunlight, particularly UV radiation, can cause photodegradation of the pheromone if not adequately protected by the formulation.[1] It is crucial to monitor and record environmental conditions during field trials to correlate them with release data.[1]

Q3: What stabilizers can be incorporated to enhance the stability of this compound formulations?

A3: To mitigate degradation, various stabilizers can be used. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) can prevent oxidative degradation. For protection against photodegradation, UV protectants such as benzotriazoles (e.g., Tinuvin® P), carbon black, or titanium dioxide can be included in the formulation.[1]

Q4: How can I quantify the release rate of this compound from my formulation in the lab?

A4: The mini-airflow method is a standard technique for measuring the release rates of this compound from controlled-release dispensers.[2] This method involves passing air over the formulation and trapping the released this compound on glass beads, which is then desorbed with a solvent and quantified.[2]

Q5: What analytical methods are suitable for quantifying this compound?

A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical methods for quantifying this compound and its degradation products.[1] GC with a Flame Ionization Detector (FID) is commonly used to separate and quantify the isomers of this compound.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the efficacy and analysis of this compound formulations.

Table 1: Comparative Field Efficacy of this compound Mating Disruption Formulations

Formulation TypeApplication RateEfficacy MetricResultGeographic Location
PB-Ropes200 per acreReduction in green boll damage4.73% damage vs. 31.04% in controlPakistan[3]
Generic this compoundNot specifiedReduction in boll infestation84% reduction in the center of the treated areaBrazil[3]
PB-Rope DispensersNot specifiedComparison to insecticidal sprayComparable reduction in crop damageCentral Greece[3]
Microencapsulated Spray12.3 g a.i./haReduction in trap catches~90% reduction over a 9-12 day periodArizona, USA

Table 2: Typical Gas Chromatography (GC-FID) Parameters for this compound Analysis

ParameterRecommended Setting/ValueRationale
Column Fused silica capillary column (e.g., HP-5)Suitable for separating the (Z,Z) and (Z,E) isomers.[2]
Carrier Gas Helium or HydrogenHigh purity is essential for good chromatography.[4]
Inlet Temperature 250 - 280 °CEnsures rapid and complete vaporization of the sample without thermal degradation.[4]
Oven Temperature Program Initial: 150°C, ramp to 250°CA temperature gradient is employed for optimal separation of the isomers.[2]
Injection Volume 1 µLA standard volume for many GC applications.[4]
Detector Flame Ionization Detector (FID)Provides a robust and linear response for quantification.[2]
Sample Concentration ~10 µg/mL in HexaneTo achieve an appropriate on-column amount for detection.[4]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

Objective: To assess the stability of this compound formulations under accelerated conditions to predict shelf-life.

Materials:

  • This compound formulation samples in final packaging

  • Control samples stored at 5°C in the dark

  • Stability chambers with controlled temperature and relative humidity (RH)

  • Hexane (or other suitable non-polar solvent)

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Sample Preparation: Prepare multiple samples of the this compound formulation in its intended final packaging. Retain control samples at 5°C.[1]

  • Storage Conditions: Place the samples in stability chambers at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[1]

  • Sampling Time Points: Retrieve samples from the stability chambers at predetermined time points, for example, 0, 1, 2, 3, and 6 months.[1]

  • Extraction: Extract the this compound from the formulation using a suitable solvent like hexane.

  • Quantification: Quantify the concentration of this compound and its primary degradation product, 7,11-hexadecadien-1-ol, using a validated GC or HPLC method.[1]

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Determine the degradation rate constant (k) for each condition and use the Arrhenius equation to model the effect of temperature on the degradation rate and predict the shelf-life.[1]

Protocol 2: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To separate and quantify the (Z,Z) and (Z,E) isomers of this compound in a sample.

Materials:

  • Gas Chromatograph with FID

  • Fused silica capillary column (e.g., HP-5)

  • Helium or Hydrogen carrier gas

  • This compound standard of known concentration and isomeric ratio

  • Sample for analysis

  • Hexane

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in hexane (e.g., 1 mg/mL). Perform serial dilutions to create working standards at various concentrations (e.g., 1, 5, 10, 20 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dilute the this compound formulation extract in hexane to a concentration within the range of the calibration curve (approximately 10 µg/mL is a good starting point).[4] Ensure the final sample is free of particulates by filtering or centrifuging.

  • GC Instrument Setup: Set up the GC-FID system according to the parameters outlined in Table 2.

  • Injection: Inject 1 µL of the prepared standards and samples into the GC system.

  • Data Acquisition and Analysis: Record the chromatograms. The (Z,Z) and (Z,E) isomers will have different retention times, allowing for their identification.[2] Quantify the amount of each isomer in the samples by comparing their peak areas to the calibration curve generated from the standards.

Visualizations

experimental_workflow Experimental Workflow for Evaluating this compound Formulations cluster_formulation Formulation & Preparation cluster_kinetics Release Kinetics Analysis cluster_stability Stability Assessment cluster_efficacy Efficacy Evaluation formulation Select Formulation Type (e.g., Hollow Fiber, Microcapsule) preparation Prepare Formulation with Known this compound Load formulation->preparation release_study In-Vitro Release Study (Mini-Airflow Method) preparation->release_study accel_stability Accelerated Stability Testing (High Temp/Humidity) preparation->accel_stability field_trial Field Trial Setup (Treated vs. Control Plots) preparation->field_trial quantification Quantify Released this compound (GC/HPLC) release_study->quantification modeling Apply Kinetic Models (e.g., Zero-order, Higuchi) quantification->modeling analysis Statistical Analysis modeling->analysis stability_quant Quantify Remaining this compound Over Time (GC/HPLC) accel_stability->stability_quant shelf_life Predict Shelf-Life (Arrhenius Equation) stability_quant->shelf_life shelf_life->analysis data_collection Data Collection (Trap Catches, Boll Infestation) field_trial->data_collection data_collection->analysis

Caption: A general workflow for the development and evaluation of this compound formulations.

troubleshooting_logic Troubleshooting Logic for Inconsistent Release Profiles start Inconsistent Release Profile Observed check_homogeneity Is this compound Homogeneously Distributed? start->check_homogeneity check_matrix_stability Is the Polymer Matrix Stable? check_homogeneity->check_matrix_stability Yes improve_mixing Action: Improve Mixing & Dispersion During Manufacturing check_homogeneity->improve_mixing No select_stable_polymer Action: Select More Resistant Polymer (UV/Hydrolysis Stable) check_matrix_stability->select_stable_polymer No end Consistent Release Profile Achieved check_matrix_stability->end Yes qc_check Action: Implement Homogeneity QC Checks improve_mixing->qc_check qc_check->end test_blank_matrix Action: Conduct Stability Test on Blank Matrix select_stable_polymer->test_blank_matrix test_blank_matrix->end

Caption: A decision-making flowchart for troubleshooting inconsistent this compound release.

References

Technical Support Center: Stabilizing Gossyplure with Antioxidant Additives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of antioxidant additives on the stability of Gossyplure.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of stabilizing this compound.

Issue Possible Cause Troubleshooting Steps
Rapid degradation of this compound even with antioxidant addition. 1. Inappropriate antioxidant selection: The chosen antioxidant may not be effective against the primary degradation pathway (e.g., using a hydrolytic stabilizer when oxidative degradation is dominant).2. Insufficient antioxidant concentration: The amount of antioxidant may be too low to effectively quench degrading radicals or reactive species.3. Antioxidant degradation: The antioxidant itself may be unstable under the experimental conditions (e.g., high temperature, UV light exposure).4. Presence of pro-oxidants: Contaminants such as metal ions in the formulation can accelerate oxidative degradation.1. Review the literature for antioxidants known to be effective for long-chain acetate esters or other insect pheromones.2. Perform a dose-response experiment to determine the optimal concentration of the antioxidant. See the Experimental Protocols section for a detailed methodology.3. Evaluate the stability of the antioxidant under your specific experimental conditions. Consider using a more stable antioxidant or protecting the formulation from light and excessive heat.4. Use high-purity solvents and reagents. Consider the use of a chelating agent, such as EDTA, to sequester metal ions.
Inconsistent stability results between experimental batches. 1. Variability in antioxidant dispersion: The antioxidant may not be homogeneously dissolved or dispersed in the this compound formulation.2. Inconsistent storage conditions: Fluctuations in temperature, humidity, or light exposure between batches can lead to different degradation rates.3. Pipetting or measurement errors: Inaccurate measurement of this compound or the antioxidant can lead to variability.1. Ensure thorough mixing of the antioxidant into the this compound formulation. For solid antioxidants, ensure they are fully dissolved in a suitable solvent before adding to the pheromone.2. Utilize controlled environment chambers for stability studies to maintain consistent temperature and humidity. Protect all batches from light by using amber vials or storing them in the dark.3. Calibrate all pipettes and balances regularly. Prepare stock solutions of the antioxidant to minimize weighing errors for small quantities.
Precipitation of the antioxidant from the this compound solution. 1. Low solubility of the antioxidant: The chosen antioxidant may have poor solubility in the this compound or the solvent system used.2. Supersaturation: The concentration of the antioxidant may exceed its solubility limit at the storage temperature.1. Select an antioxidant with good solubility in non-polar environments. Consider liquid antioxidants or those with higher lipophilicity.2. Determine the solubility limit of the antioxidant in your formulation at the intended storage temperature before conducting long-term stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, as a long-chain acetate ester with two double bonds, is primarily susceptible to two degradation pathways:

  • Oxidative Degradation: The double bonds at the 7th and 11th positions are prone to oxidation, which can be initiated by factors like heat, light, and the presence of oxygen or pro-oxidant metal ions. This can lead to the formation of epoxides, aldehydes, and carboxylic acids, ultimately breaking the carbon chain and inactivating the pheromone.

  • Hydrolytic Degradation: The acetate ester linkage can be hydrolyzed, particularly in the presence of water and either acidic or basic conditions, to yield the corresponding alcohol ((Z,Z)-7,11-hexadecadien-1-ol) and acetic acid.

Q2: Which antioxidants are commonly used to stabilize insect pheromones like this compound?

A2: Phenolic antioxidants are commonly employed due to their ability to act as radical scavengers, inhibiting oxidative degradation. The most frequently cited examples include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is widely used due to its effectiveness and low cost.

  • α-Tocopherol (Vitamin E): A natural antioxidant that is also effective at preventing lipid peroxidation.

Q3: How do I choose between BHT and α-tocopherol?

A3: The choice depends on several factors, including the specific formulation, regulatory requirements, and desired duration of stability. BHT is often more cost-effective for large-scale applications. α-Tocopherol may be preferred for applications where a "natural" stabilizer is desired. It is recommended to perform stability studies with both to determine the most effective option for your specific formulation and storage conditions.

Q4: Can I use a combination of antioxidants?

A4: Yes, in some cases, a synergistic effect can be achieved by using a combination of antioxidants that act via different mechanisms. For example, combining a radical scavenger like BHT with a chelating agent like EDTA can provide enhanced protection by both inhibiting radical chain reactions and sequestering pro-oxidant metal ions.

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: The most common and reliable methods for quantifying this compound and its degradation products are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method that can separate this compound from its degradation products and provide structural information for identification of the degradants.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is another powerful technique for separating and quantifying this compound. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-resolved from the parent compound.

Data Presentation

The following tables present illustrative data from accelerated stability studies on this compound with different antioxidant additives. Note: This data is for illustrative purposes to demonstrate the expected trends and should not be considered as definitive experimental results.

Table 1: Stability of this compound with BHT at 40°C

Time (Days)This compound Remaining (%) - No AntioxidantThis compound Remaining (%) - 0.1% BHTThis compound Remaining (%) - 0.5% BHT
0100.0100.0100.0
785.298.599.1
1472.196.898.2
3055.892.395.7
6033.485.190.4
9015.678.985.3

Table 2: Stability of this compound with α-Tocopherol at 40°C

Time (Days)This compound Remaining (%) - No AntioxidantThis compound Remaining (%) - 0.1% α-TocopherolThis compound Remaining (%) - 0.5% α-Tocopherol
0100.0100.0100.0
785.297.998.8
1472.195.597.5
3055.890.194.2
6033.482.388.1
9015.675.482.6

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound with Antioxidant Additives

  • Preparation of Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

    • Prepare stock solutions of the antioxidants (e.g., BHT, α-tocopherol) at various concentrations in the same solvent.

    • In amber glass vials, prepare the following formulations:

      • This compound solution without antioxidant (Control).

      • This compound solution with different concentrations of each antioxidant (e.g., 0.05%, 0.1%, 0.5% w/w relative to this compound).

    • Prepare at least three replicates for each formulation and each time point.

    • Seal the vials tightly.

  • Storage Conditions:

    • Place the vials in a temperature-controlled stability chamber at an elevated temperature (e.g., 40°C or 50°C).

    • Store a set of control samples at a lower temperature (e.g., 4°C) for comparison.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), remove one vial from each formulation group.

    • Analyze the samples immediately using a validated stability-indicating GC-MS or HPLC method to determine the concentration of this compound remaining.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time for each formulation.

    • Determine the degradation rate constant for each formulation.

Visualizations

Gossyplure_Degradation_Pathways This compound This compound ((Z,Z)-7,11-Hexadecadien-1-yl Acetate) Oxidation Oxidative Degradation This compound->Oxidation Heat, Light, O2, Metal Ions Hydrolysis Hydrolytic Degradation This compound->Hydrolysis H2O, Acid/Base Epoxides Epoxides Oxidation->Epoxides Alcohol (Z,Z)-7,11-Hexadecadien-1-ol Hydrolysis->Alcohol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Aldehydes_Ketones Aldehydes & Ketones Epoxides->Aldehydes_Ketones Carboxylic_Acids Carboxylic Acids Aldehydes_Ketones->Carboxylic_Acids

Caption: Primary degradation pathways of this compound.

Experimental_Workflow start Start prep_samples Prepare this compound Formulations (Control & with Antioxidants) start->prep_samples storage Store Samples at Accelerated Conditions (e.g., 40°C) prep_samples->storage sampling Collect Samples at Predetermined Time Points storage->sampling analysis Analyze Samples by GC-MS or HPLC sampling->analysis data_analysis Calculate % this compound Remaining and Degradation Rates analysis->data_analysis end End data_analysis->end

Caption: Workflow for an accelerated stability study.

Troubleshooting_Logic rect_node rect_node start Rapid this compound Degradation? check_antioxidant Is Antioxidant Appropriate? start->check_antioxidant Yes stable Stability Issue Resolved start->stable No check_conc Is Concentration Sufficient? check_antioxidant->check_conc Yes select_new Select New Antioxidant check_antioxidant->select_new No check_purity Are Reagents High Purity? check_conc->check_purity Yes optimize_conc Optimize Concentration check_conc->optimize_conc No use_pure Use High-Purity Reagents & Consider Chelators check_purity->use_pure No check_purity->stable Yes

Caption: Troubleshooting logic for rapid this compound degradation.

Technical Support Center: Mitigating UV Radiation-Induced Degradation of Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at mitigating the impact of UV radiation on Gossyplure degradation.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may arise during your photostability experiments.

Issue 1: Rapid Loss of this compound Efficacy in Field or Simulated Sunlight Exposure

Question: My this compound formulation is losing its biological activity much faster than expected. Could photodegradation be the cause?

Answer: Yes, a rapid loss of efficacy is a strong indicator of pheromone degradation. While this compound is relatively stable to direct photolysis over short periods, it is susceptible to indirect photodegradation.[1] This is particularly true in the vapor phase, where it can react with photochemically-produced hydroxyl radicals, leading to a half-life as short as a few hours under certain atmospheric conditions.[1] High temperatures and prolonged exposure to UV radiation will also accelerate the degradation of the active molecule.[1]

Troubleshooting Steps:

  • Review Formulation: Confirm that you are using a stabilized formulation. Unprotected this compound is highly susceptible to degradation. Your formulation should ideally include antioxidants or provide physical protection.[1]

  • Evaluate Dispenser Type: The choice of dispenser significantly impacts the pheromone's release rate and its protection from environmental factors. Controlled-release dispensers such as hollow fibers, laminated flakes, or ropes are designed to shield this compound from UV radiation and other environmental stressors.[1]

  • Assess Environmental Conditions: Take note of the environmental conditions during your experiment. High temperatures, intense sunlight, and high humidity can all accelerate degradation.[1]

  • Perform Chemical Analysis: To quantify the rate of degradation, analyze the residual this compound content in your dispensers over time. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are suitable methods for this analysis.[1]

Issue 2: Inconsistent Performance Between Different Batches of a Stabilized this compound Formulation

Question: I am observing significant variability in the performance of different batches of my this compound formulation, even though the nominal composition is the same. What could be the reason?

Answer: Inconsistent performance between batches can often be traced back to variations in the formulation, especially concerning the concentration and dispersion of stabilizers like antioxidants. Improper mixing or degradation of the stabilizer itself can lead to diminished protection of the this compound.

Troubleshooting Steps:

  • Implement Stringent Quality Control: For each batch, verify the concentration of both this compound and any added stabilizers using appropriate analytical methods.

  • Ensure Homogeneity of the Mixture: Confirm that the antioxidant and any other stabilizers are uniformly dispersed throughout the formulation. Inadequate mixing can result in "hot spots" with low stabilizer concentration, leading to faster degradation in those areas.[1]

  • Check Storage Conditions of Raw Materials: Review the storage conditions of your this compound and antioxidant stocks. Premature degradation can occur if they are exposed to light and heat before being formulated.[1]

  • Conduct Accelerated Stability Testing: Perform accelerated stability tests on each new batch to predict its shelf-life and performance under field conditions. This typically involves exposing the formulation to elevated temperatures and light intensity for a shorter duration.[1]

Issue 3: Poor Separation or Inconsistent Results in HPLC/GC-MS Analysis

Question: I am having trouble getting reproducible quantitative results for this compound concentration in my stability samples. What are some common causes for this?

Answer: Issues with chromatographic analysis can stem from sample preparation, instrument parameters, or the column itself.

Troubleshooting Steps for HPLC:

  • Peak Tailing or Fronting: This can be caused by column overload, a contaminated guard column, or a mismatch between the sample solvent and the mobile phase. Ensure your sample concentration is within the linear range of the column and that the sample is dissolved in a solvent weaker than or similar to the mobile phase.

  • Fluctuating Retention Times: This may be due to a non-thermostatted column, an improperly equilibrated column, or a change in mobile phase composition. Use a column oven for consistent temperature and ensure the column is fully equilibrated before starting your analytical run.

  • Ghost Peaks: These can arise from contamination in the mobile phase, sample carryover from a previous injection, or a contaminated guard column. Filter your mobile phase and use high-purity solvents. Implement a robust needle wash protocol in your autosampler.

Troubleshooting Steps for GC-MS:

  • No Peaks or Low Signal: This could be due to a leaky septum, a clogged syringe, or incorrect injector temperature. Regularly replace the septum and ensure the injector temperature is sufficient to volatilize the this compound.

  • Peak Tailing: A common cause is a dirty inlet liner or improper column installation. Regularly replace the liner and ensure the column is cut cleanly and installed at the correct depth.

  • Poor Isomer Separation: The separation of (Z,Z)- and (Z,E)-Gossyplure can be challenging. Optimize your oven temperature program with a slower ramp rate to improve resolution. Consider using a column with a stationary phase specifically designed for isomer separations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism is believed to be indirect photodegradation. While this compound does not significantly degrade from direct absorption of sunlight in the short term, in the vapor phase, it can be broken down by reacting with hydroxyl radicals (•OH).[1] These radicals are naturally present in the atmosphere and are produced through photochemical processes. This oxidative process can degrade the pheromone molecule.[1]

Q2: How do antioxidants prevent the photodegradation of this compound?

A2: Antioxidants, such as Butylated Hydroxytoluene (BHT), act as sacrificial molecules to protect this compound. They are more readily oxidized than the pheromone. When the formulation is exposed to UV light or reactive oxygen species, the antioxidant is consumed first, thereby preventing the degradation of this compound. Antioxidants can quench free radicals and inhibit the chain reactions of oxidation.[1]

Q3: What are the most effective types of formulations for preventing this compound photodegradation?

A3: Controlled-release formulations are generally the most effective as they provide a physical barrier against environmental factors in addition to any chemical stabilizers.[1] Examples include:

  • Polymer-based dispensers (e.g., hollow fibers, ropes): The pheromone is encapsulated within a polymer matrix that protects it from UV light and oxidation.[1]

  • Laminated plastic flakes: this compound is contained within the inner layers of a multi-layered plastic structure, shielding it from direct exposure.[1]

  • Microencapsulation: The pheromone is enclosed in microscopic capsules that provide protection and control its release.[2]

Q4: What is a typical half-life for this compound in the field?

A4: The half-life of this compound in the field is highly dependent on the formulation and environmental conditions. For unprotected this compound in the vapor phase, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be around 3 hours.[1] However, in controlled-release formulations that include antioxidants, the effective field life can be extended to several weeks or even months.[1]

Q5: Can I conduct my own photostability studies on this compound formulations?

A5: Yes, you can perform photostability studies by adapting guidelines for pharmaceuticals, such as the ICH Q1B guidelines. This involves exposing your formulation to a controlled light source that mimics the solar spectrum and quantifying the degradation of this compound over time using analytical techniques like HPLC or GC-MS.[1]

Data Presentation

The following tables summarize representative quantitative data for the degradation of this compound and the performance of analytical methods.

Table 1: Illustrative Degradation of this compound in Different Formulations After Accelerated UV Aging *

FormulationStabilizer(s)UV Exposure (Simulated Hours)This compound Remaining (%)Estimated Half-Life (Simulated Hours)
UnprotectedNone2445%~22
ProtectedBHT (1% w/w)2485%~90
ProtectedBenzotriazole (0.5% w/w)2488%~110
ProtectedBHT (1% w/w) + Benzotriazole (0.5% w/w)2495%~250
MicroencapsulatedBHT (1% w/w)2492%~180

*Note: These values are illustrative and intended to demonstrate the relative effectiveness of different stabilization strategies. Actual degradation rates will vary depending on the specific formulation, dispenser type, and experimental conditions.

Table 2: Typical Performance of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.2 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.5 - 1.0 µg/mL
Linearity (R²) > 0.99> 0.99
Recovery 90 - 110%95 - 105%
Precision (%RSD) < 10%< 5%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Formulation in a Polymer Matrix

This protocol describes a general method for incorporating this compound and stabilizers into a polymer matrix for a controlled-release dispenser.

  • Polymer Selection: Choose a UV-stable polymer with appropriate diffusion characteristics for this compound (e.g., polyethylene, ethylene-vinyl acetate).

  • Stabilizer Selection: Select an antioxidant (e.g., BHT) and/or a UV absorber (e.g., a benzotriazole derivative).

  • Blending:

    • Melt the polymer in a suitable mixer (e.g., a twin-screw extruder) at a temperature that does not degrade the this compound or stabilizers.

    • In a separate container, create a pre-mix of the this compound and the stabilizer(s).

    • Introduce the this compound-stabilizer pre-mix into the molten polymer and mix until a homogenous blend is achieved.

  • Dispenser Formation: Extrude or mold the polymer blend into the desired dispenser shape (e.g., fibers, flakes, ropes).

  • Quality Control: Analyze a representative sample of the dispensers to confirm the concentration and homogeneity of the this compound and stabilizers.

Protocol 2: Accelerated Photostability Testing of this compound Formulations

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[1]

  • Sample Preparation:

    • Prepare samples of your this compound formulation.

    • For comparison, prepare a control sample of unprotected this compound in a solvent such as hexane.

    • For each formulation, prepare a "dark control" by wrapping the sample container in aluminum foil to protect it from light. This will allow you to differentiate between photodegradation and thermal degradation.[1]

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source that mimics the solar spectrum (e.g., a xenon arc lamp or a D65/ID65 fluorescent lamp).

    • The total illumination should be no less than 1.2 million lux hours, and the near-UV energy should be no less than 200 watt-hours/square meter.[1]

  • Sampling: Withdraw aliquots of each sample at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).[1]

  • Analysis:

    • Quantify the concentration of this compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV or GC-MS.

    • Analyze for the presence of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for all samples.

    • Compare the degradation rates of the protected formulations to the unprotected control.

    • Subtract the degradation observed in the dark control from the light-exposed samples to determine the net photodegradation.[1]

Mandatory Visualizations

Gossyplure_Degradation_Pathway This compound This compound ((Z,Z)- and (Z,E)-7,11-hexadecadien-1-yl acetate) Oxidative_Degradation Oxidative Degradation This compound->Oxidative_Degradation UV_Radicals UV Radiation + Hydroxyl Radicals (•OH) UV_Radicals->Oxidative_Degradation Degradation_Products Inactive Degradation Products Oxidative_Degradation->Degradation_Products

Caption: Primary indirect photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_exposure UV Exposure cluster_analysis Analysis Formulation_A Unprotected this compound (Control) UV_Chamber Photostability Chamber (Controlled UV light, Temp, Humidity) Formulation_A->UV_Chamber Dark_Control Dark Control (Wrapped in foil) Formulation_A->Dark_Control Formulation_B This compound + Antioxidant Formulation_B->UV_Chamber Formulation_B->Dark_Control Formulation_C This compound + UV Absorber Formulation_C->UV_Chamber Formulation_C->Dark_Control Formulation_D This compound + Antioxidant + UV Absorber Formulation_D->UV_Chamber Formulation_D->Dark_Control Sampling Time-point Sampling (0, 6, 12, 24, 48, 72h) UV_Chamber->Sampling Dark_Control->Sampling Quantification HPLC or GC-MS Quantification Sampling->Quantification Data_Analysis Data Analysis (Degradation Kinetics) Quantification->Data_Analysis

Caption: Workflow for evaluating the photostability of this compound formulations.

Troubleshooting_Logic Start Rapid Loss of Efficacy Observed Check_Formulation Is the formulation stabilized? Start->Check_Formulation Add_Stabilizer Incorporate antioxidant and/or UV absorber Check_Formulation->Add_Stabilizer No Check_Dispenser Is a controlled-release dispenser used? Check_Formulation->Check_Dispenser Yes Add_Stabilizer->Check_Dispenser Use_Protective_Dispenser Switch to a protective dispenser (e.g., hollow fiber, microcapsule) Check_Dispenser->Use_Protective_Dispenser No Quantify_Degradation Perform chemical analysis (HPLC/GC-MS) to confirm degradation rate Check_Dispenser->Quantify_Degradation Yes Use_Protective_Dispenser->Quantify_Degradation

Caption: Troubleshooting logic for addressing rapid loss of this compound efficacy.

References

Validation & Comparative

Comparative Efficacy of Gossyplure-Based Mating Disruption Versus Traditional Insecticides for the Control of Pink Bollworm (Pectinophora gossypiella)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two primary strategies for managing the pink bollworm (PBW), a globally significant pest of cotton: the behavioral-modifying synthetic pheromone, Gossyplure, and conventional chemical insecticides. The increasing prevalence of insecticide resistance in PBW populations necessitates a thorough evaluation of alternative, sustainable control methods.[1][2] This analysis is based on experimental data, focusing on efficacy, mechanism of action, and field application protocols to inform researchers and pest management professionals.

This compound is the synthetic sex pheromone of the female pink bollworm moth. Its application in cotton fields is a cornerstone of Integrated Pest Management (IPM) programs, functioning through "mating disruption."[3] High concentrations of the pheromone permeate the air, confusing male moths and severely hindering their ability to locate females for mating.[4] This disruption reduces successful reproductive events, leading to a decrease in the subsequent larval population that damages cotton bolls.[3]

In contrast, traditional insecticides used for PBW control are typically broad-spectrum neurotoxins, including organophosphates (e.g., Chlorpyrifos, Profenofos) and pyrethroids (e.g., Cypermethrin, Deltamethrin).[2][5] These chemicals act directly on the insect's nervous system to cause mortality, targeting the damaging larval stage. However, their efficacy is increasingly compromised by the evolution of resistance in pest populations.[1][5]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize experimental data comparing the performance of this compound-based mating disruption with traditional insecticide treatments in controlling pink bollworm infestations.

Table 1: Comparison of Boll Infestation and Pest Population Reduction

Control MethodMetricResultControl/UntreatedLocation/StudyCitation
This compound (PB-Ropes) Green Boll Damage (%)4.7331.04Pakistan[3]
This compound Boll Infestation Reduction (%)84.0-Brazil[3]
This compound (Mating Disruption) Boll Infestation (%)7.0 - 9.032.0 - 37.0Not Specified
This compound (PB Rope L) Mating Disruption (%)98.27 - 99.46-India[6]
Insecticide (Spinosad 45SC) Boll Infestation (%)23.9549.71India
Insecticide (Cypermethrin 25EC) Boll Infestation (%)26.0653.48India[2]
Insecticide (Emamectin benzoate) Larval Mortality (%)70.54-India[2]
Insecticide (Spinetoram 11.7 SC) Green Boll Damage (%)10.92-India[7]
Insecticide (Sumicidin 20% EC) EfficacyComparable to Mating Disruption-Not Specified[8]

Table 2: Impact on Crop Yield

Control MethodMetricResultControl/UntreatedLocation/StudyCitation
This compound Cotton Yield Increase (%)110.5-Brazil[3]
This compound (PB Rope L) Seed Cotton Yield ( kg/ha )20871754India[6]
Insecticide (Spinetoram 11.7 SC) Seed Cotton Yield (q/ha)12.4-India[7]

Experimental Protocols

The evaluation of pest control efficacy typically employs a standardized field trial methodology to ensure objective comparison.

1. Experimental Design: A Randomized Complete Block Design (RCBD) is a common approach used in agricultural research.[9][10] The field is divided into blocks, and each block is further divided into plots. Each plot within a block is randomly assigned a different treatment (e.g., this compound, a specific insecticide, or an untreated control). This design helps to minimize the effects of field variability.

2. Treatments and Application:

  • This compound (Mating Disruption): Formulations like PB-Rope L dispensers are manually tied to cotton plants.[11] Application typically occurs once, around 45-50 days after crop sowing, at a specified density (e.g., 160 ropes per acre or 685 per hectare).[6][11] The dispensers provide a slow, continuous release of the pheromone throughout the critical period of the cotton season.

  • Traditional Insecticides: Chemicals are applied as foliar sprays using equipment like knapsack sprayers.[10] Applications are initiated when the pest population reaches a predetermined economic threshold level (ETL).[9] Multiple applications are often necessary throughout the season, following the manufacturer's recommended dosage and timing.

  • Untreated Control: A set of plots is left untreated to serve as a baseline for measuring the natural pest infestation level and the relative effectiveness of the treatments.

3. Data Collection and Assessment:

  • Moth Population Monitoring: Pheromone-baited traps are placed within each plot to monitor the male moth population. In mating disruption plots, a significant reduction (or complete shutdown) of moth catches indicates efficacy.[8][6]

  • Boll Damage Assessment: A random sample of green cotton bolls (e.g., 100 bolls per plot) is collected periodically.[12] These bolls are dissected and examined for the presence of PBW larvae and associated damage (e.g., locule damage). The percentage of infested bolls is calculated.

  • Yield Measurement: At the end of the season, the seed cotton from each plot is harvested and weighed to determine the final yield, providing a direct measure of the economic benefit of the control strategy.[7]

Mandatory Visualization

The following diagrams illustrate the biological pathways and experimental workflows central to this comparison.

gossyplure_pathway This compound Pheromone Signaling Pathway cluster_env Environment cluster_moth Male Pectinophora gossypiella Pheromone This compound Pheromone (Dispersed in Air) Antenna Antennae with Odorant Receptors (ORs) Pheromone->Antenna Binds Neuron Olfactory Receptor Neuron (ORN) Antenna->Neuron Signal Transduction Brain Antennal Lobe & Protocerebrum (Brain) Neuron->Brain Neural Impulse Behavior Behavioral Response: Disorientation & Failed Mate Location Brain->Behavior Processed Signal Leads to

Caption: this compound confuses male moths by overwhelming their olfactory system.

insecticide_pathway Neurotoxic Insecticide Mode of Action (Example) cluster_env Environment cluster_larva PBW Larva Insecticide Insecticide Application (e.g., Organophosphate) Contact Contact or Ingestion by Larva Insecticide->Contact Synapse Synaptic Cleft (Nerve Junction) Contact->Synapse Reaches Target Site AChE Acetylcholinesterase (AChE) Enzyme Synapse->AChE Binds & Inhibits Result Continuous Nerve Firing, Paralysis, and Death AChE->Result Inhibition Causes

Caption: Neurotoxic insecticides disrupt nerve function, leading to paralysis and death.

experimental_workflow Comparative Efficacy Trial Workflow cluster_data Setup Field Setup: Randomized Complete Block Design (RCBD) Treatments Treatment Application: 1. This compound Dispensers 2. Insecticide Sprays 3. Untreated Control Setup->Treatments DataCollection In-Season Data Collection Treatments->DataCollection Trap Pheromone Trap Monitoring DataCollection->Trap Boll Boll Infestation Sampling DataCollection->Boll Harvest End-of-Season Harvest DataCollection->Harvest Analysis Data Analysis: Compare Means of Damage & Yield Harvest->Analysis Conclusion Conclusion on Relative Efficacy Analysis->Conclusion

Caption: Standardized workflow for comparing pest control methods in the field.

References

Cross-Reactivity of Gossyplure with Non-Target Insect Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gossyplure, the synthetic sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical tool in integrated pest management (IPM) strategies for cotton production. Its efficacy relies on its specificity to the target pest, minimizing impact on non-target organisms. This guide provides an objective comparison of the cross-reactivity of this compound with various non-target insect species, supported by available experimental data.

I. Chemical Composition of this compound

This compound is a racemic mixture of two geometric isomers of 7,11-hexadecadien-1-yl acetate:

  • (Z,Z)-7,11-hexadecadien-1-yl acetate

  • (Z,E)-7,11-hexadecadien-1-yl acetate

Typically, the commercial formulation of this compound contains these isomers in a 1:1 ratio.[1] This ratio is crucial for eliciting the full behavioral response in male pink bollworm moths.

II. Data Presentation: Cross-Reactivity with Non-Target Species

The specificity of this compound is not absolute. Cross-reactivity has been observed in other lepidopteran species, most notably the Angoumois grain moth (Sitotroga cerealella). The (Z,E)-isomer of this compound is the primary component of the sex pheromone of S. cerealella, known as Angoulure.[2]

While comprehensive quantitative data across a wide range of non-target species is limited in publicly available literature, the following table summarizes known interactions.

Non-Target SpeciesFamilyComponent(s) of this compound RecognizedType of ResponseReference
Angoumois grain moth (Sitotroga cerealella)Gelechiidae(Z,E)-7,11-hexadecadien-1-yl acetateAttraction[2]
(Unnamed new species)GelechiidaeThis compound (mixture)Occasional trap capture

Note: The (Z,Z)-isomer of this compound has been reported to interfere with the attraction of the Angoumois grain moth to the (Z,E)-isomer, suggesting a level of specificity is maintained by the blend.[2]

III. Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cross-reactivity of insect pheromones.

A. Electroantennography (EAG)

Electroantennography measures the electrical output from an insect's antenna in response to an odor stimulus. It is a primary method for screening the activity of pheromone components.

Materials:

  • Intact insect antenna

  • Reference and recording electrodes (Ag/AgCl)

  • Saline solution (e.g., insect Ringer's solution)

  • Micromanipulators

  • Amplifier and data acquisition system

  • Purified and humidified air delivery system

  • Odor cartridges (Pasteur pipettes with filter paper)

  • Test compounds (this compound isomers) and control (solvent)

Procedure:

  • An antenna is excised from a live, immobilized insect.

  • The base and tip of the antenna are placed in contact with the reference and recording electrodes, respectively, which are filled with saline solution.

  • A continuous stream of purified, humidified air is passed over the antenna.

  • A puff of air carrying the test odorant is introduced into the continuous airstream for a defined period (e.g., 0.5 seconds).

  • The resulting change in electrical potential (depolarization) across the antenna is recorded in millivolts (mV).

  • Responses to a range of concentrations of the test compounds and a solvent control are measured to determine the dose-response relationship.

B. Behavioral Assays (Wind Tunnel)

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural conditions.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Odor source (e.g., rubber septum impregnated with the test compound)

  • Video recording and analysis system

  • Test insects (typically male moths)

Procedure:

  • Individual male moths are acclimatized within the wind tunnel.

  • The odor source is placed at the upwind end of the tunnel.

  • The behavior of the moth is recorded as it flies upwind towards the odor source.

  • Key behaviors are quantified, including:

    • Wing fanning (initiation of response)

    • Taking flight

    • Oriented upwind flight

    • Zig-zagging flight pattern

    • Landing on or near the odor source

  • The percentage of insects exhibiting each behavior in response to the test compound is compared to the response to a control.

IV. Mandatory Visualizations

A. Experimental Workflow for Assessing Cross-Reactivity

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_data Data Analysis cluster_conclusion Conclusion Test_Compounds Prepare this compound Isomers and Control Solutions EAG Electroantennography (EAG) Test_Compounds->EAG Behavioral Behavioral Assays (Wind Tunnel) Test_Compounds->Behavioral Field Field Trapping Test_Compounds->Field Insects Rear and Select Non-Target Insect Species Insects->EAG Insects->Behavioral EAG_Data Analyze EAG Response (mV) EAG->EAG_Data Behavioral_Data Quantify Behavioral Responses (%) Behavioral->Behavioral_Data Field_Data Count and Identify Captured Species Field->Field_Data Conclusion Determine Cross-Reactivity and Specificity EAG_Data->Conclusion Behavioral_Data->Conclusion Field_Data->Conclusion

Caption: Workflow for assessing this compound cross-reactivity.

B. Pheromone Signaling Pathway in Moths

pheromone_pathway Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph Receptor Odorant Receptor (OR) + Orco Co-receptor PBP->Receptor Transport to Dendritic Membrane Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Ion Channel Activation Signal Action Potential to Antennal Lobe Neuron->Signal Signal Transduction Behavior Behavioral Response Signal->Behavior

Caption: Simplified pheromone signaling pathway in moths.

References

A Comparative Analysis of Gossyplure Dispenser Technologies for Pink Bollworm Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and pesticide development, this guide provides an objective comparison of different Gossyplure dispenser types used in the management of the pink bollworm (Pectinophora gossypiella). This document synthesizes experimental data on the performance of various dispenser technologies, details the methodologies for their evaluation, and visualizes the underlying biological and experimental frameworks.

This compound, the sex pheromone of the female pink bollworm moth, is a cornerstone of integrated pest management (IPM) for this significant cotton pest.[1] Its primary application is in mating disruption, where the atmosphere is saturated with synthetic pheromone to prevent male moths from locating females, thereby disrupting mating and reducing the pest population.[1] The efficacy of this strategy is highly dependent on the dispenser technology used to release the pheromone in a controlled and sustained manner. This guide compares the performance of several commercially available this compound dispenser formulations.

Comparative Performance of this compound Dispensers

The selection of a this compound dispenser is critical for the success of a mating disruption program. Several types of dispensers are commercially available, each with distinct release characteristics and longevity. The most common formulations include rope dispensers, hollow fibers, laminated flakes, and specialized paste-like formulations.

While direct comparative studies under identical conditions are limited, the following table summarizes performance data compiled from various field trials. It is important to note that the efficacy of these dispensers can be influenced by environmental factors such as temperature and wind.

Dispenser TypeFormulation ExamplesApplication RateEfficacy (Reduction in Moth Catches)Efficacy (Reduction in Boll Damage)Longevity (Field Life)
Rope Dispensers PB-Rope L®100-1000 ropes/hectareUp to 97-100%Significant reductionUp to 90-120 days
Hollow Fibers NoMate® PBWNot specifiedNot specifiedSignificant reductionNot specified
Laminated Flakes Disrupt®Not specifiedNot specifiedConsiderable reductionNot specified
SPLAT SPLAT-PBW®500 g/acre 86.72%74.21% (locule damage)Approx. 35 days

Experimental Protocols

The evaluation of this compound dispenser efficacy relies on standardized field trials. The following protocols are foundational for assessing the performance of different dispenser formulations.

Field Trapping for Population Monitoring

This method is used to assess the reduction in male moth populations in treated areas, indicating the effectiveness of mating disruption.

Objective: To compare the number of male pink bollworm moths captured in pheromone-baited traps in areas treated with different this compound dispensers versus untreated control areas.

Materials:

  • Pheromone traps (e.g., Delta traps)

  • Lures impregnated with a standard dose of this compound

  • This compound dispensers for treatment plots

  • Untreated control plots

Procedure:

  • Plot Establishment: Designate treated plots for each dispenser type and untreated control plots. Ensure sufficient distance between plots to prevent interference.

  • Dispenser Application: Apply the this compound dispensers in the treated plots according to the manufacturer's recommendations at the pin-square stage of the cotton crop.[2]

  • Trap Deployment: Place pheromone-baited traps in both treated and control plots at a specified density and height.

  • Data Collection: Monitor traps at regular intervals (e.g., weekly) and record the number of captured male moths.

  • Data Analysis: Compare the mean number of moths captured per trap in the treated plots with the control plots to determine the percentage reduction in moth catches.

Mating Disruption Efficacy Trial

This protocol directly assesses the impact of mating disruption on crop damage.

Objective: To evaluate the reduction in mating and subsequent larval infestation in cotton bolls in areas treated with this compound dispensers.

Materials:

  • This compound dispenser formulations

  • Untreated control plots

  • Tools for boll sampling

Procedure:

  • Plot Setup: Establish treated and untreated control plots as described above.

  • Dispenser Application: Apply the dispensers in the treated plots.

  • Boll Sampling: At regular intervals, collect a random sample of cotton bolls from both treated and control plots.

  • Damage Assessment: Inspect the collected bolls for signs of pink bollworm infestation, such as entry holes and the presence of larvae.

  • Data Analysis: Calculate the percentage of infested bolls and the average number of larvae per boll. Compare the results from the treated and control plots to determine the efficacy of the mating disruption. A significant reduction in boll infestation in the treated plots indicates successful mating disruption.[1]

Visualizations

This compound Olfactory Signaling Pathway in Male Moths

This compound disrupts the natural chemical communication between male and female pink bollworm moths. The following diagram illustrates the general olfactory signaling pathway in a male moth upon detection of the pheromone.

Gossyplure_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Brain Pheromone This compound Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Olfactory Receptor (OR) - Orco Complex PBP->OR_Complex Delivery ORN Olfactory Receptor Neuron (ORN) OR_Complex->ORN Activation AntennalLobe Antennal Lobe ORN->AntennalLobe Signal Transmission HigherCenters Higher Brain Centers AntennalLobe->HigherCenters Processing Behavior Behavioral Response (Upwind Flight) HigherCenters->Behavior Initiation

Caption: Olfactory signaling pathway of this compound in male pink bollworm moths.

Experimental Workflow for Dispenser Performance Comparison

The following diagram outlines the logical flow of a field experiment designed to compare the performance of different this compound dispenser types.

Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Collection cluster_analysis Data Analysis & Conclusion A Field Site Selection (History of PBW Infestation) B Establishment of Replicated Plots (Treatment & Control) A->B C Randomized Application of Dispenser Types B->C D Pheromone Trap Monitoring (Moth Catches) C->D E Cotton Boll Sampling (Infestation Assessment) C->E F Statistical Comparison of Moth Catches & Boll Damage D->F E->F G Determination of Relative Dispenser Efficacy F->G

Caption: Experimental workflow for comparing this compound dispenser performance.

References

A comparative analysis of synthetic routes for Gossyplure production.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for the Pink Bollworm Pheromone

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical component in integrated pest management strategies for cotton cultivation.[1][2] As a potent attractant, its primary application lies in monitoring and mating disruption to control this significant agricultural pest.[3] The biological activity of this compound is highly dependent on the specific ratio of its two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate, typically utilized in a 1:1 mixture for commercial applications.[4][5] The development of efficient and stereoselective synthetic routes is paramount for the cost-effective and large-scale production of this vital semiochemical. This guide provides a comparative analysis of the most common synthetic strategies for this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has been approached through various methodologies, each with its own set of advantages and disadvantages. The most prominent routes involve the use of acetylenic intermediates, Wittig reactions, Grignard couplings, and potentially, ozonolysis of fatty acids. A summary of the key performance indicators for these routes is presented in Table 1.

Synthetic RouteKey Starting MaterialsNumber of Key StepsOverall YieldStereoselectivityKey AdvantagesKey Disadvantages
1,5-Hexadiyne Route 1,5-Hexadiyne, 1-bromo-6-chlorohexane, 1-bromobutane~3ModerateHigh (with Lindlar catalyst)Well-established, good stereocontrolUse of Grignard reagents, multi-step purification
Wittig Reaction Route Alkyltriphenylphosphonium bromide, AldehydeVariableModerateGood to High (ylide dependent)High reliability for C=C bond formation, good stereocontrolFormation of triphenylphosphine oxide byproduct, cost of reagents
Grignard Coupling Route Grignard reagents, Alkyl halidesVariableModerateCan be challengingEfficient C-C bond formation, readily available starting materialsSensitivity to moisture, stereocontrol can be difficult
Ozonolysis of Oleic Acid Oleic AcidMulti-stepPotentially LowRequires subsequent stereocontrolUtilizes a readily available renewable feedstockGenerates multiple products requiring separation, subsequent steps needed to achieve the target molecule

Table 1: Comparative Overview of this compound Synthetic Routes

Synthetic Route Overviews and Logical Workflows

The choice of a synthetic route for this compound production is often a trade-off between factors such as cost, scalability, stereochemical control, and the availability of starting materials and reagents. Below are diagrams illustrating the logical workflows for the primary synthetic strategies.

Workflow for 1,5-Hexadiyne Route A 1,5-Hexadiyne B Double Alkylation (Grignard Reagents) A->B C 7,11-Hexadecadiyn-1-ol B->C D Acetylation C->D E 7,11-Hexadecadiynyl Acetate D->E F Partial Hydrogenation (Lindlar Catalyst) E->F G This compound ((Z,Z)- and (Z,E)-isomers) F->G

Caption: Logical workflow for the synthesis of this compound starting from 1,5-hexadiyne.

Workflow for Wittig Reaction Route A Phosphonium Salt + Aldehyde/Ketone B Ylide Formation A->B C Wittig Reaction B->C D Alkene Intermediate C->D E Further Functionalization (e.g., reduction, acetylation) D->E F This compound E->F

Caption: Generalized workflow for this compound synthesis via the Wittig reaction.

Workflow for Ozonolysis Route A Oleic Acid B Ozonolysis A->B C Mixture of C9 fragments (e.g., 9-oxononanoic acid, nonanal) B->C D Separation & Purification C->D E Further Elaboration (e.g., chain extension, functional group manipulation) D->E F This compound E->F

Caption: Conceptual workflow for this compound synthesis starting from oleic acid.

Detailed Experimental Protocols

Synthesis of (Z,Z)-7,11-Hexadecadien-1-yl Acetate via the 1,5-Hexadiyne Route

This protocol outlines a three-step synthesis commencing with the double alkylation of 1,5-hexadiyne.

Step 1: Synthesis of 7,11-Hexadecadiyn-1-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Initiate the reaction with a small crystal of iodine and a few drops of 1-bromo-6-chlorohexane. Once initiated, add the remaining 1-bromo-6-chlorohexane in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour.

  • First Alkylation: Cool the Grignard reagent to 0 °C and add a solution of 1,5-hexadiyne in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Second Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 1-bromobutane in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7,11-hexadecadiyn-1-ol.

Step 2: Acetylation of 7,11-Hexadecadiyn-1-ol

  • In a flask, dissolve the 7,11-hexadecadiyn-1-ol from the previous step in a mixture of pyridine and acetic anhydride.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7,11-hexadecadiynyl acetate.

Step 3: Partial Hydrogenation to (Z,Z)-7,11-Hexadecadien-1-yl Acetate

  • In a hydrogenation flask, dissolve 7,11-hexadecadiynyl acetate in hexane.

  • Add Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) and a small amount of quinoline.

  • Hydrogenate the mixture at 10-20 psi, maintaining the temperature between 15-25 °C to minimize cis-trans isomerization.

  • Monitor the reaction until the theoretical amount of hydrogen for the reduction of two triple bonds is absorbed.

  • Remove the catalyst by filtration and isolate the product by distillation of the filtrate. Based on IR analysis, the product typically contains less than 5% of E isomers.[6]

Stereoselective Synthesis of a (Z)-Alkene Intermediate via Wittig Reaction

This generalized protocol illustrates a key step in a potential this compound synthesis.

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate alkyltriphenylphosphonium bromide in dry THF. Cool the suspension to -78 °C and add n-butyllithium dropwise. Stir the resulting deep red or orange solution for 1 hour at -78 °C.[3]

  • Wittig Reaction: Dissolve the corresponding aldehyde in a small amount of dry THF and add it dropwise to the ylide solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.[3]

  • Workup and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Purification: Concentrate the organic phase under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography.

Ozonolysis of Oleic Acid to Produce C9 Intermediates

This process describes the oxidative cleavage of oleic acid to yield valuable precursors.

  • Ozonolysis Reaction: Dissolve oleic acid in a suitable solvent (e.g., methanol, dichloromethane) and cool the solution to a low temperature (e.g., -78 °C). Bubble ozone gas through the solution until the reaction is complete (indicated by a color change or TLC analysis).

  • Workup: After ozonolysis, the resulting ozonide can be worked up under either reductive or oxidative conditions.

    • Reductive Workup (e.g., with zinc/acetic acid or triphenylphosphine): This yields nonanal and 9-oxononanoic acid.[7][8]

    • Oxidative Workup (e.g., with hydrogen peroxide): This yields pelargonic acid and azelaic acid.[9]

  • Purification: The resulting mixture of C9 products can be separated and purified using techniques such as distillation or chromatography. The yield of 9-oxononanoic acid can be over 60% depending on the specific conditions.[10]

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own merits and challenges. The 1,5-hexadiyne route is a well-established and reliable method that offers excellent stereocontrol, making it a popular choice for producing the desired (Z,Z)-isomer. The Wittig reaction provides a versatile and highly reliable method for carbon-carbon double bond formation with good stereoselectivity, though the cost of reagents and purification from byproducts can be a consideration. Grignard coupling reactions are effective for building the carbon skeleton but may require more optimization to achieve high stereoselectivity. The ozonolysis of oleic acid presents an interesting approach utilizing a renewable feedstock, but the overall efficiency depends on the separation of the resulting product mixture and the subsequent multi-step conversion to the final this compound isomers.

The selection of the optimal synthetic route will depend on the specific requirements of the researcher or manufacturer, including scale, desired isomeric purity, cost constraints, and available expertise and equipment. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

References

Gossyplure's Prowess: A Comparative Guide to Lepidopteran Pheromone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of chemical ecology, the synthetic pheromone Gossyplure stands as a benchmark in the targeted management of the pink bollworm (Pectinophora gossypiella), a notorious pest of cotton. This guide offers a comprehensive comparison of this compound's efficacy against other notable lepidopteran pheromones, supported by experimental data and detailed methodologies for the benefit of researchers, scientists, and drug development professionals.

Unveiling the Mechanism: The Lepidopteran Pheromone Signaling Pathway

The ability of male moths to detect minute quantities of female-emitted sex pheromones is a testament to a highly specialized and sensitive signaling pathway. This process, from the initial capture of the pheromone molecule to the generation of a neural signal, is a critical area of study for the development of effective pest management strategies.

At the molecular level, the reception of a pheromone by a male moth involves a multi-step process within the antennae. Hydrophobic pheromone molecules are first solubilized and transported across the aqueous sensillum lymph by Pheromone-Binding Proteins (PBPs).[1][2][3] These proteins then deliver the pheromone to Pheromone Receptors (PRs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[1][3] The binding of the pheromone to its specific receptor initiates a signal transduction cascade, often involving G-proteins, which ultimately leads to the depolarization of the ORN and the generation of an electrical signal.[1][4] This signal is then transmitted to the brain, where it is processed, leading to a behavioral response, such as upwind flight towards the pheromone source.[5]

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex Pheromone->PBP_Pheromone PBP->PBP_Pheromone PR Pheromone Receptor (PR) PBP_Pheromone->PR Delivery ORN Olfactory Receptor Neuron (ORN) Dendrite Neural_Signal Neural Signal to Brain ORN->Neural_Signal G_Protein G-Protein PR->G_Protein Activation Signal_Transduction Signal Transduction Cascade G_Protein->Signal_Transduction Ion_Channel Ion Channel Opening Signal_Transduction->Ion_Channel Ion_Channel->ORN Depolarization

Caption: Generalized lepidopteran pheromone signaling pathway. (Within 100 characters)

Evaluating Efficacy: Key Experimental Protocols

The performance of a pheromone in pest management is quantified through rigorous experimental evaluation. Two standard methodologies are central to this assessment: Electroantennography (EAG) and wind tunnel bioassays.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the overall electrical response of an insect's antenna to a volatile compound. It serves as a direct measure of the sensitivity of the olfactory receptor neurons to a specific pheromone.

Experimental Workflow:

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Data Analysis A Immobilize Male Moth B Excise Antenna A->B C Mount Antenna on Electrodes B->C D Deliver Pheromone Puff C->D E Record Antennal Depolarization (EAG Signal) D->E F Measure Signal Amplitude E->F G Compare Responses to Different Concentrations F->G

Caption: Experimental workflow for Electroantennography (EAG). (Within 100 characters)

Detailed Methodology:

  • Insect Preparation: A male moth is immobilized, and one of its antennae is carefully excised at the base.[6]

  • Electrode Placement: The excised antenna is mounted between two electrodes, with the base in contact with the reference electrode and the tip with the recording electrode.[6]

  • Stimulus Delivery: A controlled puff of air carrying a specific concentration of the pheromone is delivered over the antenna.[6]

  • Signal Recording and Analysis: The resulting electrical potential change (the EAG response) is amplified and recorded. The amplitude of this response indicates the degree of antennal stimulation.[7]

Wind Tunnel Bioassay

Wind tunnel bioassays provide a controlled environment to observe the behavioral responses of male moths to a pheromone plume, closely mimicking natural conditions.

Experimental Workflow:

Wind_Tunnel_Workflow cluster_setup Setup cluster_release Experiment cluster_data Data Collection A Place Pheromone Source at Upwind End B Establish Controlled Airflow A->B C Release Male Moth at Downwind End B->C D Observe and Record Flight Behavior C->D E Score Key Behaviors (e.g., Take-off, Upwind Flight, Source Contact) D->E

Caption: Experimental workflow for a wind tunnel bioassay. (Within 100 characters)

Detailed Methodology:

  • Setup: A pheromone source is placed at the upwind end of the tunnel, and a controlled, laminar airflow is established.[8]

  • Insect Release: Male moths are released at the downwind end of the tunnel.[8]

  • Behavioral Observation: The moths' flight behavior is observed and recorded. Key metrics include the percentage of moths taking flight, flying upwind in the pheromone plume, and making contact with the pheromone source.[9][10]

Comparative Efficacy Data

The ultimate measure of a pheromone's efficacy lies in its performance in the field. The following tables summarize key data from comparative studies.

This compound vs. Hexalure for Pink Bollworm (Pectinophora gossypiella)

A foundational study in Israel demonstrated the superior attractancy of this compound over Hexalure for monitoring pink bollworm populations, especially early in the cotton-growing season.

PheromoneDoseConditionsOutcome
This compound 50 µg with antioxidantEarly season (early May)Attracted and captured male moths
Hexalure 20 mg with antioxidantEarly season (early May)Completely inactive

Data sourced from Neumark et al., 1975.[11]

This study was pivotal in establishing this compound as the standard for pink bollworm monitoring and a key component in mating disruption strategies.

Efficacy of Mating Disruption with this compound

Mating disruption involves saturating an area with a synthetic pheromone to prevent male moths from locating females. The efficacy of this technique is typically measured by the reduction in moth captures in baited traps and a corresponding decrease in crop damage.

Pheromone FormulationApplication RateReduction in Moth CatchesReduction in Boll Infestation
PBW-ROPE~1,000 dispensers/ha (78 g AI/ha)97%Significant reduction
Conventional DispensersNot specified--
Insecticides OnlyStandard application-Baseline

Data from a large-scale field trial in the Imperial and Mexicali Valleys.[12]

Another study reported a 95% reduction in moth trap catches in fields treated with PB-rope dispensers compared to control fields.[13]

Comparison of Various Lepidopteran Pheromones

While direct, side-by-side field trials comparing the efficacy of different pheromones for their respective target species are uncommon due to species-specificity, the following table provides a summary of reported efficacies for several commercially important lepidopteran pheromones.

Pheromone/LureTarget PestEfficacy MetricReported Efficacy
This compoundPink Bollworm (Pectinophora gossypiella)Mating DisruptionUp to 97% reduction in moth catches[12][13]
Isomate PTB-DualPeachtree Borer (Synanthedon exitiosa) & Lesser Peachtree Borer (S. pictipes)Mating DisruptionSignificant disruption of male mate-finding[14]
Codling Moth PheromoneCodling Moth (Cydia pomonella)Mating Disruption50-75% reduction in insecticide use[15]
Oriental Fruit Moth PheromoneOriental Fruit Moth (Grapholita molesta)Mating DisruptionEffective in reducing damage
Leucinodes orbonalis PheromoneEggplant Fruit and Shoot Borer (Leucinodes orbonalis)Mass Trapping20-30% increase in yield

Conclusion

This compound's high efficacy in the management of the pink bollworm has established it as a cornerstone of integrated pest management programs for cotton. Its success underscores the power of pheromone-based strategies when developed through rigorous scientific evaluation. While direct comparisons of efficacy across different lepidopteran pheromones are inherently complex due to species-specificity, the principles of pheromone action and the methodologies for their evaluation remain consistent. Continued research into the nuances of pheromone chemistry, signaling pathways, and optimal field application will further enhance the utility of these powerful and environmentally benign tools for pest management.

References

Validation of Gossyplure's effect on reducing crop damage and yield loss.

Author: BenchChem Technical Support Team. Date: November 2025

Gossyplure, the synthetic sex pheromone of the pink bollworm (Pectinophora gossypiella), has emerged as a potent and environmentally sound tool in the integrated pest management (IPM) of cotton crops.[1][2] Extensive research has validated its effectiveness in reducing crop damage and subsequent yield loss by disrupting the mating cycle of this significant pest.[1][3] This guide provides a comprehensive comparison of this compound-based strategies with alternative control methods, supported by experimental data and detailed protocols for researchers and agricultural scientists.

The primary mechanism of this compound's action is mating disruption.[2] By permeating the atmosphere of a cotton field with this synthetic pheromone, male moths become confused and are unable to locate females for mating.[1] This interference with their chemical communication leads to a significant reduction in the pest population and, consequently, protects the cotton bolls from larval infestation.[1][4]

Comparative Efficacy: this compound vs. Alternatives

Field studies have consistently demonstrated the efficacy of this compound formulations in managing pink bollworm populations, often showing results comparable or superior to conventional insecticide treatments.

Table 1: this compound Formulations vs. Insecticides and Control

TreatmentMetricResultLocationReference
This compound (PB-Rope Dispensers)Green Boll Damage4.73%Pakistan[2]
Untreated ControlGreen Boll Damage31.04%Pakistan[2]
This compound (Mating Disruption)Boll Infestation Reduction84% (in treated area center)Brazil[2]
This compound (Mating Disruption)Cotton Yield Increase110.5%Brazil[2]
This compound (NoMate PBW)Infested BollsSimilar to insecticide-treated fieldsPoston, AZ, USA[3]
Insecticide TreatmentInfested BollsSimilar to this compound-treated fieldsPoston, AZ, USA[3]
This compound (Mating Disruption)Larval ControlComparable to conventional insecticides-[4]
Insecticidal SprayLarval ControlComparable to this compound-[4]

Table 2: Comparison of Different this compound Formulations

FormulationApplication RateReduction in Moth Trap CatchesReduction in Boll InfestationReference
Disrupt® (flakes)10 to 20 g a.i./ha-76% to 88%[5]
NoMate® PBW (fibers)10 to 20 g a.i./ha-76% to 88%[5]
Microencapsulated Spray3.7 g a.i./ha81%-[5]
PB-Rope Dispensers1000/haSignificant reductionSignificant reduction[5]

Studies have also explored combining this compound with insecticides, with some research suggesting that the addition of a pyrethroid to the pheromone sticker did not significantly improve control effectiveness compared to the pheromone alone.[6] Another synthetic attractant, Hexalure, has been reported as "completely inactive" in early-season trapping compared to this compound.[7]

Experimental Protocols

Accurate evaluation of this compound's efficacy relies on robust experimental designs. The following are key protocols for field trials.

Protocol 1: Field Trial for Evaluating this compound Mating Disruption Efficacy

Objective: To assess the effectiveness of a this compound formulation in reducing pink bollworm infestation and crop damage compared to an insecticide-treated and an untreated control plot.

Experimental Design:

  • Treatments:

    • T1: this compound formulation applied at the recommended rate.

    • T2: Standard insecticide application program.

    • T3: Untreated control.

  • Plot Size: A minimum of 10 hectares per treatment is recommended to minimize edge effects.

  • Replication: At least three replications for each treatment.

  • Layout: Randomized Complete Block Design (RCBD).

Procedure:

  • Trap Placement: Install pheromone traps (e.g., Delta traps) in both this compound-treated and untreated control plots at a recommended density (e.g., one trap per 5 acres).[1] Traps should be placed at canopy height.

  • Monitoring Male Moth Catches: Check traps regularly (e.g., weekly or bi-weekly) and record the number of male pink bollworm moths captured.[1]

  • Assessing Boll Infestation:

    • Randomly collect a representative sample of green bolls (e.g., 200-400 bolls) from each plot at regular intervals (e.g., every 15 days).[1]

    • Visually inspect bolls for entry holes and dissect them to check for larvae and locule damage.[1]

    • Calculate the percentage of infested bolls and the average number of larvae per boll.[1]

  • Data Analysis: Compare the mean number of moths per trap per night and the percentage of boll infestation between the this compound-treated, insecticide-treated, and control plots. A significant reduction in these parameters in the treated plots indicates successful mating disruption.[1]

Protocol 2: Evaluating the Efficacy of Different Trap Types

Objective: To compare the effectiveness of different commercially available this compound-baited traps.

Experimental Design:

  • Select a cotton field with a known pink bollworm infestation.

  • Divide the field into experimental blocks, with each block containing one of each trap type being tested.

  • Use a randomized complete block design.

  • Ensure a minimum distance of 50 meters between traps within a block.[8]

Procedure:

  • Assemble traps according to the manufacturer's instructions and place one this compound-impregnated rubber septum in each.[8]

  • For Delta traps, use a fresh sticky liner; for Funnel traps, add a killing agent.[8]

  • Rotate trap positions within each block after each inspection to mitigate positional effects.[8]

  • Replace this compound lures every three weeks to ensure consistent pheromone release.[8]

  • Analyze the data using ANOVA to determine if there are significant differences in the mean number of moths captured per trap type.[8]

Visualizing Mechanisms and Workflows

To better understand the biological and experimental processes, the following diagrams illustrate the signaling pathway disruption and a typical experimental workflow.

Signaling_Pathway_Disruption Female_Moth Female Pink Bollworm Moth Natural_Pheromone Natural this compound Plume Female_Moth->Natural_Pheromone Releases Male_Moth Male Moth Natural_Pheromone->Male_Moth Attracts Mating Successful Mating Male_Moth->Mating Locates Female Confusion Sensory Overload & Inability to Locate Female Male_Moth->Confusion Leads to Synthetic_Pheromone Synthetic this compound (Mating Disruptant) Synthetic_Pheromone->Male_Moth Permeates Environment No_Mating Mating Disruption Confusion->No_Mating Results in

Caption: Signaling pathway disruption by this compound.

Experimental_Workflow start Start: Field Selection design Experimental Design (RCBD, Plots: T1, T2, T3) start->design application Treatment Application (this compound, Insecticide, Control) design->application monitoring Data Collection application->monitoring trap_monitoring Moth Trap Monitoring (Weekly) monitoring->trap_monitoring includes boll_assessment Boll Infestation Assessment (Bi-weekly) monitoring->boll_assessment includes analysis Data Analysis (ANOVA) trap_monitoring->analysis boll_assessment->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: Experimental workflow for a this compound field trial.

References

A Comparative Analysis of Gossyplure and Hexalure for Pink Bollworm Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Published: November 18, 2025

This guide provides a comprehensive comparison of Gossyplure and Hexalure for the monitoring of the pink bollworm (Pectinophora gossypiella), a significant pest in cotton cultivation. The information presented is based on experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions for pest management strategies.

This compound, the natural sex pheromone of the pink bollworm, and Hexalure, a synthetic attractant, have both been explored for monitoring and controlling this pest.[1] Their primary applications are in baiting traps for population monitoring and in mating disruption, a technique that permeates the air with a high concentration of the attractant to prevent male moths from locating females.[1]

Data Presentation: Comparative Efficacy

Field trials have demonstrated a significant difference in the performance of this compound and Hexalure, particularly in early-season trapping for monitoring purposes. The data overwhelmingly supports the superior efficacy of this compound.

AttractantChemical CompositionEfficacy in Early Season TrappingApplication in Mating Disruption
This compound 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetateEffective in attracting and capturing male moths.[1][2] Trap catches can range from 5 to 8 moths per trap per night and can reach peaks of over 300 moths per trap per fortnight in high infestation periods.[2][3]Widely used in air-permeation strategies to disrupt mating.[1]
Hexalure (Z)-7-hexadecen-1-ol acetateReported as "completely inactive" in early-season trapping under identical conditions to this compound.[1][2]Has been used in air-permeation for mating disruption, with some studies suggesting a reduction in larval infestation.[1]

Experimental Protocols

The following methodologies are representative of the experimental designs used to evaluate and compare the efficacy of this compound and Hexalure for pink bollworm monitoring.

Field Trapping for Population Monitoring

This foundational method assesses the attractancy of the pheromones by comparing the number of male pink bollworm moths captured in baited traps.

  • Objective: To compare the number of male pink bollworm moths captured in traps baited with this compound versus Hexalure.

  • Materials:

    • Pheromone traps (e.g., Delta traps, Funnel traps).[1][4]

    • Lures impregnated with a standardized dose of this compound (e.g., 50 micrograms) or Hexalure (e.g., 20 milligrams).[1][2]

    • Antioxidants may be added to the lures to prevent degradation and increase longevity.[2]

  • Procedure:

    • Traps are deployed within cotton fields, typically in a grid pattern or at specified intervals.

    • Each trap is baited with a lure containing either this compound or Hexalure. Control traps (unbaited or baited with a solvent blank) are also included.

    • The placement of traps baited with different attractants is randomized to avoid positional bias.

    • Trap height can influence capture rates and is typically set between 30 and 90 cm above the ground.[4]

    • Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male pink bollworm moths in each trap is recorded.[1]

  • Data Analysis: The data is statistically analyzed to determine if there is a significant difference in the capture rates between the two attractants.

Mating Disruption Assessment

This technique evaluates the ability of the attractants to disrupt the natural mating behavior of the pink bollworm.

  • Objective: To assess the reduction in mating and subsequent larval infestation in cotton bolls in areas treated with this compound or Hexalure.

  • Materials:

    • Slow-release formulations of this compound or Hexalure (e.g., hollow fibers, laminated flakes).[1]

  • Procedure:

    • The formulations are applied to achieve a target atmospheric concentration of the attractant.

    • Mating success is evaluated by capturing female moths from both treated and control plots and examining them for evidence of mating (e.g., presence of spermatophores).

    • Larval infestation rates are determined by collecting a random sample of cotton bolls from each plot and inspecting them for the presence of pink bollworm larvae.

  • Data Analysis: The percentage reduction in mating and larval infestation in the treated plots compared to the control plots is calculated to determine the efficacy of the mating disruption.

Visualizations

Experimental Workflow for Pheromone Trap Comparison

G cluster_setup Experimental Setup cluster_data Data Collection cluster_analysis Data Analysis cluster_conclusion Conclusion Trap_Deployment Trap Deployment (Randomized Block Design) Gossyplure_Traps Traps with this compound Lures Trap_Deployment->Gossyplure_Traps Hexalure_Traps Traps with Hexalure Lures Trap_Deployment->Hexalure_Traps Control_Traps Control Traps (Unbaited) Trap_Deployment->Control_Traps Regular_Monitoring Regular Trap Monitoring (e.g., Daily/Weekly) Trap_Deployment->Regular_Monitoring Count_Moths Count Captured Male Moths Regular_Monitoring->Count_Moths Statistical_Analysis Statistical Analysis (e.g., ANOVA) Count_Moths->Statistical_Analysis Compare_Catches Compare Mean Trap Catches Statistical_Analysis->Compare_Catches Efficacy_Determination Determine Relative Efficacy Compare_Catches->Efficacy_Determination

Caption: Workflow for comparing this compound and Hexalure efficacy in monitoring pink bollworm.

Logical Relationship: Attractant Efficacy

G cluster_this compound This compound (Natural Pheromone) cluster_hexalure Hexalure (Synthetic Attractant) G_Structure (Z,Z)- & (Z,E)-7,11-hexadecadienyl acetate G_Action High Attraction to Male Moths G_Structure->G_Action G_Result Effective for Monitoring G_Action->G_Result H_Result Ineffective for Monitoring H_Structure (Z)-7-hexadecen-1-ol acetate H_Action Low/No Attraction to Male Moths H_Structure->H_Action H_Action->H_Result

Caption: Comparative efficacy of this compound and Hexalure for pink bollworm monitoring.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Gossyplure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.

This compound, the pheromone of the pink bollworm moth (Pectinophora gossypiella), is a valuable tool in integrated pest management research.[1] While it is a naturally derived substance, proper handling and disposal are crucial to minimize occupational exposure and environmental impact. Adherence to these procedural guidelines will help in building a culture of safety and trust in the laboratory.

Hazard Information and Personal Protective Equipment (PPE)

This compound is known to cause skin and eye irritation.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent direct contact. Occupational exposure can occur through inhalation and dermal contact.[4]

Recommended Personal Protective Equipment:

  • Gloves: Wear chemical-resistant gloves such as nitrile rubber or neoprene.[2] Avoid using cotton or leather gloves as they are not chemically resistant.[5]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect from potential splashes.[2] In situations with a risk of splash, a face shield may be appropriate.[6][7]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.[2] For handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[7][8]

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator should be used.[2] Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Chemical and Physical Properties

Below is a summary of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C18H32O2[9]
Molecular Weight 280.45 g/mol [9]
Appearance Colorless or light yellow liquid[4]
Solubility In water, 0.2 mg/L at 25 °C; Soluble in most organic solvents.[3]
Boiling Point (Z,Z)-Form: 130-132 °C; (Z,E)-Form: 132-134 °C[9]

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely handling this compound in a research environment.

1. Preparation and Precautionary Measures:

  • Before handling, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.
  • Work in a well-ventilated area, such as a chemical fume hood.[2]
  • Don the appropriate PPE as outlined above: chemical-resistant gloves, safety goggles, and a lab coat.[2]
  • Prepare all necessary materials and equipment in advance to minimize movement and potential for spills.

2. Handling Procedure:

  • When transferring or weighing this compound, do so carefully to avoid splashing or creating aerosols.
  • Use appropriate lab equipment (e.g., pipettes with disposable tips) for all transfers.
  • Keep containers of this compound tightly sealed when not in use.
  • Avoid contact with skin, eyes, and clothing.[10]
  • Do not eat, drink, or smoke in the handling area.[10]

3. In Case of a Spill:

  • Alert others in the vicinity.
  • For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
  • For larger spills, follow your institution's emergency procedures.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]
  • Clean and decontaminate all work surfaces and equipment used.
  • Remove and properly dispose of or decontaminate PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.[6]

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Expired this compound:

  • Unused or expired this compound should be treated as hazardous chemical waste.[2]
  • Do not pour this compound down the drain.[2]
  • Keep the chemical in its original, tightly sealed container and label it clearly as "Hazardous Waste" with the chemical name.[2]
  • Store the waste in a designated hazardous waste accumulation area, segregated from incompatible materials.[2]
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed hazardous waste contractor.[2]

2. Empty Containers:

  • Empty containers may retain residual this compound and should be handled as hazardous waste.[2]
  • It is best practice to triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[2]
  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[2]
  • After triple rinsing and air drying in a well-ventilated area, deface or remove the original label.[2] The container can then be disposed of according to institutional policies.[2]

3. Contaminated Solid Waste:

  • Disposable items such as pipette tips, gloves, and absorbent pads that have come into contact with this compound should be managed as solid hazardous waste.[2]
  • Place all contaminated solid waste into a designated, leak-proof container or a durable plastic bag.[2]
  • Clearly label the container or bag as "Hazardous Waste" and specify the contaminant (this compound).[2]
  • Arrange for disposal through your institution's EHS department.[2]

Workflow for Safe Handling and Disposal of this compound

Gossyplure_Workflow start Start: Receive this compound prep 1. Preparation - Review SDS - Don PPE - Prepare work area start->prep end_clean End: Clean Workspace end_dispose End: Proper Disposal handle 2. Handling - Work in fume hood - Careful transfer - Keep container sealed prep->handle post_handle 3. Post-Handling - Decontaminate surfaces - Wash hands handle->post_handle waste_collect 4a. Waste Collection - Segregate waste types handle->waste_collect Generate Waste post_handle->end_clean liquid_waste Liquid Waste (Unused/Rinsate) - Label as Hazardous waste_collect->liquid_waste solid_waste Solid Waste (Gloves, Tips) - Label as Hazardous waste_collect->solid_waste container_waste Empty Containers - Triple rinse - Deface label waste_collect->container_waste dispose 4b. Disposal - Contact EHS liquid_waste->dispose solid_waste->dispose container_waste->dispose dispose->end_dispose

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.